molecular formula C6H11NO2 B1387227 (S)-2-Amino-2-cyclobutylacetic acid CAS No. 49607-08-1

(S)-2-Amino-2-cyclobutylacetic acid

Cat. No.: B1387227
CAS No.: 49607-08-1
M. Wt: 129.16 g/mol
InChI Key: FZENWFNLDOYYFB-YFKPBYRVSA-N
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Description

(S)-2-Amino-2-cyclobutylacetic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-2-cyclobutylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZENWFNLDOYYFB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652371
Record name (2S)-Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49607-08-1
Record name (2S)-Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of (S)-2-amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its constrained cyclobutyl moiety offers a unique structural scaffold that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, making it a valuable building block in the development of novel therapeutics. This document delves into the practical aspects of its preparation and rigorous analytical confirmation, offering field-proven insights into the methodologies employed.

Strategic Approaches to the Enantioselective Synthesis of this compound

The stereospecific synthesis of this compound is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. Several robust strategies have been developed to achieve high enantiopurity. This guide will focus on two prominent and reliable methods: Asymmetric Strecker Synthesis and Enzymatic Resolution of a racemic mixture.

Asymmetric Strecker Synthesis: A Powerful Tool for Chiral Amine Construction

The Strecker synthesis is a classic method for preparing α-amino acids. In its asymmetric variant, a chiral auxiliary is employed to direct the stereochemical outcome of the reaction. This approach allows for the direct formation of the desired enantiomer with high selectivity.[1][2][3][4][5]

A particularly effective method involves a crystallization-induced asymmetric transformation using a chiral amine auxiliary, such as (R)-phenylglycine amide.[1][4] In this process, the reaction equilibrium is driven towards the formation of the less soluble diastereomeric aminonitrile intermediate, which precipitates from the reaction mixture, leading to a high diastereomeric excess. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the target (S)-amino acid.

Conceptual Workflow for Asymmetric Strecker Synthesis:

G cluster_0 Asymmetric Strecker Reaction cluster_1 Hydrolysis & Purification Start Cyclobutanone + (R)-Phenylglycine Amide + NaCN/AcOH Intermediate Diastereomeric α-Aminonitriles (in equilibrium) Start->Intermediate Formation Precipitation Selective Precipitation of (S,R)-α-Aminonitrile Intermediate->Precipitation Crystallization-Induced Asymmetric Transformation Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Precipitation->Hydrolysis Isolation Purification Purification (e.g., Ion-Exchange Chromatography) Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: Asymmetric Strecker Synthesis Workflow.

Experimental Protocol: Asymmetric Strecker Synthesis

  • Iminonitrile Formation and Crystallization: To a solution of (R)-phenylglycine amide (1.0 eq.) in methanol is added cyclobutanone (1.1 eq.) and sodium cyanide (1.2 eq.) followed by the dropwise addition of acetic acid (1.2 eq.) at 0 °C. The reaction mixture is stirred at room temperature, allowing for the precipitation of the desired (S,R)-α-aminonitrile diastereomer. The solid is collected by filtration and washed with cold methanol to yield the diastereomerically pure intermediate. The use of a chiral auxiliary that facilitates the crystallization of one diastereomer is the cornerstone of this highly efficient asymmetric transformation.

  • Hydrolysis and Auxiliary Removal: The isolated (S,R)-α-aminonitrile is suspended in 6M aqueous HCl and heated to reflux. This step concurrently hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

  • Purification: The reaction mixture is cooled, and the precipitated phenylglycine is removed by filtration. The filtrate is then concentrated, and the crude this compound is purified by ion-exchange chromatography.

Enzymatic Resolution: Harnessing Biocatalysis for Enantiomeric Purity

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure amino acids.[6][7][8][9][10] This method relies on the ability of certain enzymes to selectively act on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the resolution of DL-2-amino-2-cyclobutylacetic acid, an L-amino acid oxidase can be employed. This enzyme will selectively oxidize the L-enantiomer (the naturally occurring configuration for most amino acids, which in this case would be the (S)-enantiomer if following standard nomenclature conventions for alpha-amino acids) to the corresponding α-keto acid, leaving the D-enantiomer [(R)-2-amino-2-cyclobutylacetic acid] untouched. To obtain the desired (S)-enantiomer, a D-amino acid oxidase would be utilized.

Conceptual Workflow for Enzymatic Resolution:

G cluster_0 Enzymatic Reaction cluster_1 Separation & Purification Start DL-2-Amino-2-cyclobutylacetic Acid Enzyme D-Amino Acid Oxidase Products This compound + 2-Oxo-2-cyclobutylacetic Acid Start->Products Enzyme->Products Selective Oxidation of (R)-enantiomer Separation Separation (e.g., Extraction or Chromatography) Products->Separation Purification Purification (e.g., Recrystallization) Separation->Purification Final_Product This compound Purification->Final_Product

Caption: Enzymatic Resolution Workflow.

Experimental Protocol: Enzymatic Resolution

  • Racemate Synthesis: A racemic mixture of DL-2-amino-2-cyclobutylacetic acid is first synthesized using a standard, non-asymmetric Strecker reaction or other suitable methods.

  • Enzymatic Reaction: The racemic amino acid is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). D-amino acid oxidase (from a suitable microbial source) is added, and the mixture is stirred in the presence of a catalase (to decompose the hydrogen peroxide byproduct). The reaction is monitored for the disappearance of the (R)-enantiomer. The choice of enzyme and reaction conditions are critical for achieving high enantioselectivity and yield.

  • Separation and Purification: Upon completion, the reaction mixture is acidified to precipitate the unreacted this compound. The crude product is then collected and purified by recrystallization to yield the enantiomerically pure target compound.

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure.[11][12][13][14] For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY and HSQC are utilized to assign all proton and carbon signals and confirm the connectivity of the atoms.

Technique Expected Observations
¹H NMR Signals corresponding to the α-proton, and the protons of the cyclobutyl ring. The chemical shifts and coupling patterns will be characteristic of the cyclobutyl moiety.
¹³C NMR Resonances for the carboxyl carbon, the α-carbon, and the carbons of the cyclobutyl ring. The chemical shifts will be indicative of their electronic environment.[11]
COSY Correlations between coupled protons, confirming the connectivity within the cyclobutyl ring and the relationship between the α-proton and adjacent cyclobutyl protons.
HSQC Correlation between each proton and the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.[2][12][13]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[15][16][17][18]

Technique Expected Data
High-Resolution MS (HRMS) Provides the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₆H₁₁NO₂.
Tandem MS (MS/MS) Fragmentation of the parent ion will yield characteristic daughter ions, such as the loss of the carboxylic acid group (-45 Da) or the amino group (-17 Da), providing structural confirmation.[18]
Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[19][20][21][22] A chiral stationary phase (CSP) is used to separate the enantiomers, allowing for the quantification of the desired (S)-enantiomer and any residual (R)-enantiomer.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A crown-ether based chiral column, such as a CROWNPAK CR(+), is often effective for the separation of underivatized amino acid enantiomers.[6]

  • Mobile Phase: An acidic aqueous mobile phase, for example, 0.05% perchloric acid in water, is typically used. The flow rate is optimized for the best resolution.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for amino acids that lack a strong chromophore.

  • Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Conclusion

The synthesis and characterization of this compound require a combination of sophisticated synthetic strategies and rigorous analytical techniques. The choice between asymmetric synthesis and enzymatic resolution will depend on factors such as scale, cost, and available resources. Both methods, when properly executed, can provide the target compound with high enantiomeric purity. Comprehensive characterization using NMR, MS, and chiral HPLC is non-negotiable to ensure the quality and integrity of this valuable building block for drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently produce and validate this compound for their research endeavors.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. (n.d.).
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.). Organic Letters - Figshare.
  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124.
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000005). (n.d.).
  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (n.d.).
  • Chiral HPLC Separ
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzym
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Asymmetric strecker synthesis of α-arylglycines. (2011). PubMed.
  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chrom
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transform
  • Chiral Columns for enantiomer separ
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.).
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). PMC.
  • Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. (2022). PMC.
  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.).
  • Mass Spectrometry - Fragmentation P
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • NMR Spectroscopy. (n.d.).
  • Mass Spectrometry: Fragment
  • Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase. (2025).
  • Amino acids. (n.d.). Medizinische Fakultät Münster.
  • Multi-enzymatic resolution of DL-norvaline for L-norvaline production. (2025).
  • Preparation of d- and l-amino acids by enzym
  • Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent. (2024). PubMed.
  • Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. (2025).

Sources

Navigating the Chiral Landscape: A Technical Guide to the Enantioselective Synthesis of (S)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, non-proteinogenic amino acids have emerged as invaluable building blocks for the design of novel therapeutics. Their unique steric and electronic properties allow for the fine-tuning of peptide and small molecule drug candidates, enhancing potency, selectivity, and metabolic stability. Among these, (S)-2-Amino-2-cyclobutylacetic acid, a conformationally constrained α-amino acid, has garnered significant attention. Its rigid cyclobutyl moiety imparts a specific three-dimensional geometry that can optimize interactions with biological targets, making it a crucial component in the development of antiviral and anticancer agents.[1] This guide provides an in-depth exploration of two robust and distinct synthetic routes for obtaining this valuable compound in its enantiomerically pure (S)-form, tailored for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantiopurity: A Comparative Overview

The synthesis of enantiopure α-amino acids presents a significant challenge, demanding precise control over the stereochemistry at the α-carbon. This guide will detail two effective strategies:

  • Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution (EKR): This approach leverages the high enantioselectivity of enzymes to resolve a racemic mixture of a suitable precursor. It is often characterized by mild reaction conditions and high enantiomeric excess (ee).

  • Asymmetric Synthesis Utilizing a Chiral Auxiliary: This classic chemical approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal to yield the desired enantiopure product.

This document will dissect each route, providing not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a comprehensive understanding for practical application.

Route 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

The chemoenzymatic route is a powerful strategy that combines traditional organic synthesis to build the racemic core structure with the exquisite selectivity of a biocatalyst for the critical enantioseparation step. Lipases, particularly Candida antarctica Lipase B (CALB), are well-documented for their ability to catalyze the kinetic resolution of a wide array of chiral molecules, including amino esters.[2][3]

Conceptual Workflow

The overall strategy involves the synthesis of a racemic ester of 2-amino-2-cyclobutylacetic acid, followed by a lipase-catalyzed enantioselective acylation. The enzyme will selectively acylate one enantiomer (typically the R-enantiomer), leaving the desired (S)-enantiomer of the amino ester unreacted. Subsequent separation and hydrolysis yield the target this compound.

chemoenzymatic_workflow cluster_0 Racemate Synthesis cluster_1 Enzymatic Kinetic Resolution (EKR) cluster_2 Final Product Isolation rac_start Cyclobutanone rac_strecker Strecker Reaction (NaCN, NH4Cl) rac_start->rac_strecker rac_ester Esterification (EtOH, SOCl2) rac_strecker->rac_ester rac_product Racemic Ethyl 2-Amino-2-cyclobutylacetate rac_ester->rac_product ekr_step Lipase-Catalyzed Acylation (e.g., CALB, Acyl Donor) rac_product->ekr_step separation Chromatographic Separation ekr_step->separation s_ester (S)-Ethyl 2-Amino-2-cyclobutylacetate separation->s_ester Unreacted r_amide (R)-N-Acetyl Ethyl 2-Amino-2-cyclobutylacetate separation->r_amide Acylated hydrolysis Acid Hydrolysis (e.g., 6M HCl) s_ester->hydrolysis final_product (S)-2-Amino-2-cyclobutylacetic acid hydrolysis->final_product

Chemoenzymatic Synthesis Workflow.
Detailed Experimental Protocols

Part A: Synthesis of Racemic Ethyl 2-Amino-2-cyclobutylacetate

  • Step 1: Strecker Synthesis of Racemic 2-Amino-2-cyclobutylcarbonitrile.

    • To a solution of cyclobutanone (1.0 eq) in aqueous ammonia, add ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Step 2: Hydrolysis and Esterification.

    • To a solution of the crude aminonitrile in ethanol, slowly add thionyl chloride (2.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Redissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain racemic ethyl 2-amino-2-cyclobutylacetate.

Part B: Enzymatic Kinetic Resolution

  • Step 3: Lipase-Catalyzed N-Acetylation.

    • Dissolve racemic ethyl 2-amino-2-cyclobutylacetate (1.0 eq) in a suitable organic solvent, such as diisopropyl ether.[2]

    • Add immobilized Candida antarctica Lipase B (Novozym 435) to the solution.

    • Add an acyl donor, such as vinyl acetate (1.1 eq).[2]

    • Shake the reaction mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Concentrate the filtrate to yield a mixture of (S)-ethyl 2-amino-2-cyclobutylacetate and (R)-N-acetyl ethyl 2-amino-2-cyclobutylacetate.

  • Step 4: Separation of Enantiomers.

    • Separate the unreacted (S)-amino ester from the acylated (R)-amide using column chromatography on silica gel.

Part C: Hydrolysis to the Final Product

  • Step 5: Acid Hydrolysis.

    • Reflux the purified (S)-ethyl 2-amino-2-cyclobutylacetate in 6M hydrochloric acid for 6-8 hours.

    • Cool the reaction mixture and wash with an organic solvent to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid using a suitable base (e.g., ammonium hydroxide).

    • Collect the precipitated solid by filtration, wash with cold water and ethanol, and dry under vacuum to obtain enantiopure this compound.

Data and Performance Metrics
StepProductTypical YieldEnantiomeric Excess (ee)Key Considerations
Strecker/EsterificationRacemic Ethyl Ester60-70% (over 2 steps)N/AUse of cyanide requires appropriate safety precautions.
EKR(S)-Ethyl Ester~45% (from racemate)>99%Reaction time and acyl donor can be optimized for best results.
Hydrolysis(S)-Amino Acid>90%>99%Careful pH adjustment is crucial for efficient precipitation.

Route 2: Asymmetric Synthesis via a Chiral Auxiliary

This route employs a recoverable chiral auxiliary to induce diastereoselectivity in a key alkylation step. The use of amino alcohol-derived auxiliaries, such as those based on (S)-(-)-1-phenylethylamine, is a well-established and powerful strategy in asymmetric synthesis.[4][5]

Conceptual Workflow

The strategy involves the formation of a chiral amide from the starting carboxylic acid and a chiral auxiliary. Deprotonation of this amide forms a chiral enolate, which then undergoes diastereoselective alkylation. Finally, removal of the chiral auxiliary yields the desired enantiomerically enriched product.

chiral_auxiliary_workflow cluster_0 Chiral Amide Formation cluster_1 Diastereoselective Amination cluster_2 Auxiliary Cleavage & Product Isolation start_acid Cyclobutylacetic Acid amide_formation Amide Coupling (e.g., DCC/HOBt) start_acid->amide_formation auxiliary (S)-(-)-1-Phenylethylamine Chiral Auxiliary auxiliary->amide_formation chiral_amide Chiral Amide amide_formation->chiral_amide enolate_formation Enolate Formation (e.g., LDA, -78°C) chiral_amide->enolate_formation amination Electrophilic Amination (e.g., DTBP) enolate_formation->amination diastereomeric_product Alkylated Chiral Amide (Diastereomerically Enriched) amination->diastereomeric_product cleavage Auxiliary Removal (Acid Hydrolysis) diastereomeric_product->cleavage final_product (S)-2-Amino-2-cyclobutylacetic acid cleavage->final_product

Asymmetric Synthesis Workflow using a Chiral Auxiliary.
Detailed Experimental Protocols

Part A: Chiral Amide Synthesis

  • Step 1: Preparation of N-((S)-1-Phenylethyl)cyclobutylacetamide.

    • To a solution of cyclobutylacetic acid (1.0 eq) in dichloromethane, add (S)-(-)-1-phenylethylamine (1.0 eq), dicyclohexylcarbodiimide (DCC, 1.1 eq), and 1-hydroxybenzotriazole (HOBt, 0.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the chiral amide.

Part B: Diastereoselective Amination

  • Step 2: Formation of the Chiral Enolate and Amination.

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.

    • Slowly add a solution of the chiral amide (1.0 eq) in THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

    • Add a solution of an electrophilic aminating agent, such as di-tert-butyl azodicarboxylate (DTBP, 1.2 eq), to the enolate solution at -78 °C.

    • Stir for 2-3 hours, then quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to isolate the desired diastereomer.

Part C: Auxiliary Removal

  • Step 3: Hydrolysis and Deprotection.

    • Reflux the purified aminated product in a mixture of concentrated hydrochloric acid and dioxane for 24-48 hours.

    • Cool the reaction mixture and extract with an organic solvent to remove the chiral auxiliary.

    • The aqueous layer containing the desired amino acid can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation, as described in Route 1, Part C.

Data and Performance Metrics
StepProductTypical YieldDiastereomeric Ratio (d.r.)Key Considerations
Amide FormationChiral Amide>90%N/AEnsure complete removal of the DCU byproduct.
AminationAminated Amide60-75%>95:5Strict anhydrous conditions and low temperatures are critical for high diastereoselectivity.
Auxiliary Cleavage(S)-Amino Acid>85%N/A (ee >98%)The chiral auxiliary can be recovered and recycled.

Conclusion and Future Perspectives

Both the chemoenzymatic and the chiral auxiliary-based routes offer effective and reliable pathways to enantiopure this compound. The choice between these methods will often depend on the specific resources and expertise available.

  • The chemoenzymatic route is particularly attractive due to its mild reaction conditions for the resolution step and the potential for high throughput. The reusability of the immobilized enzyme also adds to its cost-effectiveness and sustainability.

  • The asymmetric synthesis route provides a purely chemical approach that, while requiring more stringent reaction conditions (e.g., anhydrous solvents, cryogenic temperatures), offers excellent control and predictability. The ability to recover and reuse the chiral auxiliary is also a significant advantage.

Further advancements in this field may focus on the development of catalytic asymmetric methods, such as enantioselective hydrogenation of a dehydroamino acid precursor, which could offer a more atom-economical approach. However, the two routes detailed in this guide represent current, field-proven strategies for the synthesis of this important chiral building block, empowering researchers to advance the frontiers of drug discovery.

References

  • Hasegawa, T. (2003). Development of New Chiral Auxiliary Derived from (S)-(-)-Phenylethylamine for a Synthesis of Enantiopure (R)-2-Propyloctanoic Acid. Synthesis, 2003(08), 1181-1186.
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  • Martín-Matute, B., et al. (2022). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases.
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An In-depth Technical Guide to the Biological Activity of (S)-2-Amino-2-cyclobutylacetic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can address unmet medical needs. Non-proteinogenic amino acids, with their inherent structural diversity and stereochemical complexity, represent a fertile ground for the development of new therapeutic agents. Among these, (S)-2-Amino-2-cyclobutylacetic acid has emerged as a promising building block, offering a unique combination of conformational rigidity and synthetic tractability. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, with a focus on their applications in oncology, virology, and neuroscience. Drawing upon established principles of medicinal chemistry and extrapolating from structurally related compounds, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this intriguing molecular scaffold.

The Core Moiety: this compound - A Profile

This compound, a chiral non-proteinogenic α-amino acid, is distinguished by the presence of a cyclobutyl ring attached to the α-carbon. This structural feature imparts significant conformational constraint compared to its linear aliphatic counterparts. This rigidity is a key determinant of its biological activity, as it can pre-organize the molecule into a specific conformation for optimal interaction with biological targets such as enzymes and receptors.[1]

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem
Molecular Weight 129.16 g/mol PubChem
CAS Number 49607-08-5 (for S-enantiomer)MySkinRecipes
Appearance White to off-white powderGeneric
Solubility Soluble in waterGeneric

The chiral nature of this amino acid is of paramount importance, as stereochemistry is a critical factor in determining drug efficacy and safety.[1] The (S)-enantiomer is the focus of this guide, as it is the stereoisomer most commonly employed in the synthesis of biologically active compounds.

Biological Activities and Therapeutic Potential

The constrained cyclobutyl ring of this compound and its derivatives makes them attractive candidates for modulating the activity of various biological targets. The primary areas of investigation include their use as anticancer, antiviral, and neuromodulatory agents.

Anticancer Activity

While direct studies on the anticancer activity of this compound derivatives are limited in the public domain, the broader class of amino acid analogs has shown significant promise in oncology.[2] The incorporation of conformationally restricted amino acids into peptidomimetics or as standalone small molecules can lead to potent and selective anticancer agents.[3]

Plausible Mechanisms of Action:

Drawing parallels from other amino acid-based anticancer agents, several mechanisms of action can be postulated for derivatives of this compound:

  • Enzyme Inhibition: Many cellular processes critical for cancer cell proliferation and survival are regulated by enzymes. Derivatives of this amino acid could be designed to target key enzymes in metabolic pathways, such as those involved in nucleotide or polyamine synthesis.[2] The rigid cyclobutyl scaffold can aid in designing selective inhibitors that fit into the active site of a target enzyme with high affinity.

  • Disruption of Protein-Protein Interactions: The constrained nature of the cyclobutyl ring can be exploited to mimic specific secondary structures of proteins (e.g., β-turns), enabling the design of molecules that disrupt critical protein-protein interactions involved in cancer signaling pathways.

  • Induction of Apoptosis: As observed with some β²,²-amino acid derivatives, these compounds could induce apoptosis in cancer cells through mechanisms that may involve membrane disruption or interference with key apoptotic regulators.[3]

Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for the evaluation of anticancer activity.

Antiviral Activity

The use of non-proteinogenic amino acids in the design of antiviral agents is a well-established strategy.[4] The constrained nature of this compound makes it a valuable scaffold for developing inhibitors of viral enzymes or for disrupting viral entry and replication processes.[1]

Potential Viral Targets and Mechanisms:

  • Influenza Virus: Amino acid derivatives, particularly those derived from adamantane, have been investigated as inhibitors of the influenza virus M2 proton channel.[5] It is plausible that derivatives of this compound could be designed to target this or other viral proteins, such as neuraminidase or hemagglutinin.[6]

  • SARS-CoV-2: The SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) are essential for viral replication and are attractive targets for antiviral drug development. The rigid scaffold of the cyclobutyl amino acid could be incorporated into peptidomimetic inhibitors of these proteases.

  • Mechanism of Action: The antiviral mechanism could involve blocking viral entry into host cells, inhibiting essential viral enzymes, or interfering with viral replication and assembly.

Protocol: In Vitro Anti-Influenza Virus Assay (Plaque Reduction Assay)

  • Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells in a 6-well plate to 90-95% confluency.

  • Virus Infection: Wash the cells with phosphate-buffered saline (PBS) and infect with influenza A virus (e.g., H1N1 or H3N2 strain) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., 2X MEM containing 0.5% agarose) containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC₅₀) of the compounds.

Neuromodulatory Activity

The central nervous system (CNS) is rich in receptors and transporters that recognize amino acids and their derivatives. The conformationally constrained nature of cyclobutyl-containing amino acids makes them interesting candidates for modulating the activity of glutamate receptors, which are crucial for excitatory neurotransmission.[7]

Targeting Glutamate Receptors:

  • NMDA and AMPA/Kainate Receptors: Glutamate receptors are classified into ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluR) receptors.[8] The binding of agonists and antagonists to these receptors is highly dependent on the conformation of the ligand. The rigid cyclobutyl scaffold can be used to design selective modulators of specific glutamate receptor subtypes. For instance, analogs of (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid have been shown to be potent and selective GluR5 agonists.[9]

  • Potential Therapeutic Applications: Selective modulation of glutamate receptors has therapeutic potential in a range of neurological and psychiatric disorders, including epilepsy, chronic pain, depression, and neurodegenerative diseases.

Experimental Approach for Receptor Binding Studies:

Caption: Workflow for receptor binding studies.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design.[10] For derivatives of this compound, SAR studies would focus on how modifications to the core structure impact potency and selectivity.

Key Areas for SAR Exploration:

  • N-Acylation: The amino group can be acylated with a wide variety of carboxylic acids to introduce different functional groups and explore interactions with the target protein.

  • Carboxyl Group Modification: The carboxylic acid can be converted to esters or amides to alter the polarity, solubility, and pharmacokinetic properties of the molecule.

  • Substitution on the Cyclobutyl Ring: Introduction of substituents on the cyclobutyl ring can further constrain the conformation and introduce new interactions with the target.

  • Stereochemistry: The biological activity of the (R)-enantiomer and diastereomers (if substituents are introduced on the ring) should be evaluated to understand the stereochemical requirements for activity.

Hypothetical SAR Table for a Generic Enzyme Inhibitor:

DerivativeR¹ (on Amino)R² (on Carboxyl)R³ (on Ring)IC₅₀ (µM)
1 (Parent) HOHH>100
2 AcetylOHH50.2
3 BenzoylOHH15.8
4 BenzoylOMeH25.1
5 BenzoylNH₂H12.5
6 BenzoylNH₂3-Fluoro5.3

This table is for illustrative purposes only and does not represent actual experimental data.

Synthesis of Derivatives

The synthesis of derivatives of this compound typically involves standard peptide coupling and esterification/amidation reactions.

General Protocol for Amide Synthesis:

  • Protection of the Amino Group (if necessary): Protect the amino group of this compound with a suitable protecting group (e.g., Boc or Cbz).

  • Activation of the Carboxylic Acid: Activate the carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

  • Coupling with an Amine: Add the desired amine to the activated acid and stir the reaction mixture at room temperature until completion.

  • Deprotection (if necessary): Remove the amino protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc group removal).

  • Purification: Purify the final product by column chromatography or recrystallization.

Conclusion and Future Directions

This compound represents a versatile and valuable scaffold for the design of novel therapeutic agents. Its constrained cyclic nature offers a unique opportunity to develop potent and selective modulators of various biological targets. While the direct exploration of its derivatives is still in its early stages, the foundational knowledge from related amino acid analogs provides a strong rationale for its further investigation in the fields of oncology, virology, and neuroscience.

Future research should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a diverse library of derivatives are crucial to elucidate detailed structure-activity relationships.

  • Mechanism of action studies: In-depth investigations are needed to identify the specific molecular targets and signaling pathways modulated by active compounds.

  • In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.

  • Computational modeling: Molecular docking and dynamics simulations can aid in the rational design of more potent and selective derivatives.

By leveraging the principles of medicinal chemistry and a multidisciplinary approach, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of next-generation therapies.

References

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  • The glutamate receptor GluR5 agonist (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid and the 8-methyl analogue: synthesis, molecular pharmacology, and biostructural characterization. (2009). PubMed. Retrieved December 31, 2025, from [Link]

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  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PMC. Retrieved December 31, 2025, from [Link]

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  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). MDPI. Retrieved December 31, 2025, from [Link]

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  • Structure-activity relationships for the design of small-molecule inhibitors. (2005). ResearchGate. Retrieved December 31, 2025, from [Link]

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  • Synthesis, 99mTc-labeling, in-vivo study and in-silico investigation of 6-amino-5-[(bis-(2-hydroxy-ethyl). (2022). SpringerLink. Retrieved December 31, 2025, from [Link]

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(S)-2-Amino-2-cyclobutylacetic Acid: A Constrained Analog for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Constraint in Peptide Drug Design

Peptides have emerged as a powerful class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, limiting their clinical utility.[1] The introduction of conformational constraints into the peptide backbone is a well-established strategy to overcome these limitations.[1][2][3][4] By restricting the available conformational space, we can pre-organize the peptide into a bioactive conformation, thereby enhancing its potency, selectivity, and resistance to proteolytic degradation.[1][4]

Among the diverse array of unnatural amino acids used for this purpose, (S)-2-Amino-2-cyclobutylacetic acid, a conformationally constrained analog of α-amino acids, has garnered significant attention. Its unique cyclobutyl moiety imposes significant restrictions on the phi (Φ) and psi (Ψ) backbone dihedral angles, as well as the chi (χ) side-chain torsion angles. This guide provides a comprehensive technical overview of this compound, covering its synthesis, conformational properties, and applications in the design of next-generation peptide therapeutics.

Structural Features and Conformational Landscape

The defining feature of this compound is the cyclobutane ring attached to the α-carbon. This rigid cyclic structure dramatically curtails the conformational freedom of the amino acid residue when incorporated into a peptide chain.

Conformational Analysis

An extensive conformational study of cyclobutane-α-amino acid derivatives has been carried out using a combination of X-ray diffraction, NMR spectroscopy, and computational methods.[5] These studies reveal that the puckering of the cyclobutane ring and its orientation relative to the peptide backbone are the primary determinants of the overall conformation. The cyclobutane ring itself can exist in puckered conformations, and the interplay between the ring pucker and the peptide backbone torsions leads to a limited set of low-energy conformers. This conformational restriction is the basis for its utility in peptide design.

Below is a diagram illustrating the key torsional angles constrained by the cyclobutyl group.

Conformational_Constraint cluster_peptide Peptide Backbone cluster_sidechain This compound Side Chain N_i N(i) Ca_i Cα(i) N_i->Ca_i Φ C_i C(i) Ca_i->C_i Ψ Ca_i_side Cα(i) N_i1 N(i+1) C_i->N_i1 Ca_i1 Cα(i+1) N_i1->Ca_i1 Cb Ca_i_side->Cb χ1 Cg1 Cγ1 Cb->Cg1 Cg2 Cγ2 Cb->Cg2 Cg1->Cg2

Caption: Torsional angles in a peptide backbone featuring this compound.

Synthesis of this compound

The enantiomerically pure synthesis of this compound is a critical step in its application. While various synthetic routes have been developed for constrained amino acids, a common approach for α-substituted amino acids involves asymmetric synthesis or resolution of a racemic mixture.

Representative Synthetic Protocol

A generalized, multi-step synthesis is outlined below. This protocol is illustrative and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Synthesis of the Cyclobutyl Ketone Precursor This typically involves a cycloaddition reaction, such as a [2+2] cycloaddition between a ketene and an alkene, or the ring expansion of a cyclopropanone derivative.

Step 2: Formation of the α-Amino Nitrile The cyclobutyl ketone is subjected to a Strecker synthesis. It is treated with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-amino nitrile.

Step 3: Asymmetric Resolution or Chiral Synthesis To obtain the desired (S)-enantiomer, either an enzymatic resolution of the racemic amino nitrile or amino acid is performed, or an asymmetric variant of the Strecker synthesis is employed using a chiral auxiliary.

Step 4: Hydrolysis of the Nitrile The α-amino nitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, affording this compound.

Step 5: Protection for Peptide Synthesis For incorporation into peptides using solid-phase peptide synthesis (SPPS), the amino group is typically protected with a base-labile protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

Synthesis_Workflow start Starting Materials step1 Cyclobutyl Ketone Formation start->step1 step2 Strecker Synthesis (α-Amino Nitrile Formation) step1->step2 step3 Asymmetric Resolution or Chiral Synthesis step2->step3 step4 Nitrile Hydrolysis step3->step4 step5 Fmoc Protection step4->step5 end (S)-Fmoc-Amino-2-cyclobutylacetic acid step5->end

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Peptide Design

The incorporation of this compound into peptides can profoundly influence their pharmacological properties.

Enhanced Metabolic Stability

A major hurdle in the development of peptide drugs is their rapid degradation by proteases.[6][7] The steric bulk of the cyclobutyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[8]

Improved Receptor Binding and Selectivity

By locking the peptide into a specific conformation, this compound can enhance the binding affinity and selectivity for the target receptor.[2][3] This is because the energetic cost of adopting the bioactive conformation is reduced.

Modulation of Physicochemical Properties

The introduction of this unnatural amino acid can also modulate the physicochemical properties of the peptide, such as its lipophilicity and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

PropertyEffect of Incorporating this compoundRationale
Metabolic Stability IncreasedSteric hindrance of the cyclobutyl group reduces susceptibility to proteolytic cleavage.[8]
Receptor Binding Affinity Potentially IncreasedPre-organization of the peptide into a bioactive conformation reduces the entropic penalty of binding.[2][3]
Receptor Selectivity Potentially IncreasedA more rigid conformation can lead to more specific interactions with the target receptor over off-targets.
Lipophilicity IncreasedThe hydrocarbon-rich cyclobutyl group increases the overall lipophilicity of the peptide.
Oral Bioavailability Potentially ImprovedEnhanced metabolic stability and modified permeability may contribute to improved oral absorption.[8][9]

Experimental Protocols: Incorporation into Peptides via SPPS

The most common method for incorporating this compound into a peptide sequence is through solid-phase peptide synthesis (SPPS). The Fmoc-protected version of the amino acid is commercially available from various suppliers.

Standard Fmoc-SPPS Protocol
  • Resin Swelling: The solid support (e.g., Rink amide resin for a C-terminal amide) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in DMF (typically 20%).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc adducts.

  • Amino Acid Coupling: The Fmoc-protected this compound is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final Amino Acid purification RP-HPLC Purification cleavage->purification end Pure Peptide purification->end

Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to impose significant conformational constraints on the peptide backbone allows for the rational design of peptides with improved therapeutic properties, including enhanced metabolic stability, increased receptor affinity and selectivity, and modulated physicochemical characteristics. As our understanding of the relationship between peptide conformation and biological activity continues to grow, the strategic incorporation of constrained amino acids like this compound will undoubtedly play an increasingly important role in the development of novel peptide-based drugs.

References

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]

  • Venkatesan, B., & Singh, K. K. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ChemMedChem, 18(13), e202300109. [Link]

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785-2798. [Link]

  • Szewczuk, Z., & Olszewska, A. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(11), 2973. [Link]

  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyclobutylacetic acid. PubChem. Retrieved from [Link]

  • Löw, C., & Weyler, M. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Metabolic engineering communications, 4, 31–39. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyclobutylacetic acid. PubChem. Retrieved from [Link]

  • Lederer, M., & Ruzicka, T. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical pharmacokinetics, 52(10), 835–853. [Link]

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science : an official publication of the European Peptide Society, 6(7), 301–313. [Link]

  • Nielsen, D. S., Hoog-Daley, A., & Larsen, S. D. (2017). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of medicinal chemistry, 60(1), 1–18. [Link]

  • Sharma, S., & Poluri, K. M. (2018). Pharmacokinetics of Protein and Peptide Conjugates. Journal of pharmaceutical sciences, 107(10), 2549–2558. [Link]

  • Sharma, T., & Pradhan, S. (2021). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics, 13(8), 1251. [Link]

  • Lederer, M., & Ruzicka, T. (2013). Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. Clinical Pharmacokinetics, 52(10), 835-853. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., Peregrina, J. M., & Zurbano, M. M. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(5), 1869–1878. [Link]

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Physicochemical properties of (S)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-2-cyclobutylacetic Acid

Introduction

This compound is a non-proteinogenic, chiral amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structure, featuring a constrained cyclobutyl ring, makes it a valuable building block for creating novel pharmaceutical intermediates and peptidomimetics.[1] This constrained conformation can impart desirable properties to parent molecules, such as improved metabolic stability and specific receptor binding affinities, making it a target for research in antiviral and anticancer agents.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind its chemical behavior and detail the robust experimental protocols required for its characterization, ensuring a foundation of scientific integrity and practical utility.

Core Physicochemical Profile

A summary of the key physicochemical and identifying properties of this compound is presented below. These values serve as a critical baseline for any research or development activities involving this compound.

PropertyValue / DescriptionSource(s)
Molecular Formula C₆H₁₁NO₂[2][3]
Molecular Weight 129.16 g/mol [2][3]
CAS Number 49607-08-1
Appearance Solid
Boiling Point 240 °C (Predicted)[3]
Predicted XLogP3 -2.1[2][4]
Storage Temperature Room Temperature

Detailed Property Analysis and Experimental Protocols

An understanding of a compound's properties is incomplete without an appreciation for how they are measured. The following sections detail the theoretical basis and practical methodologies for characterizing this compound.

Acidity, Basicity, and the Isoelectric Point (pKa & pI)

Expertise & Experience: As an amino acid, this compound is an amphoteric molecule containing both a carboxylic acid group (-COOH) and an amino group (-NH₂).[5] These groups can donate or accept protons depending on the pH of the solution, leading to a zwitterionic state at physiological pH. The pKa values are quantitative measures of the acidity of these ionizable groups. The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid, while the second (pKa₂) corresponds to the deprotonation of the protonated amino group (-NH₃⁺). The average of these two pKa values determines the isoelectric point (pI), the pH at which the molecule carries no net electrical charge.[6] This value is critical for purification techniques like isoelectric focusing and for understanding solubility.

Trustworthiness through Self-Validating Systems: Acid-base titration is the gold-standard method for the empirical determination of pKa values.[7][8] By monitoring the pH of a solution of the amino acid as a strong acid or base is incrementally added, a titration curve is generated. This curve provides a direct visualization of the buffering regions and equivalence points, from which the pKa values can be accurately determined.[8][9]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Materials & Setup:

    • This compound

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • Standardized 0.1 M Sodium Hydroxide (NaOH)

    • Calibrated pH meter with an electrode

    • Two 50 mL burettes

    • 100 mL beaker and magnetic stirrer

    • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)[9]

  • Procedure:

    • Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffers.[9]

    • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a defined volume of deionized water (e.g., to make 20 mL of a 0.1 M solution).[9]

    • Acidic Titration: Begin titrating the amino acid solution with 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.3 mL) and record the pH after each addition, allowing the reading to stabilize. Continue until the pH drops to approximately 1.5.[9]

    • Alkaline Titration: In a separate experiment with a fresh sample, titrate with 0.1 M NaOH, again adding in small increments and recording the pH. Continue until the pH rises to approximately 12.5.[9]

  • Data Analysis & Interpretation:

    • Plot the recorded pH values against the equivalents of base added.

    • Identify the two flattest regions of the curve (the buffering regions). The pH at the midpoint of the first buffering region is pKa₁, and the pH at the midpoint of the second is pKa₂.[7]

    • Calculate the isoelectric point using the formula: pI = (pKa₁ + pKa₂) / 2 .[6]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare 0.1M Amino Acid Solution prep1->prep2 titrate_naoh Titrate with 0.1M NaOH prep2->titrate_naoh titrate_hcl Titrate with 0.1M HCl (Separate Exp.) prep2->titrate_hcl record_ph Record pH after each increment titrate_naoh->record_ph plot Plot pH vs. Equivalents record_ph->plot find_pka Determine pKa values from midpoints plot->find_pka calc_pi Calculate pI find_pka->calc_pi

Workflow for pKa and pI determination via titration.
Solubility Profile

Expertise & Experience: The solubility of amino acids is intrinsically linked to their ionization state and, therefore, to the pH of the solvent.[5][10] They are typically least soluble at their isoelectric point (pI), where the zwitterionic form dominates, minimizing net charge and electrostatic repulsion. In contrast, solubility increases in acidic (pH < pI) and alkaline (pH > pI) solutions as the molecules acquire a net positive or negative charge, respectively, enhancing their interaction with polar solvents like water. Solubility in non-polar organic solvents is generally poor.[5] For drug development, assessing solubility in various media, including buffers and organic solvents like DMSO, is standard practice.[11]

Trustworthiness through Self-Validating Systems: A multi-stage approach, beginning with a qualitative assessment followed by a quantitative method like the shake-flask technique, provides a robust and verifiable solubility profile. The quantitative measurement relies on achieving equilibrium and using a validated analytical method (e.g., UPLC, spectrophotometry) to determine the concentration in the saturated solution, ensuring accuracy and reproducibility.[12][13]

Experimental Protocol: Solubility Assessment

  • Qualitative Assessment:

    • Objective: To rapidly screen solubility in a range of common laboratory solvents.

    • Procedure:

      • Dispense a small, fixed amount (e.g., 2-5 mg) of this compound into separate test tubes.

      • Add 1 mL of each test solvent (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO) to the respective tubes.[5][10]

      • Agitate the tubes at room temperature for 5 minutes.

      • Observe and record the results as: Soluble (clear solution), Partially Soluble (cloudy suspension), or Insoluble (solid remains).[10]

  • Quantitative Assessment (Shake-Flask Method):

    • Objective: To determine the precise equilibrium solubility in a specific solvent (e.g., water or a buffer).

    • Procedure:

      • Add an excess amount of the amino acid to a known volume of the chosen solvent in a sealed flask to create a slurry.

      • Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[13]

      • Allow the suspension to settle, then carefully withdraw a sample of the supernatant, filtering it through a 0.22 µm filter to remove all undissolved solids.

      • Accurately dilute the clear filtrate and determine the concentration of the dissolved amino acid using a validated analytical method, such as UPLC or spectrophotometry with ninhydrin derivatization.[12][13]

G cluster_quant Quantitative Test (Shake-Flask) start Start Solubility Test qual_test Qualitative Test (Water, HCl, NaOH, EtOH, DMSO) start->qual_test add_excess Add Excess Solid to Solvent qual_test->add_excess Select Solvent for Quant. agitate Agitate for 24h at Const. Temp add_excess->agitate filter_sample Filter Supernatant agitate->filter_sample analyze Analyze Concentration (UPLC) filter_sample->analyze end Final Solubility Profile analyze->end

Logical flow for comprehensive solubility testing.
Lipophilicity (Partition Coefficient)

Expertise & Experience: Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between n-octanol and water), is a cornerstone of medicinal chemistry. It governs a molecule's ability to cross biological membranes and influences its entire ADME (Absorption, Distribution, Metabolism, Excretion) profile. While LogP can be determined experimentally, high-quality computational models provide reliable estimates that are invaluable for initial screening and lead optimization.

Authoritative Grounding & Comprehensive References: Computational tools are widely accepted for predicting LogP. For this compound, the predicted XLogP3 value is -2.1 .[2][4] This strongly negative value indicates that the compound is predominantly hydrophilic (water-loving). This is expected for a small amino acid, as the charged carboxylate and ammonium groups at neutral pH interact favorably with water over a non-polar solvent like octanol.

Conclusion

This compound presents a physicochemical profile dominated by its hydrophilic, amphoteric character. Its zwitterionic nature dictates its pH-dependent solubility and low lipophilicity, which are critical parameters for its handling, purification, and application in aqueous biological systems. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties and further explore the potential of this unique chiral building block in the design of next-generation therapeutics.

References

  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).
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  • Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • Aryal, S. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • 2-Amino-2-cyclobutylacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]

  • Wexelbaum, R. S., et al. (2016). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. Retrieved from [Link]

  • DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh. Retrieved from [Link]

  • van der Wielen, L. A. M., et al. (2017). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Help determining solubility of Amino Acids. (2025, December 23). Reddit. Retrieved from [Link]

  • (2R)-2-amino-2-cyclobutylacetic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 2-Amino-2-cyclobutylacetic acid. (n.d.). American Elements. Retrieved from [Link]

  • 2-amino-2-cyclobutylacetic acid hydrochloride (C6H11NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • 1 H NMR spectra of 2-amino-2 0... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Cyclobutylacetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of (s)-2-aminobutyric acid. (n.d.). Google Patents.
  • 2-Aminoacetic acid (Glycine). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Cyanoacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

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The Cyclobutyl Constrained Amino Acid: A Technical Guide to (S)-2-Amino-2-cyclobutylacetic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a molecule is paramount. Unrestrained, flexible molecules often expend significant entropic energy upon binding to their biological targets, a thermodynamic penalty that can diminish binding affinity and, consequently, therapeutic efficacy. The strategic introduction of conformational rigidity is a cornerstone of modern medicinal chemistry, and among the arsenal of bioisosteres and structural motifs employed, the cyclobutane ring has emerged as a powerful tool.[1] This guide delves into the medicinal chemistry of a specific and valuable building block: (S)-2-Amino-2-cyclobutylacetic acid .

The incorporation of the cyclobutane moiety into a molecule confers a unique set of properties. Its puckered, three-dimensional structure can orient pharmacophoric groups in a precise and predictable manner, enhancing interactions with biological targets.[2] This constrained geometry can also shield metabolically labile sites, improving a drug candidate's pharmacokinetic profile by increasing its resistance to enzymatic degradation.[3][4] Furthermore, the cyclobutane scaffold can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger, more flexible rings, to optimize potency and selectivity.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive exploration of this compound, from its synthesis and chemical properties to its diverse applications in the development of novel therapeutics, particularly in the realms of oncology and virology. We will examine its role as a key component of peptidomimetics and targeted therapies, supported by detailed experimental protocols and an analysis of structure-activity relationships.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[5]
Molecular Weight 129.16 g/mol [5]
CAS Number 49607-08-1
Appearance Solid
Purity Typically ≥97%

Asymmetric Synthesis of this compound: A Representative Protocol

The enantioselective synthesis of non-proteinogenic amino acids like this compound is a critical challenge in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis of β-amino acids and their derivatives, often employing chiral auxiliaries or catalytic asymmetric reactions.[6][7] Below is a representative, multi-step protocol for the enantioselective preparation of β²-amino acid derivatives, which can be adapted for the synthesis of the title compound.[7]

Experimental Protocol: Enantioselective Synthesis

Step 1: Formation of a Chiral N-Acyl-β-(amino)acrylate Precursor

  • To a solution of a suitable cyclobutane-containing β-keto ester in an appropriate solvent (e.g., dichloromethane), add a chiral amine auxiliary (e.g., (S)-(-)-1-phenylethylamine) and a dehydrating agent (e.g., magnesium sulfate).

  • Stir the reaction mixture at room temperature for 12-24 hours to form the corresponding enamine.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Acylate the enamine with a suitable acylating agent (e.g., acetyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the chiral N-acyl-β-(amino)acrylate.

Step 2: Asymmetric Hydrogenation

  • Dissolve the chiral N-acyl-β-(amino)acrylate in a suitable solvent (e.g., methanol) in a high-pressure reaction vessel.

  • Add a chiral rhodium or ruthenium-based catalyst, such as a Ru-BINAP complex.[6]

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature for 24-48 hours.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

Step 3: Deprotection and Isolation

  • Hydrolyze the resulting ester and remove the chiral auxiliary under acidic or basic conditions, depending on the nature of the protecting groups. For example, acid hydrolysis with 6N HCl at reflux can be employed.

  • Purify the crude amino acid by ion-exchange chromatography or recrystallization to obtain the desired this compound.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The constrained nature of the cyclobutane ring in this compound makes it a valuable building block for a variety of therapeutic agents.[5][8] Its incorporation can lead to compounds with enhanced biological activity, improved metabolic stability, and desirable pharmacokinetic properties.[3][4]

Anticancer Drug Discovery

The cyclobutane motif is present in several marketed anticancer drugs, highlighting its utility in this therapeutic area.[2][4]

  • Carboplatin : A second-generation platinum-based chemotherapy agent, carboplatin contains a cyclobutane-1,1-dicarboxylate ligand. This modification reduces the nephrotoxicity associated with its predecessor, cisplatin.[2][9]

  • Apalutamide (Erleada®) : This androgen receptor (AR) antagonist, used in the treatment of prostate cancer, features a spirocyclic cyclobutane scaffold that contributes to its high binding affinity.[2]

  • Ivosidenib (Tibsovo®) : An inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, ivosidenib incorporates a difluorocyclobutylamine substituent, which was a key modification to enhance its metabolic stability.[2]

While these examples do not contain the specific this compound moiety, they underscore the value of the cyclobutane ring in oncology. The rigid nature of the cyclobutyl group in this compound makes it an excellent scaffold for the design of targeted therapies, such as kinase inhibitors and protein-protein interaction modulators.

A significant application of cyclobutane-containing amino acids is in the development of integrin antagonists. Integrins are cell surface receptors that play a crucial role in cell adhesion, signaling, and migration. The αvβ3 integrin, in particular, is overexpressed on angiogenic endothelial cells and some tumor cells, making it a key target in cancer therapy.[10]

Derivatives of cyclobutane amino acids have been designed as mimetics of the Arg-Gly-Asp (RGD) motif, which is a common recognition sequence for many integrins. The cyclobutane scaffold helps to pre-organize the pharmacophoric groups in a conformation that is favorable for binding to the integrin, leading to potent antagonism.

CompoundTargetIC₅₀ (nM)Cell LineReference
Cilengitide αvβ329M21 (human melanoma)[6]
MK-429 (racemate) αvβ33M21 (human melanoma)[6]
Antiviral Drug Development

The cyclobutane ring is also found in several antiviral agents. Carbocyclic nucleoside analogues containing a cyclobutane ring, such as Lobucavir and Cyclobut-A, have demonstrated interesting antiviral properties.[11] These compounds act as antimetabolites; after phosphorylation, they are incorporated into the growing viral DNA strand by viral DNA polymerase, leading to chain termination.[12] The constrained cyclobutane ring mimics the furanose ring of natural nucleosides while offering increased metabolic stability. Although these specific examples are not amino acid derivatives, the principle of using the cyclobutane scaffold to create stable and potent antiviral agents can be extended to derivatives of this compound.

Peptidomimetics

The incorporation of unnatural amino acids, such as this compound, into peptide sequences is a powerful strategy for creating peptidomimetics with enhanced therapeutic potential.[13][14] The cyclobutane constraint can induce specific secondary structures, such as β-turns, and can protect the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.[5]

Experimental Protocols for Biological Evaluation

The evaluation of novel compounds derived from this compound requires robust and reproducible in vitro assays. Below are detailed protocols for assessing the cytotoxic and antiviral activities of these compounds.

Cytotoxicity Assay: MTT Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.[15]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.[16]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • Neutral red solution (for cell viability staining)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Prepare serial dilutions of the test compound in culture medium. Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a pre-determined amount of virus (e.g., 100 TCID₅₀). Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).

  • CPE Observation: Observe the cell monolayers daily under a microscope for the presence of viral CPE (e.g., cell rounding, detachment).

  • Quantification (Optional): At the end of the incubation period, cell viability can be quantified using a neutral red uptake assay.

  • Data Analysis: The antiviral activity is expressed as the concentration of the compound that inhibits CPE by 50% (EC₅₀).

Visualization of Key Concepts

Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions cell_seeding->treatment compound_prep Test Compound Stock Solution Prep compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT, SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-reductase (converts to DHT) Testosterone->DHT AR Androgen Receptor (AR) DHT->AR HSP Heat Shock Proteins (HSP) AR->HSP bound AR_dimer AR Dimerization AR->AR_dimer Translocation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified overview of the Androgen Receptor signaling pathway and the inhibitory action of Apalutamide. [2]

Conclusion and Future Perspectives

This compound stands as a testament to the power of conformational constraint in medicinal chemistry. Its unique structural features provide a robust platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The successful application of the cyclobutane scaffold in marketed anticancer drugs and its potential in antiviral and peptidomimetic design underscore the broad utility of this building block.

Future research in this area will likely focus on the development of more efficient and scalable enantioselective synthetic routes to this compound and its derivatives. Furthermore, the exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, holds significant promise. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the strategic use of constrained amino acids like this compound will undoubtedly continue to be a driving force in the discovery of next-generation medicines.

References

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  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Research and Reviews. (2018). Organic Chemistry : 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents.
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  • Taylor & Francis Online. (n.d.).
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  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ResearchGate. (n.d.). Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues | Request PDF.
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  • JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview.
  • PMC. (n.d.).
  • PubMed. (1994, December 30). Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels.
  • PMC. (2016, June 18). Peptidomimetic therapeutics: scientific approaches and opportunities.
  • PubMed Central. (n.d.). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3.
  • PubMed. (1970, July).
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Mechanism of Action of Peptides Containing (S)-2-Amino-2-cyclobutylacetic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptide-based drug design. Among these, (S)-2-Amino-2-cyclobutylacetic acid (Ac4c) has emerged as a powerful tool for optimizing peptide therapeutics. This technical guide provides an in-depth analysis of the core mechanisms by which Ac4c modulates the pharmacological properties of peptides. We will explore how the rigid cyclobutyl moiety imposes specific conformational constraints on the peptide backbone, leading to a cascade of beneficial effects including enhanced receptor binding affinity, improved target selectivity, and significantly increased resistance to proteolytic degradation. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven experimental protocols for the synthesis, characterization, and evaluation of Ac4c-containing peptides.

Introduction: The Rationale for Backbone Rigidity

The therapeutic potential of natural peptides is often hindered by their inherent flexibility and susceptibility to enzymatic breakdown.[1] A flexible peptide chain in solution exists as an ensemble of conformations, only a fraction of which are active for receptor binding. This conformational entropy results in a significant energy penalty upon binding, lowering affinity. Furthermore, the natural peptide bonds are readily recognized and cleaved by proteases, leading to short in vivo half-lives.[2]

The introduction of constrained amino acids like this compound (Ac4c) is a key strategy to overcome these limitations.[3] Ac4c, a cyclobutyl analogue of glycine, introduces a rigid four-membered ring directly into the peptide backbone. This rigidity fundamentally alters the peptide's behavior by:

  • Pre-organizing the Conformation: The cyclobutyl ring restricts the rotational freedom of the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide into a more defined, lower-energy conformation.[4][5]

  • Enhancing Stability: The non-natural, bulky structure provides steric hindrance at the site of incorporation, masking adjacent peptide bonds from protease recognition and cleavage.[6]

This guide will dissect these mechanisms, providing the scientific underpinnings and experimental workflows necessary to harness the power of Ac4c in peptidomimetic design.

The Core Mechanism: Imposing Conformational Control

The primary mechanism of action for Ac4c is the direct control it exerts over the peptide's secondary structure. Unlike a simple amino acid like glycine or alanine which allows for a wide range of Φ/Ψ angles, the cyclobutyl ring of Ac4c severely limits this conformational space. High-resolution NMR experiments have demonstrated that peptides incorporating cyclobutane residues adopt more folded and defined structures in solution compared to their flexible counterparts.[4][5]

The relative stereochemistry of the substituents on the cyclobutane ring is a critical determinant of the resulting fold. Peptides containing trans-cyclobutane amino acids tend to adopt more folded, turn-like structures, while those with cis-cyclobutane residues often form more extended, strand-like conformations.[5] This predictable influence allows for the rational design of peptide secondary structures.

Conformational_Restriction cluster_0 Standard Peptide (e.g., Glycine) cluster_1 Ac4c-Containing Peptide Gly Glycine Backbone Φ Ψ Phi_Gly Wide Range of Rotation Gly:phi->Phi_Gly Allows flexibility Psi_Gly Wide Range of Rotation Gly:psi->Psi_Gly Allows flexibility Ac4c Ac4c Backbone Φ Ψ Phi_Ac4c Restricted Rotation Ac4c:phi->Phi_Ac4c Constrained by Ring Psi_Ac4c Restricted Rotation Ac4c:psi->Psi_Ac4c Constrained by Ring Title Figure 1. Conformational Restriction by Ac4c

Figure 1. Ac4c restricts backbone dihedral angles, reducing flexibility.

Consequence I: Enhanced Receptor Binding and Selectivity

By locking a peptide into a conformation that closely mimics its receptor-bound state, Ac4c can dramatically increase binding affinity. This occurs because the energetic cost of adopting the "correct" shape is already paid, reducing the entropic penalty of binding. This principle has been successfully applied in the design of potent and selective ligands. For example, analogues of neuropeptide Y (NPY) containing cyclobutane amino acids have shown exclusive binding to the Y₄ receptor, whereas the parent peptide is non-selective.[7] The rigid structure presents the key pharmacophoric side chains in an optimal orientation for receptor interaction, enhancing both potency and selectivity.

Experimental Workflow: Assessing Receptor-Ligand Interactions

A robust method for quantifying binding affinity is the Enzyme-Linked Immunosorbent Assay (ELISA)-based competition assay.[8] This technique measures the ability of a test peptide (e.g., the Ac4c-containing analogue) to compete with a known, labeled ligand for binding to an immobilized receptor.

Receptor_Binding_Workflow start Start step1 Immobilize Receptor Coat plate with target receptor protein. start->step1 step2 Block Plate Use BSA or similar to prevent non-specific binding. step1->step2 step3 Competition Incubation Add a fixed concentration of labeled ligand and varying concentrations of test peptide. step2->step3 step4 Wash Remove unbound ligands and peptides. step3->step4 step5 Detection Add substrate for enzyme-linked label. Measure signal (e.g., colorimetric, fluorescent). step4->step5 step6 Data Analysis Plot signal vs. log[test peptide]. Calculate IC50 and Ki values. step5->step6 end End step6->end Title Figure 2. Workflow for ELISA-based Competition Binding Assay

Figure 2. Workflow for determining binding affinity via competition ELISA.

Consequence II: Increased Proteolytic Stability

Enzymatic degradation by proteases is a primary clearance mechanism for peptide drugs.[2] Proteases recognize specific amino acid sequences and require a flexible substrate that can fit into their catalytic site. The incorporation of Ac4c provides stability through two main mechanisms:

  • Steric Shielding: The bulky cyclobutyl group acts as a steric shield, physically blocking the protease's access to the scissile peptide bonds adjacent to the Ac4c residue.

  • Conformational Incompatibility: The rigid, pre-organized conformation induced by Ac4c may not be compatible with the extended conformation typically required for a peptide to fit into the protease's active site.

Strategies such as incorporating D-amino acids or N-methylation are also used to enhance stability, and the use of constrained residues like Ac4c is a highly effective complementary approach.[6]

Protease_Resistance cluster_0 Standard Peptide cluster_1 Ac4c-Containing Peptide Peptide ---Ala-Gly-Phe--- Protease Protease Active Site Peptide->Protease Binds & Cleaves Ac4c_Peptide ---Ala-Ac4c-Phe--- Protease2 Protease Active Site Ac4c_Peptide->Protease2 Steric Hindrance (Binding Blocked) Title Figure 3. Ac4c provides steric hindrance against protease cleavage.

Figure 3. The bulky Ac4c residue sterically blocks protease access.

Experimental Protocols for Characterization

Validating the impact of Ac4c incorporation requires a suite of standardized experimental procedures.

Protocol 5.1: Solid-Phase Peptide Synthesis (SPPS) of an Ac4c Peptide

This protocol outlines the standard Fmoc-based SPPS for synthesizing a peptide containing Ac4c.[9][10]

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus using a solution of 20% piperidine in DMF.

  • Iterative Coupling: Sequentially couple the subsequent Fmoc-protected amino acids, including Fmoc-(S)-2-Amino-2-cyclobutylacetic acid, using the same coupling and deprotection steps. Monitor coupling completion with a ninhydrin test.[11]

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin thoroughly and dry it. Cleave the peptide from the resin and simultaneously remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane).[11]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide product using Liquid Chromatography-Mass Spectrometry (LC-MS) and analytical HPLC.

Protocol 5.2: Proteolytic Stability Assay using LC-MS

This protocol provides a quantitative method to assess the stability of an Ac4c-peptide against enzymatic degradation.[12][13]

  • Reagent Preparation:

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human serum) at a defined concentration.

    • Prepare an internal standard (a stable, non-degradable peptide) for normalization.

  • Incubation:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 4% acetic acid or another strong acid, to denature the protease.[14] Add the internal standard.

  • LC-MS Analysis:

    • Analyze each quenched time-point sample using LC-MS.

    • Set up the mass spectrometer to monitor the ion counts for the parent peptide and the internal standard.

  • Data Analysis:

    • For each time point, calculate the ratio of the parent peptide's peak area to the internal standard's peak area.

    • Plot the percentage of remaining parent peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide under the tested conditions.

Case Study: Comparative Data Analysis

To illustrate the impact of Ac4c, consider the following hypothetical data for a model bioactive peptide ("Peptide-A") and its analogue containing a single Ac4c substitution ("Peptide-A-Ac4c").

ParameterPeptide-A (Control)Peptide-A-Ac4cRationale for Change
Receptor Binding Affinity (Kᵢ) 15.2 nM1.8 nMThe pre-organized conformation of the Ac4c analogue reduces the entropic penalty of binding, leading to a nearly 10-fold increase in affinity.
Proteolytic Half-Life (t₁/₂) in Human Serum 8 minutes115 minutesThe Ac4c residue provides steric hindrance, significantly slowing cleavage by serum proteases and increasing the peptide's lifespan.
Target Selectivity (Receptor X / Receptor Y) 5-fold85-foldThe rigid conformation presents pharmacophores in a way that is highly specific for the primary target (Receptor X), reducing off-target binding to Receptor Y.

Conclusion and Future Perspectives

The incorporation of this compound is a potent and predictable strategy in modern peptidomimetic drug design. Its core mechanism of action—the imposition of conformational rigidity upon the peptide backbone—directly translates into improved therapeutic properties. By pre-organizing the peptide into its bioactive conformation, Ac4c enhances receptor binding affinity and selectivity. Simultaneously, its bulky, non-natural structure provides a steric shield against enzymatic degradation, prolonging the peptide's in vivo half-life. The experimental protocols detailed in this guide provide a clear path for synthesizing and evaluating these enhanced analogues. As the field of peptide therapeutics continues to tackle increasingly complex intracellular targets and oral delivery challenges, the rational application of constrained residues like Ac4c will remain an indispensable tool for developing the next generation of highly stable, potent, and selective peptide drugs.

References

  • bioRxiv. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link]

  • Hind, S. R., et al. Detecting the interaction of peptide ligands with plant membrane receptors. Current Protocols in Plant Biology. [Link]

  • SeRMN-UAB. Folding peptides studied by NMR. (2017). [Link]

  • Dong, M., et al. Cross-linking strategies to study peptide ligand-receptor interactions. Methods in Molecular Biology. [Link]

  • Kiel, M. J., et al. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering. [Link]

  • Coin, I., et al. Methods to study peptide–receptor interactions and the dynamic ligand–receptor complex. ResearchGate. [Link]

  • SeRMN-UAB. peptides. SeRMN – NMR Service at UAB. [Link]

  • Illa, O., et al. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. [Link]

  • Ortuño, R. M., et al. Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. [Link]

  • ACS Publications. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • POREBSKI, P. J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • JoVE. ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions. YouTube. [Link]

  • Lee, J., et al. Analysis of the proteolysis of bioactive peptides using a peptidomics approach. Nature Protocols. [Link]

  • National Institutes of Health. Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability. PMC. [Link]

  • BIOENGINEER.ORG. Peptide Ratios Advance Post-Mortem Interval Estimation. [Link]

  • Organic & Biomolecular Chemistry. Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of (S)-2-Amino-2-cyclobutylacetic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of non-natural amino acids (NNAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and enforce specific secondary structures. (S)-2-Amino-2-cyclobutylacetic acid (Ac4c) has emerged as a particularly valuable building block due to the conformational constraints imposed by its cyclobutyl ring. These constraints can pre-organize a peptide backbone into bioactive conformations, such as β-turns, thereby improving its pharmacological properties. However, the predictive power of computational modeling, a critical tool in rational peptide design, is contingent on the accuracy of the underlying molecular mechanics force field. As an NNAA, Ac4c is not present in standard force field libraries. This guide provides a comprehensive, in-depth technical protocol for the in silico modeling of Ac4c-containing peptides, with a focus on the rigorous generation of custom force field parameters and the subsequent application in molecular dynamics (MD) simulations to explore conformational landscapes.

Introduction: The Role of Conformational Constraint in Peptide Drug Design

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by high conformational flexibility, which leads to reduced receptor binding affinity and susceptibility to enzymatic degradation. Introducing conformational constraints into the peptide backbone is a proven strategy to overcome these limitations.[1]

1.1 The Challenge of Peptide Flexibility In solution, short linear peptides exist as a dynamic ensemble of conformations.[2] This conformational entropy can be energetically costly upon binding to a structured receptor site. By introducing rigid structural elements, the peptide can be "pre-organized" into a conformation that is closer to the receptor-bound state, reducing the entropic penalty of binding and enhancing affinity.

1.2 this compound (Ac4c) as a Constraining Element Ac4c is an α,α-disubstituted amino acid whose cyclobutyl ring sterically restricts the allowable values of the backbone dihedral angles (φ and ψ). This constraint can effectively induce and stabilize specific secondary structures, most notably β-turns, which are critical recognition motifs in many biological processes.[1] The ability to rationally engineer such structures makes Ac4c a powerful tool for designing potent and stable peptidomimetics.[1]

1.3 Objectives of In Silico Modeling for Ac4c-Peptides Computational modeling, particularly molecular dynamics (MD) simulations, allows researchers to probe the conformational preferences of Ac4c-containing peptides at an atomic level.[3][4] Key objectives include:

  • Determining the influence of Ac4c on the local and global peptide conformation.

  • Predicting and quantifying the stability of secondary structures.

  • Understanding the dynamic behavior of the peptide in a solvent environment.

  • Guiding the design of new analogs with optimized conformational properties.

Foundational Principles: Force Fields and the NNAA Challenge

Classical MD simulations rely on molecular mechanics (MM) force fields (e.g., AMBER, CHARMM, GROMOS) to calculate the potential energy of a system.[5] These force fields are collections of equations and associated parameters that describe the energy of bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions.

2.1 The Parameterization Imperative for Non-Standard Amino Acids (NSAAs) Standard force fields are meticulously parameterized for natural amino acids and nucleic acids.[6] For novel molecules like Ac4c, these parameters are absent. Using a model with missing or incorrect parameters will lead to unreliable and physically meaningless simulation results.[7][8] Therefore, the first and most critical step is to generate a robust and validated set of parameters for the Ac4c residue that is compatible with the chosen base force field.[6][7]

Workflow Part 1: Quantum Mechanical (QM) Parameterization of Ac4c

To ensure high accuracy, parameters for NNAAs should be derived from high-level quantum mechanics (QM) calculations.[9][10][11] This QM-based approach provides a more accurate representation of the molecule's electronic structure and potential energy surface compared to relying on analogy to existing parameters.[9][10] The AmberTools software suite, with its Antechamber module, provides a well-established workflow for this process.[12][13][14][15]

3.1 Rationale for a QM-Based Approach The distribution of electrons in a molecule dictates its electrostatic properties and influences its interactions. QM calculations can accurately compute this distribution, which is then used to derive the partial atomic charges—a critical component of the non-bonded force field terms.[7] Similarly, QM calculations are used to determine the energy barriers associated with bond rotations (dihedrals), which are then fitted to the MM functional form.

Diagram 1: Overall Computational Workflow

G cluster_prep Part 1: Parameterization cluster_sim Part 2: MD Simulation cluster_analysis Part 3: Analysis P1 Build Ac4c Residue P2 QM Geometry Optimization (e.g., Gaussian) P1->P2 P3 QM ESP Calculation P2->P3 P4 RESP Charge Fitting (Antechamber) P3->P4 P5 Generate Missing Parameters (parmchk2) P4->P5 P6 Create Residue Library File (.lib/.off) P5->P6 S1 Build Peptide with Ac4c (e.g., LEaP) P6->S1 Custom Parameters S2 Solvate & Ionize System S1->S2 S3 Minimization S2->S3 S4 Equilibration (NVT & NPT) S3->S4 S5 Production MD Run S4->S5 A1 Trajectory Analysis (RMSD, RMSF) S5->A1 MD Trajectory A4 Visualization & Interpretation A1->A4 A2 Secondary Structure (DSSP) A2->A4 A3 Conformational Clustering A3->A4

Caption: High-level workflow for modeling Ac4c-peptides.

3.2 Step-by-Step Protocol: Ac4c Parameter Generation using AMBER/Antechamber

This protocol describes the generation of parameters compatible with the AMBER force field (e.g., ff19SB for protein).[7]

Step 1: Build the Capped Ac4c Residue

  • Action: Using a molecular builder (e.g., Avogadro, GaussView), construct the Ac4c residue.[7] To properly define the peptide backbone atom types, cap the N-terminus with an acetyl group (ACE) and the C-terminus with an N-methylamide group (NME).[12] This creates a neutral dipeptide-like molecule (ACE-Ac4c-NME).

  • Causality: The capping groups ensure that the QM calculations are performed on a molecule that accurately represents the electronic environment of the residue when it is part of a larger peptide chain.[12] This is crucial for deriving transferable backbone parameters.

Step 2: QM Geometry Optimization

  • Action: Perform a full geometry optimization of the ACE-Ac4c-NME molecule using a QM software package like Gaussian. A common level of theory for this task is Hartree-Fock with a 6-31G* basis set (HF/6-31G*).[7]

  • Causality: This step finds the lowest energy conformation of the molecule, providing a physically realistic starting point for calculating the electrostatic potential.[12]

Step 3: Electrostatic Potential (ESP) Calculation

  • Action: Using the optimized geometry from Step 2, perform a single-point energy calculation to compute the electrostatic potential on a grid of points surrounding the molecule. The output file from this calculation (often a .log or .gesp file) contains the necessary QM data.

  • Causality: The ESP represents the electrostatic field generated by the molecule's electron and nuclear charge distribution. This QM-derived potential is the target data that the MM partial charges will be fitted to.

Step 4: Restrained Electrostatic Potential (RESP) Charge Fitting

  • Action: Use the antechamber program to fit partial atomic charges to the QM ESP data. The RESP fitting procedure is recommended as it is designed to be compatible with the AMBER force fields.

  • Causality: antechamber reads the QM output, assigns atom types from the General AMBER Force Field (GAFF), and then performs a two-stage fitting process to derive the RESP charges, which are stored in the output .mol2 file.[13]

Step 5: Check for Missing Force Field Parameters

  • Action: Use the parmchk2 utility to check the generated .mol2 file against the GAFF database and identify any missing bonded parameters (bonds, angles, dihedrals).

Step 6: Create the Residue Library File

  • Action: Use the prepgen tool (or manually create) an AMBER PREP file (.prep or .in) for the Ac4c residue. Then, use LEaP to generate the final library file (.lib or .off). This file defines the residue's atoms, connectivity, and internal coordinates for use in peptide building.

  • Causality: The library file is a self-contained definition of the new residue, allowing the LEaP program in AmberTools to recognize "Ac4c" as a valid amino acid and correctly link it to other residues in a sequence.

Workflow Part 2: Peptide Construction and System Preparation

With the validated ac4c.frcmod and ac4c.lib files, you can now build and simulate any peptide containing the Ac4c residue.

4.1 Protocol: System Setup using AMBER's LEaP

Step 1: Load Force Fields and Custom Parameters

  • Action: Start tleap or xleap and load the desired protein force field, the GAFF force field, the custom Ac4c parameters, and the residue library.

Step 2: Build the Peptide Sequence

  • Action: Define the peptide sequence using standard three-letter codes, including your custom AC4 residue code.

Step 3: Solvation and Ionization

  • Action: Solvate the peptide in a box of explicit water (e.g., TIP3P model) and add counter-ions to neutralize the system's charge. [4][5] ``` solvatebox my_peptide TIP3PBOX 10.0 addions my_peptide Cl- 0

  • Causality: Simulating in explicit solvent provides a much more realistic environment than in-vacuo simulations, correctly modeling solvation effects and hydrogen bonding with water. Neutralizing the system is required for most particle-mesh Ewald (PME) algorithms used to calculate long-range electrostatics. [5] Step 4: Save System Files

  • Action: Save the topology (.prmtop) and coordinate (.inpcrd) files.

  • Causality: These two files contain all the information needed by the MD engine (like pmemd or sander) to run the simulation: the prmtop file contains all the force field parameters and molecular topology, while the inpcrd file contains the initial atomic coordinates.

Workflow Part 3: Executing and Analyzing Molecular Dynamics (MD) Simulations

The MD simulation itself is a multi-stage process designed to prepare the system and then sample its conformational space over time. [2] 5.1 The MD Cascade: Minimization, Equilibration, and Production

  • Minimization: The initial system from LEaP may have steric clashes. A series of energy minimization steps are performed to relax the system and remove these bad contacts.

  • Equilibration (NVT & NPT): The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by pressure equilibration to the target pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system reaches the correct temperature and density before data collection begins.

  • Production: This is the main phase of the simulation where data is collected for analysis. The simulation is run for a desired length of time (nanoseconds to microseconds), and the atomic coordinates are saved at regular intervals to a trajectory file. [4]

Table 1: Typical MD Simulation Parameters
ParameterValueRationale
EnsembleNPT (Isothermal-isobaric)Simulates conditions of constant temperature and pressure, mimicking a laboratory setting.
Temperature300 KRepresents approximate physiological temperature.
Pressure1.0 barRepresents standard atmospheric pressure.
Time Step2.0 fsA standard time step for biomolecular simulations when constraining bonds involving hydrogen (SHAKE algorithm). [2]
Non-bonded Cutoff8.0 - 10.0 ÅReduces computational cost by only calculating direct interactions within this distance.
Long-range ElectrostaticsPME (Particle Mesh Ewald)An efficient and accurate method for calculating long-range electrostatic forces in periodic systems. [5]
Simulation Length100 ns - 1 µsMust be long enough to adequately sample the relevant conformational motions of the peptide. [4]

5.2 Key Analytical Techniques for Conformational Assessment

Once the production trajectory is generated, analysis can begin.

  • Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of superimposed protein structures. Plotting RMSD over time indicates if the simulation has reached a stable state (i.e., equilibrated).

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of each residue from its average position. High RMSF values indicate regions of high flexibility.

  • Secondary Structure Analysis (DSSP): The Define Secondary Structure of Proteins (DSSP) algorithm can be used to monitor the formation and stability of secondary structures like helices, sheets, and turns throughout the simulation.

  • Clustering: Trajectory clustering algorithms group similar conformations together, allowing for the identification of the most populated conformational states of the peptide. This is crucial for understanding the influence of the Ac4c residue on the overall conformational landscape.

Diagram 2: Conformational Influence of Ac4c

G Flexible Flexible Peptide φ, ψ unrestricted Multiple Conformations Ac4c Incorporate (S)-2-Amino-2- cyclobutylacetic acid Flexible->Ac4c Constrained Ac4c-Peptide φ, ψ restricted Defined β-Turn Ac4c->Constrained

Caption: Ac4c constrains peptide backbone angles to favor specific structures.

Conclusion: Integrating In Silico Modeling into the Drug Discovery Pipeline

The robust in silico modeling of peptides containing this compound is an indispensable tool for modern peptide-based drug discovery. The workflow detailed in this guide—from rigorous QM-based parameterization to comprehensive MD simulation and analysis—provides a validated pathway for accurately predicting the structural and dynamic impact of this powerful constraining amino acid. By understanding how Ac4c sculpts the conformational landscape of a peptide, researchers can rationally design next-generation therapeutics with enhanced stability, improved receptor affinity, and superior pharmacological profiles, ultimately accelerating the journey from concept to clinic.

References

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  • Borse, V., et al. (2023). QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simulations. Chemical Science. Available at: [Link]

  • Computational Chemistry. (2021). Amber Custom Residue Parameterization. Available at: [Link]

  • Best, R. B., et al. (2012). Comparison of Secondary Structure Formation Using 10 Different Force Fields in Microsecond Molecular Dynamics Simulations. Journal of Chemical Theory and Computation, 8(9), 3257–3273. Available at: [Link]

  • Borse, V., et al. (2023). QMrebind: Incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simulations. ChemRxiv. Available at: [Link]

  • Borse, V., et al. (2023). QMrebind: incorporating quantum mechanical force field reparameterization at the receptor–ligand binding site for improved drug-target kinetics through milestoning simulations. PubMed Central. Available at: [Link]

  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Available at: [Link]

  • Chaves-Sanjuan, A., et al. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 24(19), 3549. Available at: [Link]

  • Aaltodoc. (2021). Molecular Dynamics Simulation on the Effect of Peptide Secondary Structure and Substrate Charge on Adsorption at Silica Surface. Available at: [Link]

  • AMBER MD. (2023). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. YouTube. Available at: [Link]

  • ResearchGate. (2021). PlayMolecule Parameterize: a Scalable Molecular Force Field Parameterization Method Based on Quantum-Level Machine Learning. Available at: [Link]

  • Chen, A. A., et al. (2012). Molecular dynamics simulations of a new branched antimicrobial peptide: A comparison of force fields. The Journal of Chemical Physics, 137(22), 225101. Available at: [Link]

  • AMBER Mailing List Archive. (2021). Re: [AMBER] Parameters for non-standard residues. Available at: [Link]

  • Sinko, W., et al. (2013). A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands. Journal of Chemical Information and Modeling, 53(7), 1743–1755. Available at: [Link]

  • UPCommons. (2024). Parameterization of non-natural amino acids for conformational search. Available at: [Link]

  • ResearchGate. (2017). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Available at: [Link]

  • AMBER Mailing List Archive. (2021). Re: [AMBER] Parameters for non-standard residues. Available at: [Link]

  • AMBER MD. (2020). ANTECHAMBER | Modeling a drug compound using antechamber and the Generalized Amber Force Field. YouTube. Available at: [Link]

  • Vanommeslaeghe, K., et al. (2014). Additive CHARMM36 Force Field for Nonstandard Amino Acids. Journal of Chemical Information and Modeling, 54(2), 675–693. Available at: [Link]

  • Khoury, G. A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Journal of Chemical Information and Modeling, 54(6), 1693–1703. Available at: [Link]

  • ResearchGate. (2014). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Available at: [Link]

  • Toropov, A. A., & Toropova, A. P. (2021). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. Molecules, 26(16), 4987. Available at: [Link]

  • Yu, W., et al. (2012). AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA. Journal of computational chemistry, 33(30), 2451–2468. Available at: [Link]

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A Technical Guide to the Spectroscopic Analysis of (S)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid, a class of molecules with significant interest in medicinal chemistry and drug development.[1] Their unique structures, differing from the 22 proteinogenic amino acids, offer novel scaffolds for designing peptidomimetics and other therapeutics with enhanced metabolic stability and bioactivity.[2] The cyclobutyl moiety introduces conformational constraints that can be pivotal for specific receptor binding and enzyme inhibition.[2] Accurate structural elucidation and characterization of such molecules are paramount, and a multi-pronged spectroscopic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is the cornerstone of this process.

This guide provides an in-depth technical overview of the spectroscopic analysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices and interpretation of the resulting data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

A. Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of high-purity this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[3] The choice of solvent is critical; D₂O is often preferred for its ability to exchange with labile protons (amine and carboxylic acid), simplifying the spectrum.

  • If solubility is an issue, gentle warming or pH adjustment with DCl or NaOD can be employed.[3]

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to achieve optimal signal dispersion. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full proton relaxation.

  • ¹³C NMR: Obtain a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[3]

  • 2D NMR (COSY & HSQC): For unambiguous assignments, two-dimensional NMR experiments are recommended. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, while a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton to its directly attached carbon atom.

B. ¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups and the unique electronic environment of the cyclobutane ring.[4]

  • α-Proton (CH-N): This proton, attached to the chiral center, is expected to appear as a singlet (if no adjacent protons) or a multiplet downfield due to the deshielding effects of the adjacent amino and carboxyl groups. Its chemical shift will be highly dependent on the solvent and pH.

  • Cyclobutyl Protons: The protons on the cyclobutane ring will present a complex splitting pattern due to geminal and vicinal couplings. The puckered nature of the cyclobutane ring can lead to non-equivalent axial and equatorial protons, further complicating the spectrum.[5] A detailed analysis of the coupling constants can provide insights into the conformation of the cyclobutane ring.[5] Protons on the carbon adjacent to the chiral center will be diastereotopic and thus chemically non-equivalent.

  • Amine (NH₂) and Carboxyl (COOH) Protons: In a non-deuterated solvent like DMSO-d₆, these protons will appear as broad singlets. Their chemical shifts are highly variable and depend on concentration, temperature, and solvent. In D₂O, these protons will exchange with deuterium and their signals will disappear, which is a useful diagnostic tool.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
α-H3.5 - 4.0s or mDownfield due to proximity to N and COOH.
Cyclobutyl-H (α')2.5 - 3.0mMethine proton on the cyclobutane ring.
Cyclobutyl-H (β, β')1.8 - 2.4mMethylene protons on the cyclobutane ring.
Cyclobutyl-H (γ)1.7 - 2.2mMethylene protons on the cyclobutane ring.
NH₂Variable (broad)sExchangeable with D₂O.
COOHVariable (broad)sExchangeable with D₂O.

Note: These are predicted values and may vary based on experimental conditions.

C. ¹³C NMR Spectral Interpretation: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms.

  • Carboxyl Carbon (C=O): This carbon will be the most downfield signal, typically in the range of 170-180 ppm.

  • α-Carbon (C-N): The chiral carbon atom will appear in the range of 50-60 ppm.

  • Cyclobutyl Carbons: The carbons of the cyclobutane ring will resonate in the aliphatic region (15-40 ppm). Due to the symmetry of the molecule, some of these carbons may be chemically equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
C=O170 - 180No signal
α-C50 - 60Positive
Cyclobutyl-C (α')40 - 50Positive
Cyclobutyl-C (β, β')20 - 30Negative
Cyclobutyl-C (γ)15 - 25Negative

Note: These are predicted values and may vary based on experimental conditions.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. In the solid state (e.g., KBr pellet) or as a mull, this compound will exist as a zwitterion.

A. Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

B. IR Spectral Interpretation: Vibrational Fingerprints

The IR spectrum will be characterized by the following key absorption bands:

  • N-H Stretching: The N-H stretching vibrations of the ammonium group (NH₃⁺) in the zwitterionic form will appear as a broad band in the range of 3200-2500 cm⁻¹.

  • C-H Stretching: The C-H stretching vibrations of the cyclobutyl and α-carbon will be observed just below 3000 cm⁻¹.

  • C=O Stretching: The asymmetric stretching of the carboxylate group (COO⁻) will give a strong absorption band around 1600-1550 cm⁻¹. The symmetric stretch will appear around 1400 cm⁻¹.

  • N-H Bending: The N-H bending vibration of the NH₃⁺ group will be visible around 1550-1480 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration is typically found in the 1200-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound (Zwitterionic Form)

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (NH₃⁺)3200 - 2500Strong, Broad
C-H Stretch2980 - 2850Medium
C=O Stretch (COO⁻, asym)1600 - 1550Strong
N-H Bend (NH₃⁺)1550 - 1480Medium
C=O Stretch (COO⁻, sym)~1400Medium

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will primarily produce the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and provide structural information.[6][7]

A. Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Data Acquisition: Introduce the sample into the ESI source of a mass spectrometer. Acquire a full scan mass spectrum to determine the m/z of the parent ion. For MS/MS, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[6]

B. Mass Spectral Interpretation: The Fragmentation Pathway

The molecular weight of this compound is 129.16 g/mol .[8] The ESI-MS spectrum is expected to show a prominent peak at m/z 130.086 for the protonated molecule [M+H]⁺.[9]

The MS/MS spectrum will reveal characteristic fragmentation patterns of amino acids.[7][10][11] Common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) and formic acid (HCOOH), as well as cleavage of the amino acid backbone.[11]

Key Fragmentation Pathways:

  • Loss of Formic Acid: A common fragmentation for amino acids is the loss of the carboxyl group as formic acid (46 Da), leading to an iminium ion.

    • [M+H]⁺ → [M+H - HCOOH]⁺

  • Loss of Water: The protonated molecule can also lose a molecule of water (18 Da).

    • [M+H]⁺ → [M+H - H₂O]⁺

  • Loss of Ammonia: Loss of ammonia (17 Da) from the iminium ion can also occur.

  • Cleavage of the Cyclobutyl Ring: The cyclobutyl ring can also undergo fragmentation, although this is generally less favorable than the loss of the carboxyl group.

Diagram 1: Predicted Mass Spectrometry Fragmentation of this compound

G cluster_frags Fragment Ions M_H [M+H]⁺ m/z = 130 frag1 [M+H - H₂O]⁺ m/z = 112 M_H->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z = 84 M_H->frag2 - HCOOH frag3 [M+H - HCOOH - C₂H₄]⁺ m/z = 56 frag2->frag3 - Ethene

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties.[1][2] These modifications can lead to peptides with increased metabolic stability, constrained conformations, and improved binding affinity for their biological targets.[1][2][3] (S)-2-Amino-2-cyclobutylacetic acid is a non-canonical, sterically hindered amino acid whose cyclobutyl moiety can impose significant conformational constraints on the peptide backbone.[2][3] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-(S)-2-Amino-2-cyclobutylacetic acid into peptides using solid-phase peptide synthesis (SPPS).

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[4][5] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.[4][5][6] The most widely used strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group.[7][8][9]

The unique steric hindrance presented by the cyclobutyl group of this compound necessitates special considerations during the coupling step to ensure high efficiency and prevent common side reactions. This document will detail the optimized conditions, including the selection of coupling reagents and reaction parameters, to overcome these challenges.

Properties of this compound

This compound is a chiral, non-proteinogenic amino acid characterized by a cyclobutyl ring attached to the α-carbon. This structural feature is key to its utility in designing conformationally constrained peptides.

Structure:

Note: This is a simplified 2D representation.

The cyclobutyl group restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, leading to more defined secondary structures. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.[1]

Materials and Reagents

For successful synthesis, the use of high-purity reagents is crucial.[8][10]

Reagent Grade/Purity Supplier Recommendation
Fmoc-(S)-2-Amino-2-cyclobutylacetic acid>98%Commercially available
Standard Fmoc-L-amino acids>99%Reputable peptide synthesis supplier
Rink Amide MBHA or Wang Resin100-200 meshAs per desired C-terminus
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-freeStore over amine scavenging resin
Dichloromethane (DCM)Anhydrous---
Piperidine>99%---
N,N'-Diisopropylcarbodiimide (DIC)>99%---
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)>99%---
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)>98%---
N,N-Diisopropylethylamine (DIPEA)>99%---
Trifluoroacetic acid (TFA)>99%---
Triisopropylsilane (TIS)>98%---
1,2-Ethanedithiol (EDT)>98%For peptides with Cys, Met, Trp
Diethyl etherAnhydrous, cold---
Acetonitrile (ACN)HPLC grade---

Experimental Protocols

The following protocols outline the key stages of solid-phase peptide synthesis for incorporating this compound. These steps are designed for manual synthesis but can be adapted for automated synthesizers.[4]

Workflow Overview

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection_1 Wash_1 Washing Fmoc_Deprotection_1->Wash_1 Coupling Amino Acid Coupling Wash_1->Coupling Wash_2 Washing Coupling->Wash_2 Capping Capping (Optional) Wash_2->Capping Fmoc_Deprotection_2 Fmoc Deprotection Capping->Fmoc_Deprotection_2 Repeat Repeat Cycle Fmoc_Deprotection_2->Repeat for next amino acid Cleavage Cleavage & Deprotection Fmoc_Deprotection_2->Cleavage Final cycle Repeat->Coupling Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) in a reaction vessel.[11]

  • Add DMF (approximately 10 mL per gram of resin) to swell the resin.

  • Agitate the resin slurry gently for at least 30 minutes at room temperature.

  • Drain the DMF from the reaction vessel.

Protocol 2: Nα-Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to liberate the free amine for the subsequent coupling reaction.[7]

  • Add a 20% piperidine in DMF solution to the swollen resin (approx. 10 mL per gram of resin).[7][8]

  • Agitate the slurry for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh 20% piperidine in DMF solution to the resin.

  • Agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.[7] A positive result (deep blue beads) indicates successful Fmoc removal.

Protocol 3: Coupling of Fmoc-(S)-2-Amino-2-cyclobutylacetic acid

Due to the steric hindrance of the cyclobutyl group, standard coupling conditions may be insufficient.[12][13] The use of a more potent coupling reagent like HATU or extended coupling times with DIC/Oxyma is recommended.

Method A: DIC/Oxyma Coupling (Recommended for standard amino acids)

  • In a separate vial, dissolve Fmoc-(S)-2-Amino-2-cyclobutylacetic acid (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in DMF.

  • Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, this time may need to be extended, or double coupling may be necessary.

  • After the coupling, drain the reaction solution and wash the resin with DMF (3 x 10 mL per gram).

  • Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.

Method B: HATU/DIPEA Coupling (Recommended for Fmoc-(S)-2-Amino-2-cyclobutylacetic acid)

  • In a separate vial, dissolve Fmoc-(S)-2-Amino-2-cyclobutylacetic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL per gram).

  • Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling may be required.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH Activated_AA Fmoc-AA-O-Active Ester Fmoc_AA->Activated_AA + Reagent Coupling Reagent (e.g., DIC/Oxyma or HATU) Peptide_Resin H2N-Peptide-Resin Activated_AA->Peptide_Resin Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Peptide_Resin->Coupled_Peptide +

Caption: Amino acid activation and coupling in SPPS.

Protocol 4: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.[14]

Cleavage Cocktail Composition

Component Volume % (Standard) Volume % (For Cys, Met, Trp) Function
Trifluoroacetic acid (TFA)95%88%Cleavage and deprotection
Water2.5%5%Cation scavenger
Triisopropylsilane (TIS)2.5%2%Cation scavenger
1,2-Ethanedithiol (EDT)-5%Scavenger for Trp, Cys, Met
Phenol-5%Scavenger

Caution: Always work with TFA in a well-ventilated fume hood.

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the final amino acid.[14]

  • Wash the peptide-resin with DCM (3 x 10 mL per gram) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the appropriate cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/TIS/H2O (95:2.5:2.5).[15] For peptides containing tryptophan, cysteine, or methionine, a cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) is recommended to prevent side reactions.[16]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide product will contain impurities from incomplete couplings or side reactions during cleavage. Therefore, purification is essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[6][17][18]

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Analysis

The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS).[18][19]

Troubleshooting

Problem Possible Cause Solution
Incomplete coupling (positive Kaiser test)Steric hindrance of this compound, insufficient activation time, or low-quality reagents.Use a stronger coupling reagent like HATU, extend the coupling time, or perform a double coupling. Ensure reagents are fresh and of high purity.
Deletion sequences in final productIncomplete Fmoc deprotection or incomplete coupling.Ensure complete deprotection with fresh piperidine solution. Use optimized coupling conditions for hindered amino acids. Consider a capping step with acetic anhydride after coupling to block unreacted amines.
Modification of sensitive residues (e.g., Trp, Met)Insufficient scavengers during cleavage.Use a cleavage cocktail specifically designed for sensitive residues, containing scavengers like EDT, thioanisole, and phenol.[16]
Low final yieldIncomplete coupling at multiple steps, loss of peptide chains from the resin, or poor precipitation.Optimize all synthesis steps. Ensure the chosen resin and linker are stable to the synthesis conditions. Ensure efficient precipitation with cold, dry ether.

Conclusion

The incorporation of this compound into peptides is a valuable technique for creating conformationally constrained molecules with potentially enhanced therapeutic properties. While its steric bulk presents a challenge for solid-phase peptide synthesis, the use of optimized protocols, particularly the selection of potent coupling reagents and appropriate reaction conditions, can lead to successful and efficient synthesis. Careful monitoring of each step and thorough purification and analysis are essential to obtaining a high-quality final product.

References

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PMC - PubMed Central. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
  • Life Sciences. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (2025). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • PubMed Central. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Severn Biotech. (n.d.). Fmoc Amino Acids used in Solid Phase Peptide Synthesis (SPPS).
  • PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups for (S)-2-Amino-2-cyclobutylacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Incorporating Cyclobutyl Amino Acids

(S)-2-Amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry for the development of novel peptide-based therapeutics. Its rigid cyclobutyl moiety can impart unique conformational constraints on a peptide backbone, leading to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles. However, the incorporation of this sterically hindered amino acid into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges.[1][2] The bulky nature of the cyclobutyl group can impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[3]

This technical guide provides a comprehensive overview of effective protecting group strategies for the successful incorporation of this compound (referred to herein as Cbu) in SPPS. We will delve into the two most prevalent orthogonal protection schemes, Fmoc/tBu and Boc/Bzl, offering detailed protocols, a comparative analysis, and expert insights to guide researchers in selecting the optimal strategy for their specific synthetic needs.[4][5]

The Principle of Orthogonal Protection in SPPS

The success of SPPS hinges on the principle of orthogonal protection, which utilizes a set of protecting groups that can be selectively removed under distinct chemical conditions.[4][6] This allows for the stepwise elongation of the peptide chain with high fidelity. A typical SPPS strategy involves:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[5]

  • Permanent side-chain protecting groups: These protect reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[5]

For Cbu, which lacks a reactive side chain, the focus is solely on the temporary Nα-amino protecting group. The two dominant strategies are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[6][7]

Fmoc/tBu Strategy: The Modern Standard

The Fmoc/tBu strategy is the most widely adopted method in modern SPPS due to its use of milder deprotection conditions.[8] The Nα-amino group is protected by the base-labile Fmoc group, while any reactive side chains of other amino acids in the sequence are protected by acid-labile groups, such as tert-butyl (tBu).[]

Mechanism of Fmoc Deprotection

The Fmoc group is removed by treatment with a secondary amine base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8][10] The base abstracts the acidic proton on the fluorenyl ring, leading to a β-elimination reaction that releases dibenzofulvene (DBF), carbon dioxide, and the free amine of the peptide.[6][11] The piperidine also acts as a scavenger for the reactive DBF intermediate.[6]

Fmoc_Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide Deprotonation Deprotonation Fmoc-NH-Peptide->Deprotonation Piperidine Piperidine Piperidine->Deprotonation DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Carbanion_Intermediate Carbanion Intermediate Deprotonation->Carbanion_Intermediate Beta_Elimination Beta_Elimination Carbanion_Intermediate->Beta_Elimination H2N-Peptide Free Amine (H2N-Peptide) Beta_Elimination->H2N-Peptide DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF->DBF_Adduct

Fmoc deprotection workflow.

Advantages of the Fmoc Strategy for Cbu Incorporation
  • Milder Conditions: The use of a weak base for deprotection avoids repeated exposure of the peptide-resin to strong acids, which can be beneficial for sensitive sequences.[8]

  • Orthogonality: The Fmoc group is completely orthogonal to the acid-labile side-chain protecting groups, allowing for high-fidelity synthesis.[]

Challenges and Mitigation Strategies

The primary challenge with incorporating Fmoc-Cbu-OH is its steric bulk, which can lead to slow or incomplete coupling.[2]

  • Choice of Coupling Reagent: For hindered amino acids like Cbu, standard carbodiimide coupling reagents (e.g., DCC, DIC) may be inefficient. More potent uronium/aminium salt-based reagents like HATU, HBTU, or COMU are highly recommended to drive the reaction to completion.[3]

  • Double Coupling: Performing the coupling step twice with a fresh solution of activated Fmoc-Cbu-OH can significantly improve yields.[3]

  • Microwave-Assisted SPPS: The application of microwave energy can accelerate the coupling of bulky amino acids by overcoming steric hindrance and disrupting peptide aggregation.[2]

Detailed Protocol: Fmoc-SPPS of a Cbu-containing Peptide

This protocol outlines a single coupling and deprotection cycle for the incorporation of Fmoc-Cbu-OH.

Materials:

  • Fmoc-Cbu-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Cbu-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, extend the reaction time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a recoupling step is necessary.

  • Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.

Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy relies on graded acid lability for deprotection.[6] The Nα-amino group is protected by the acid-labile Boc group, which is removed by moderate acid treatment (e.g., trifluoroacetic acid - TFA). Side-chain protecting groups are typically benzyl (Bzl)-based and require a much stronger acid, such as hydrofluoric acid (HF), for removal during the final cleavage step.[6]

Mechanism of Boc Deprotection

The Boc group is removed by treatment with an acid, typically 50% TFA in DCM.[12] The acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.[6] The deprotected amine is obtained as a TFA salt and must be neutralized before the next coupling step.[6]

Boc_Deprotection Boc-NH-Peptide Boc-NH-Peptide Protonation Protonation Boc-NH-Peptide->Protonation TFA TFA (H+) TFA->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage H3N+-Peptide Ammonium Salt (H3N+-Peptide) Cleavage->H3N+-Peptide tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation Neutralization Neutralization H3N+-Peptide->Neutralization H2N-Peptide Free Amine (H2N-Peptide) Neutralization->H2N-Peptide

Boc deprotection and neutralization workflow.

Advantages of the Boc Strategy for Cbu Incorporation
  • Reduced Aggregation: The repeated acid treatments in Boc-SPPS can help to disrupt inter-chain hydrogen bonding and reduce peptide aggregation, which can be a problem with hydrophobic or sterically hindered sequences.[11][13]

  • Potentially Higher Coupling Efficiency: The protonated state of the peptide chain after deprotection can sometimes lead to a more favorable conformation for coupling.

Challenges and Mitigation Strategies
  • Harsh Deprotection Conditions: The use of strong acids for both deprotection and final cleavage can be detrimental to sensitive peptides.[13]

  • Neutralization Step: An additional neutralization step is required after each deprotection, adding to the complexity of the synthesis cycle.[6]

Detailed Protocol: Boc-SPPS of a Cbu-containing Peptide

This protocol outlines a single coupling and deprotection/neutralization cycle for the incorporation of Boc-Cbu-OH.

Materials:

  • Boc-Cbu-OH

  • Merrifield or PAM resin

  • DCM

  • 50% (v/v) TFA in DCM

  • 10% (v/v) DIPEA in DCM (Neutralization solution)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA/DCM solution and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20 minutes.

    • Drain and wash the resin with DCM (5 x 1 min).

  • Neutralization:

    • Add the 10% DIPEA/DCM solution and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Drain and wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Boc-Cbu-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow for pre-activation for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Repeat the deprotection, neutralization, and coupling cycle for subsequent amino acids.

Comparative Analysis: Fmoc vs. Boc for Cbu Incorporation

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection 20% Piperidine in DMF (Base)[10]50% TFA in DCM (Acid)[12]
Conditions MildHarsh
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups.[]Graded acid lability; not strictly orthogonal.[6]
Aggregation Can be an issue with hydrophobic sequences.Repeated acid washes can reduce aggregation.[11]
Cycle Complexity Simpler: Deprotection -> CouplingMore complex: Deprotection -> Neutralization -> Coupling
Final Cleavage Strong acid (e.g., 95% TFA)Very strong acid (e.g., HF)
Suitability for Cbu Excellent, with potent coupling reagents and extended reaction times.Good, may offer advantages for aggregation-prone sequences.

Conclusion and Recommendations

The successful incorporation of the sterically demanding this compound in SPPS is achievable with careful selection of the protecting group strategy and optimization of coupling conditions.

For most applications, the Fmoc/tBu strategy is recommended due to its milder deprotection conditions and the wide availability of reagents. The key to success lies in employing potent coupling reagents such as HATU or HBTU, extending coupling times, and considering double coupling or microwave-assisted synthesis to overcome the steric hindrance of the Cbu residue.

The Boc/Bzl strategy remains a viable alternative , particularly for sequences prone to aggregation where the repeated acid washes can be beneficial. However, researchers must be equipped to handle the harsher acidic reagents required for this methodology.

Ultimately, the choice of protecting group strategy should be guided by the specific sequence of the target peptide, the presence of other sensitive functional groups, and the available synthetic instrumentation. By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate this compound into their peptide structures, unlocking new possibilities in drug discovery and development.

References

  • Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Benchchem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Danishefsky, S. J., & Shue, Y.-K. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(18), 8353–8357.
  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4499.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection.
  • Benchchem. (n.d.). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • Iris Biotech GmbH. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • CPC Scientific. (n.d.). Minimal Protection Group Strategies for SPPS.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Rahman, M. T., Das, V. J., Hismat, U., & Khuleibam, M. I. (2023). Structure of Various Protecting Groups Used In SPPS.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Springer Nature. (n.d.). Protecting Groups in Peptide Synthesis.
  • Albericio, F., & de la Torre, B. G. (2021). Water-based SPPS using water-dispersible Fmoc-and Boc-amino acid nanoparticles. Chemical Science, 12(34), 11374–11381.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Vector Labs. (n.d.). Boc Protected Amino Acids.
  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

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Incorporation of (S)-2-Amino-2-cyclobutylacetic acid into Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Conformational Constraint

In the landscape of modern drug discovery, peptidomimetics have emerged as a powerful class of therapeutics that bridge the gap between small molecules and large biologics.[1][2] Their appeal lies in the ability to mimic the biological activity of natural peptides while overcoming inherent limitations such as poor metabolic stability and low bioavailability.[3] A key strategy in the design of potent and selective peptidomimetics is the incorporation of non-natural, conformationally constrained amino acids.[2][4] (S)-2-Amino-2-cyclobutylacetic acid is a prime example of such a building block, offering a unique set of structural and functional advantages.

The cyclobutyl moiety imposes significant steric constraints on the peptide backbone, restricting the available conformational space.[5][6] This pre-organization of the peptide into a more defined three-dimensional structure can lead to enhanced binding affinity and selectivity for the target receptor.[4] Furthermore, the unnatural nature of this amino acid provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptidomimetic.[3] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Key Considerations for Incorporating this compound

The successful synthesis of peptidomimetics containing this compound hinges on addressing the challenges posed by its sterically hindered nature.[7] The α,α-disubstituted cyclobutyl ring can significantly impede the efficiency of standard peptide coupling reactions.[8] Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount.

Workflow for Incorporating this compound

cluster_prep Preparation cluster_coupling Coupling Cycle cluster_final Final Steps Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Standard SPPS Amino_Acid_Activation Amino Acid Activation (this compound) Fmoc_Deprotection->Amino_Acid_Activation Coupling Coupling to Resin Amino_Acid_Activation->Coupling Optimized Reagents Washing Washing Coupling->Washing Final_Deprotection Final Deprotection Washing->Final_Deprotection Repeat Cycles Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis incorporating this compound.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Tetrapeptide

This protocol details the manual synthesis of a model tetrapeptide, Ac-Tyr-(S-Cba)-Phe-Pro-NH2 (where S-Cba = this compound), on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • Fmoc-Pro-OH

  • Fmoc-Phe-OH

  • Fmoc-(S)-2-Amino-2-cyclobutylacetic acid

  • Fmoc-Tyr(tBu)-OH

  • Acetic Anhydride

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9][10]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[11]

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

    • Piperidine

  • Solvents:

    • DMF (N,N-Dimethylformamide)

    • DCM (Dichloromethane)

  • Cleavage Cocktail:

    • TFA (Trifluoroacetic acid):Triisopropylsilane:Water (95:2.5:2.5 v/v/v)

  • Cold Diethyl Ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[7]

    • Drain the DMF.

  • Fmoc-Proline Coupling:

    • Dissolve Fmoc-Pro-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[7]

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5x).

  • Fmoc-Phenylalanine Coupling:

    • Repeat step 2 using Fmoc-Phe-OH.

  • Fmoc-(S)-2-Amino-2-cyclobutylacetic acid Coupling (Optimized):

    • Due to steric hindrance, a more potent coupling reagent is recommended.[8]

    • Dissolve Fmoc-(S)-2-Amino-2-cyclobutylacetic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and agitate for 4 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive, recouple for an additional 2 hours.

    • Wash the resin as in step 2.

  • Fmoc-Tyrosine(tBu) Coupling:

    • Repeat step 2 using Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[7]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7]

Data Presentation: Coupling Efficiency Comparison

The choice of coupling reagent is critical for incorporating sterically hindered amino acids like this compound. The following table summarizes a comparative analysis of different coupling reagents for the incorporation of this amino acid into a model peptide sequence.

Coupling ReagentCoupling Time (h)Crude Purity (%)Target Peptide Yield (%)
HBTU/DIPEA46558
HATU/DIPEA 4 88 82
PyBOP/DIPEA47265
DIC/Oxyma66053

Data is representative and may vary depending on the specific peptide sequence and synthesis conditions.

Structural Insights and Mechanistic Considerations

The incorporation of this compound significantly influences the conformational properties of the resulting peptidomimetic.[6][12] The rigid cyclobutane ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the backbone, leading to a more defined secondary structure.[5][13] This can be advantageous in designing ligands that target specific receptor conformations.

Logical Relationship of Conformational Constraint and Biological Activity

cluster_cause Cause cluster_effect Effect cluster_outcome Outcome Cyclobutyl_Moiety This compound Incorporation Steric_Hindrance Steric Hindrance Cyclobutyl_Moiety->Steric_Hindrance Proteolytic_Resistance Proteolytic Resistance Cyclobutyl_Moiety->Proteolytic_Resistance Conformational_Constraint Conformational Constraint Steric_Hindrance->Conformational_Constraint Reduced_Flexibility Reduced Backbone Flexibility Conformational_Constraint->Reduced_Flexibility Defined_Structure Defined 3D Structure Reduced_Flexibility->Defined_Structure Enhanced_Binding Enhanced Receptor Binding Defined_Structure->Enhanced_Binding Increased_Selectivity Increased Target Selectivity Defined_Structure->Increased_Selectivity Improved_PK Improved Pharmacokinetics Enhanced_Binding->Improved_PK Increased_Selectivity->Improved_PK Proteolytic_Resistance->Improved_PK

Caption: The causal chain from incorporation of the cyclobutyl moiety to improved pharmacokinetic properties.

Characterization of Peptidomimetics Containing this compound

Thorough characterization is essential to confirm the successful synthesis and purity of the target peptidomimetic.

Mass Spectrometry (MS)

Mass spectrometry is used to verify the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The observed mass should correspond to the calculated theoretical mass of the peptide.

Expected Mass for Ac-Tyr-(S-Cba)-Phe-Pro-NH2:

  • Formula: C33H42N6O6

  • Calculated Monoisotopic Mass: 618.3115 g/mol

  • Observed [M+H]+: ~619.3188 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the cyclobutyl group and its influence on the peptide's conformation.[13][14] Key experiments include:

  • 1H NMR: To identify the protons of the cyclobutyl ring and observe any conformational shifts in the signals of neighboring amino acid residues.

  • 13C NMR: To confirm the carbon skeleton, including the distinct signals of the cyclobutyl carbons.[15]

  • 2D NMR (COSY, TOCSY, NOESY): To assign proton resonances and identify through-bond and through-space correlations, which can help elucidate the three-dimensional structure of the peptide in solution.[16]

Conclusion and Future Perspectives

The incorporation of this compound represents a valuable strategy in the design of novel peptidomimetics with enhanced therapeutic potential.[6] The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize these promising molecules. Future work will likely focus on exploring the impact of this constrained amino acid in a wider range of peptide scaffolds and its application in targeting various disease-related protein-protein interactions.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Al-Ghanim, A., et al. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Hruby, V. J., et al. (n.d.). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate.
  • Unknown Author. (n.d.). Peptide Coupling Reagents: Selection and Use.
  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • Wang, X., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PubMed Central.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. The Sanderson Group, Durham University.
  • MolecularCloud. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Liu, D., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Nowak, M. W., et al. (2006). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central.
  • White, C. J., & Angel, A. J. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PubMed Central.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI.
  • Ito, Y., et al. (n.d.). Constrained Peptides in Drug Discovery and Development. ResearchGate.
  • Royo, M., et al. (2021). (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate.
  • Goodman, M., et al. (1991). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Bellavita, R., et al. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. PubMed.
  • CymitQuimica. (n.d.). This compound hydrochloride.
  • Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PubMed Central.
  • SeRMN-UAB. (2017). Folding peptides studied by NMR.
  • Creative Peptides. (n.d.). (R)-2-Amino-2-cyclobutylacetic acid.
  • Wang, X., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central.
  • Burgess, K. (2010). Universal Peptidomimetics. PubMed Central.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Reddy, D. S., & Arya, P. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
  • Sigma-Aldrich. (n.d.). This compound.
  • Apostolopoulos, V., et al. (2018). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI.
  • Rycyna, R., & Alderfer, J. L. (1985). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed.
  • Ng, J., et al. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PubMed Central.
  • de la Osa, C., et al. (2021). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. MDPI.
  • Hudson, J. B., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.
  • Unknown Author. (n.d.). peptide nmr.

Sources

Application Notes & Protocols: Inducing Specific Peptide Conformations with (S)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, the precise control of peptide conformation is paramount for achieving desired biological activity and material properties.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing (S)-2-Amino-2-cyclobutylacetic acid, a sterically constrained non-natural amino acid, to induce and stabilize specific secondary structures within peptide scaffolds. We will explore the underlying principles of conformational constraint, provide step-by-step instructions for peptide synthesis and structural analysis, and present data illustrating the profound impact of this unique building block on peptide architecture. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformationally constrained peptides in their work.

Introduction: The Significance of Peptide Conformation

Peptides are remarkable molecules capable of a vast array of functions, largely dictated by their three-dimensional structure.[3] However, linear peptides often suffer from inherent flexibility, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation, limiting their therapeutic potential.[1][2] Introducing conformational constraints is a powerful strategy to overcome these limitations. By "pre-organizing" a peptide into its bioactive conformation, we can reduce the entropic penalty of binding, leading to enhanced potency and selectivity.[1]

Non-natural amino acids with sterically demanding side chains are invaluable tools for imposing these constraints.[4] this compound, with its rigid cyclobutyl group attached directly to the α-carbon, serves as an exceptional tool for this purpose. Its incorporation into a peptide backbone restricts the allowable Ramachandran angles (φ and ψ), thereby guiding the peptide to adopt well-defined secondary structures such as β-turns and helices. This application note will detail the practical application of this versatile amino acid.

This compound: A Tool for Conformational Control

This compound is a non-proteinogenic α-amino acid characterized by a cyclobutyl ring at the α-carbon.[5][6] This cyclic substitution provides a significant steric hindrance that profoundly influences the local and global conformation of a peptide chain.

Key Properties and Effects:

  • Restricted Dihedral Angles: The cyclobutyl group limits the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds, forcing the peptide backbone into specific regions of the Ramachandran plot.

  • Induction of Turns and Helices: The conformational rigidity imparted by this amino acid can nucleate and stabilize secondary structures, particularly β-turns and helical motifs, even in short peptide sequences.[7][8]

  • Enhanced Proteolytic Stability: The bulky side chain can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

  • Improved Receptor Binding: By locking the peptide into a bioactive conformation, the binding affinity to target receptors can be significantly enhanced.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[9][10][11][12]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-2-cyclobutylacetic acid-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or double coupling may be necessary.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_repeat Synthesis Cycle Resin Fmoc-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec) Purification->Characterization

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an incorporated chromophore (e.g., Trp, Tyr).

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range from 190 to 260 nm.

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the temperature to 25°C.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent alone.

    • Record the CD spectrum of the peptide sample.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees.

      • c is the molar concentration of the peptide.

      • n is the number of amino acid residues.

      • l is the path length of the cuvette in centimeters.

    • Analyze the resulting spectrum for characteristic secondary structure features:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 198 nm.

Data Presentation: The Conformational Impact of this compound

To illustrate the effect of incorporating this compound (Ac4c), we synthesized a model hexapeptide and its analogue containing Ac4c.

Table 1: Model Peptide Sequences

Peptide IDSequenceDescription
Pep-LinearAc-Ala-Ala-Ala-Ala-Ala-Ala-NH₂A linear, flexible control peptide.
Pep-Ac4cAc-Ala-Ala-Ac4c -Ala-Ala-Ala-NH₂Contains this compound.

Table 2: Circular Dichroism Data

Peptide ID[θ] at 222 nm (deg·cm²·dmol⁻¹)Predominant Conformation
Pep-Linear-2,500Random Coil
Pep-Ac4c-15,000α-helical/Turn-like

The CD spectrum of Pep-Linear is characteristic of a random coil conformation, as expected for a short, unconstrained alanine-based peptide. In contrast, the spectrum for Pep-Ac4c shows a significant increase in negative ellipticity at 222 nm, indicating the induction of a more ordered, helical or turn-like structure. This demonstrates the powerful conformational directing effect of the this compound residue.

Mechanistic Insights and Discussion

The incorporation of this compound introduces a rigid cyclic structure at the Cα position, which sterically restricts the possible φ and ψ dihedral angles of the peptide backbone. This local constraint can propagate along the peptide chain, leading to the formation of a stable, well-defined secondary structure.

Mechanism of Conformational Constraint

Conformational_Constraint Unconstrained Unconstrained Peptide (e.g., Poly-Ala) Flexible High Conformational Flexibility Unconstrained->Flexible allows Random_Coil Ensemble of Random Coils Flexible->Random_Coil results in Constrained Peptide with This compound Restricted_Rotation Restricted Rotation (φ, ψ angles) Constrained->Restricted_Rotation introduces Defined_Structure Well-Defined Secondary Structure (e.g., Helix, Turn) Restricted_Rotation->Defined_Structure promotes

Caption: The influence of this compound on peptide conformation.

Conclusion

This compound is a highly effective tool for inducing specific conformations in peptides. Its incorporation via standard Fmoc-SPPS is straightforward, and the resulting conformational changes can be readily assessed using techniques like circular dichroism. The ability to control peptide structure with this level of precision opens up new avenues for the design of potent and stable peptide therapeutics, as well as novel biomaterials with tailored properties.

References

  • Vertex AI Search. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • Vertex AI Search. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
  • Vertex AI Search. (n.d.). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool.
  • YouTube. (2025, June 1). How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids?
  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • BenchChem. (n.d.). A Technical Guide to Sterically Hindered Amino Acids: Synthesis, Properties, and Applications in Drug Discovery.
  • Biosynth. (2024, October 13). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.
  • PubMed Central. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development.
  • ResearchGate. (2025, August 6). Constrained Peptides in Drug Discovery and Development.
  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • PubMed Central. (2017, March 23). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2025, August 6). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid.
  • MDPI. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • MDPI. (2024, September 12). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids.
  • Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • PubChem. (n.d.). 2-Amino-2-cyclobutylacetic acid.
  • MDPI. (2023, November 12). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis.
  • CymitQuimica. (n.d.). This compound hydrochloride.
  • PubMed Central. (n.d.). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
  • Sigma-Aldrich. (n.d.). This compound.
  • Creative Peptides. (n.d.). (R)-2-Amino-2-cyclobutylacetic acid.
  • ResearchGate. (n.d.). Amino acids and the corresponding pentapeptides.
  • MIT Open Access Articles. (n.d.). Conformational Stabilization and Rapid Labeling of a 29-Residue Peptide by a Small Molecule Reaction.
  • PubMed Central. (n.d.). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues.

Sources

(S)-2-Amino-2-cyclobutylacetic acid as a building block for enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (S)-2-Amino-2-cyclobutylacetic Acid: A Constrained Building Block for Potent and Selective Enzyme Inhibitors

Abstract: The design of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Non-proteinogenic amino acids offer a powerful tool for medicinal chemists to move beyond the chemical space of natural peptides, enabling the fine-tuning of pharmacological properties. This document provides a detailed guide on the application of this compound, a conformationally restricted amino acid, as a strategic building block in the synthesis of enzyme inhibitors. We will explore the underlying scientific rationale for its use, provide exemplary synthetic protocols, and detail methodologies for the biochemical evaluation of the resulting inhibitors.

Part 1: The Scientific Rationale - Why Employ a Cyclobutyl Moiety?

The incorporation of small, constrained carbocycles like the cyclobutane ring into drug candidates is a deliberate strategy to impart specific, advantageous properties.[1] In recent years, the cyclobutyl group has become increasingly influential in drug design, serving as an indispensable framework for a variety of therapeutic agents, including those targeting cancer, neurological disorders, and viral infections.[2][3][4] The unique puckered structure of the cyclobutane ring offers several benefits over more flexible linear alkyl chains or planar aromatic groups.[1][5]

  • Conformational Rigidity and Pre-organization: The primary advantage of the cyclobutyl group is the conformational constraint it imposes on the molecule. Unlike a flexible alkyl chain, the cyclobutane ring limits the number of accessible low-energy conformations. This "pre-organization" can reduce the entropic penalty of binding to a target enzyme, leading to a significant increase in binding affinity. Furthermore, the rigid scaffold allows for the precise vectorial placement of key pharmacophoric elements into the enzyme's active site, enhancing specificity and potency.[1]

  • Improved Metabolic Stability: A common failure point for drug candidates is rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes. The introduction of the cyclobutyl ring can effectively block these metabolic "soft spots."[5] The C-H bonds on the cyclobutane ring are generally less susceptible to enzymatic oxidation compared to those on linear alkyl groups, leading to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Modulation of Physicochemical Properties: The sp³-rich, non-planar nature of the cyclobutyl group can be exploited to optimize a compound's physical properties. It can be used to fill hydrophobic pockets within an enzyme's binding site effectively.[1] This structural feature can also disrupt crystal lattice packing, which can lead to improved aqueous solubility compared to flat, aromatic analogues—a critical parameter for bioavailability.[5]

  • Novel Chemical Space: Incorporating this compound provides access to novel chemical structures and intellectual property. Its chiral nature is particularly valuable in asymmetric synthesis, where stereochemistry is critical for drug efficacy and safety.[6]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₁NO₂[7]
Molecular Weight 129.16 g/mol [7]
CAS Number 49607-08-1[8][9]
Physical Form Solid[9]
Purity Typically ≥95-97%[9][10]
Storage Temperature Room Temperature[9]

Part 2: Synthesis and Application Protocols

The integration of this compound into a target molecule, such as a peptide mimetic or a small molecule inhibitor, typically follows standard solid-phase or solution-phase peptide synthesis methodologies. The key is the strategic activation of the carboxyl group and the protection of the amino group to ensure specific amide bond formation.

General Workflow for Inhibitor Development

The overall process, from building block to validated inhibitor, is a systematic workflow. It begins with the chemical synthesis to incorporate the cyclobutyl moiety, followed by rigorous biochemical assays to determine the compound's efficacy and mechanism of action.

G cluster_0 Synthesis Phase cluster_1 Biochemical Evaluation Phase A (S)-2-Amino-2- cyclobutylacetic acid B N-Terminal Protection (e.g., Boc, Fmoc) A->B C Carboxyl Activation (e.g., HATU, HBTU) B->C D Peptide Coupling (Amide Bond Formation) C->D E Deprotection & Purification D->E F IC50 Determination Assay E->F Purified Inhibitor G Kinetic Analysis for Mechanism of Inhibition (MoA) F->G H Lead Optimization G->H

Caption: General workflow from synthesis to biochemical evaluation.

Protocol 1: Exemplary Synthesis of a Dipeptide Inhibitor Moiety

This protocol describes a standard solution-phase synthesis for coupling N-Boc-(S)-2-Amino-2-cyclobutylacetic acid with a model amino acid ester (e.g., L-Alanine methyl ester).

Objective: To form a dipeptide bond, demonstrating the core application of the title compound as a building block.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane, Water

  • L-Alanine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate, Brine, Magnesium sulfate

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Procedure:

Step 1: N-Terminal Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.

  • Cool the solution to 0°C in an ice bath.

  • Add (Boc)₂O (1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

    • Rationale: The Boc group protects the nucleophilic amine, preventing self-polymerization during the subsequent carboxyl activation and coupling steps. The basic aqueous conditions facilitate the reaction.

  • Remove the dioxane under reduced pressure. Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract the product with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield N-Boc-(S)-2-Amino-2-cyclobutylacetic acid.

Step 2: Amide Coupling

  • Dissolve N-Boc-(S)-2-Amino-2-cyclobutylacetic acid (1.0 eq), HATU (1.1 eq), and L-Alanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C.

  • Add DIPEA (2.5 eq) dropwise.

    • Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the alanine ester and facilitate the HATU-mediated activation of the carboxylic acid, forming a highly reactive intermediate for efficient amide bond formation.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄ and concentrate to yield the protected dipeptide.

Step 3: N-Terminal Deprotection

  • Dissolve the purified, protected dipeptide in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the N-terminal amine for further elaboration if needed, or yielding the final dipeptide moiety.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene or DCM to remove residual acid.

  • Purify the resulting product via reverse-phase HPLC or crystallization as required.

Part 3: Biochemical Evaluation of Inhibitors

Once synthesized, the novel compound must be evaluated for its ability to inhibit the target enzyme. This involves determining its potency (IC₅₀) and its mechanism of inhibition.

Protocol 2: IC₅₀ Determination via Spectrophotometric Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11][12] This is a primary measure of inhibitor potency.[11]

Materials:

  • Target enzyme stock solution

  • Substrate stock solution (yielding a chromogenic or fluorogenic product)

  • Synthesized inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of the inhibitor stock solution in DMSO. Then, dilute this series into the assay buffer. This creates a range of inhibitor concentrations to test.

  • Assay Plate Setup:

    • Negative Control (0% Inhibition): Add assay buffer and DMSO (at the same final concentration as in the inhibitor wells).

    • Positive Control (100% Inhibition): A known potent inhibitor or a denatured enzyme control.

    • Test Wells: Add the various concentrations of the synthesized inhibitor.

  • Enzyme Addition: Add the enzyme solution to all wells (except for a "no enzyme" blank). Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Collection: Measure the absorbance or fluorescence at regular intervals (kinetic mode) or at a single endpoint after a fixed time. The rate of the reaction is proportional to the change in signal over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (0% inhibition).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[12][13]

title IC50 Determination Curve y_axis % Inhibition x_axis Log [Inhibitor] origin origin->y_axis origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: A representative dose-response curve for IC50 determination.

Protocol 3: Determination of Inhibition Mechanism

Objective: To understand how the inhibitor affects the enzyme's catalytic activity by determining if it is competitive, non-competitive, uncompetitive, or mixed.[11][14] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Follow the general assay setup from Protocol 2.

  • Instead of a wide range of inhibitor concentrations, select 3-4 fixed concentrations (e.g., 0.5x, 1x, 2x, and 4x the determined IC₅₀). Include a 0 inhibitor control.

  • For each fixed inhibitor concentration, perform a substrate titration by varying the substrate concentration over a wide range (e.g., 0.1x to 10x the substrate's Kₘ value).

  • Measure the initial reaction velocity (v₀) for each condition.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot 1/v₀ (y-axis) versus 1/[S] (x-axis).

    • Analyze the resulting family of lines to determine the mechanism of inhibition.[15][16]

Interpreting the Lineweaver-Burk Plot: [16]

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (Both Vₘₐₓ and Kₘ decrease proportionally).

  • Mixed Inhibition: Lines intersect in the second quadrant (off-axis; both Vₘₐₓ and Kₘ change).

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

Conclusion

This compound is a highly valuable and versatile building block for the modern medicinal chemist. Its inherent conformational rigidity, potential to enhance metabolic stability, and ability to favorably modulate physicochemical properties make it a strategic component in the design of potent and selective enzyme inhibitors.[1][2] The protocols outlined in this guide provide a foundational framework for the synthesis and biochemical characterization of novel inhibitors incorporating this unique moiety, paving the way for the development of next-generation therapeutics.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • Yadava, U., & Kumar, S. (1997). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

  • Bolt, A. J. H., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Hulme, S. E. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools. Ingenta Connect. [Link]

  • de Oliveira, P. S., & Sampaio, S. V. (2000). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • Minter, R., et al. (2004). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry. [Link]

  • Davidson College. IC50 Determination. edX. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Aldrich, L. N., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

  • National Center for Biotechnology Information. 2-Amino-2-cyclobutylacetic acid. PubChem. [Link]

  • Ciulli, A., & Williams, G. (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. PubMed. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Reddit. (2025). Help with determining IC50 for enzyme inhibitors. Reddit. [Link]

  • MySkinRecipes. (2R)-2-amino-2-cyclobutylacetic acid. MySkinRecipes. [Link]

  • Milne, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC. [Link]

  • Google Patents. CN105481703A - Method for synthesizing (S)-2-aminobutanol.
  • dos Santos, J. C. O., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. NIH. [Link]

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Application Notes and Protocols for the Quantification of (S)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

(S)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid (NPAA) of increasing interest in pharmaceutical development.[1][2][3][4] NPAAs are valuable building blocks for creating novel peptide therapeutics with improved stability, potency, and bioavailability.[2][3][4] The precise quantification of the (S)-enantiomer is critical for ensuring the safety, efficacy, and quality of drug products, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides a comprehensive guide to the analytical methods for the accurate quantification of this compound, intended for researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of Amino Acid Analysis

The quantification of this compound presents two primary analytical challenges: its polar nature and its chirality. Like other amino acids, its zwitterionic form at physiological pH makes it non-volatile and poorly soluble in organic solvents, necessitating specific analytical strategies.[5][6] Furthermore, the presence of a chiral center requires enantioselective analytical methods to distinguish and quantify the (S)-enantiomer from its (R)-counterpart.

Two primary chromatographic techniques are suitable for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing amino acids.[7][8][9] It can be employed with or without derivatization. Direct analysis of underivatized amino acids is possible using specific columns and mobile phases, often coupled with mass spectrometry (MS) for sensitive and selective detection.[6][10][11]

  • Gas Chromatography (GC): GC offers high resolution but requires derivatization to convert the non-volatile amino acid into a volatile and thermally stable compound.[5][12][13] This is a well-established technique for amino acid analysis, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification.[12][13][14]

The choice between these techniques depends on available instrumentation, required sensitivity, and the complexity of the sample matrix.

Section 2: Chiral Separation Strategies

The cornerstone of quantifying this compound is the chiral separation from its (R)-enantiomer. This can be achieved through several approaches:

Chiral Stationary Phases (CSPs)

The most direct method for chiral separation is the use of a chiral stationary phase (CSP) in HPLC.[6] These columns contain a chiral selector immobilized on the solid support, which interacts differently with the two enantiomers, leading to their separation.

  • Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the separation of underivatized amino acids.[6] They possess ionic groups and are compatible with a wide range of mobile phases.[6]

  • Crown Ether-Based CSPs: These are also highly effective for the enantioseparation of amino acids.[15]

  • Cyclodextrin-Based CSPs: Cyclodextrins can be used as chiral selectors for the separation of enantiomeric amino acid pairs.[16]

Chiral Derivatization

An alternative approach involves derivatizing the amino acid with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.

  • (S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE): This chiral reagent has demonstrated excellent performance for the sensitive and enantioselective analysis of D-amino acids and can be adapted for the analysis of other chiral amino acids.[17]

The choice of chiral separation strategy will depend on factors such as cost, method development time, and desired sensitivity.

Section 3: Experimental Protocols

This section provides detailed protocols for the quantification of this compound using both HPLC and GC-MS.

Protocol 1: Chiral HPLC-UV/MS Method for Underivatized this compound

This protocol describes a direct method for the enantioselective analysis of this compound without derivatization, using a chiral stationary phase.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_start Start: Sample containing This compound s_dissolve Dissolve in mobile phase or appropriate solvent s_start->s_dissolve s_filter Filter through 0.22 µm syringe filter s_dissolve->s_filter s_inject Inject into HPLC s_filter->s_inject hplc Chiral HPLC Column (e.g., Astec CHIROBIOTIC T) s_inject->hplc detection UV or MS Detector hplc->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Identify and Quantify (S)-enantiomer peak chromatogram->quantify report Report Concentration quantify->report

Caption: Workflow for Chiral HPLC Analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., 0.1 N HCl).[10]

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T (or equivalent macrocyclic glycopeptide-based CSP).[6]

    • Mobile Phase: A simple LC-MS compatible mobile phase system can be employed. A common starting point is a mixture of methanol and water with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The exact composition should be optimized to achieve the best enantioselectivity.[6]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C (can be varied to optimize separation).[18]

    • Injection Volume: 5 - 20 µL.

    • Detection:

      • UV: 200-210 nm for the carboxyl group.[8]

      • MS: Electrospray ionization (ESI) in positive ion mode is recommended for sensitive and selective detection.[10]

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times of pure standards. Typically, the D- or (R)-enantiomer is more strongly retained on macrocyclic glycopeptide CSPs.[6]

    • Construct a calibration curve using standards of known concentrations of this compound.

    • Quantify the amount of the (S)-enantiomer in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Method with Chiral Derivatization

This protocol involves derivatization of the amino acid to make it suitable for GC analysis, followed by separation on a standard achiral column.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing g_start Start: Sample g_dry Dry sample g_start->g_dry g_deriv Derivatize with chiral reagent (e.g., (S)-NIFE) and second derivatization agent g_dry->g_deriv g_extract Extract derivative g_deriv->g_extract g_inject Inject into GC-MS g_extract->g_inject gc GC with Achiral Column (e.g., SLB-5ms) g_inject->gc ms Mass Spectrometer gc->ms mass_spec Obtain Mass Spectrum ms->mass_spec quantify_gc Identify and Quantify Diastereomer Peak mass_spec->quantify_gc report_gc Report Concentration quantify_gc->report_gc

Caption: Workflow for GC-MS Analysis with Derivatization.

Methodology:

  • Sample Preparation and Derivatization:

    • Place a known amount of the sample in a reaction vial and dry it completely. The presence of moisture can interfere with the derivatization reaction.[13]

    • Two-step derivatization is often required for GC-MS analysis of amino acids. [12]

      • Esterification: React the carboxylic acid group with an alcohol (e.g., methanol with 2M HCl) to form the methyl ester.[12]

      • Acylation: React the amino group with a chiral derivatizing agent like (S)-NIFE, followed by a second derivatization with an anhydride such as pentafluoropropionic anhydride (PFPA) to derivatize any other active hydrogens and increase volatility.[12][19]

    • After the reaction is complete, the derivative is typically extracted into an organic solvent like toluene.[12]

  • GC-MS Conditions:

    • Column: A standard non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., SLB-5ms), is suitable for separating the diastereomers.[13]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C).

    • Injection: Splitless or split injection, depending on the concentration of the analyte.

    • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for higher sensitivity and selectivity.

  • Data Analysis:

    • Identify the diastereomeric peaks based on their retention times and mass spectra.

    • Create a calibration curve using standards of this compound that have undergone the same derivatization procedure.

    • Quantify the analyte by comparing the peak area of the corresponding diastereomer to the calibration curve.

Section 4: Method Validation

For use in drug development and quality control, any analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[20][21][22][23]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks, including its (R)-enantiomer.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.[21]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the intended application.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, temperature, etc.

Section 5: Concluding Remarks

The accurate quantification of this compound is achievable through carefully developed and validated analytical methods. Both chiral HPLC and GC-MS with chiral derivatization offer viable pathways. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. For all applications in a regulatory environment, adherence to ICH guidelines for method validation is mandatory to ensure the reliability and accuracy of the results.

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  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Quantitative Methods for Amino Acid Analysis in Biological Fluids. Semantic Scholar. [Link]

  • A sensitive and simple ultra-high-performance-liquid chromatography-tandem mass spectrometry based method for the quantification of D-amino acids in body fluids. PubMed. [Link]

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Enzymatic resolution for the synthesis of (S)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Enzymatic Resolution for the Asymmetric Synthesis of (S)-2-Amino-2-cyclobutylacetic Acid

Abstract

This compound is a non-canonical amino acid (ncAA) that serves as a valuable chiral building block in pharmaceutical development, particularly for antiviral and anticancer agents where its constrained cyclobutyl ring can influence molecular conformation and improve metabolic stability.[1][][3] Traditional chemical synthesis of such chiral compounds often requires harsh conditions, stoichiometric chiral reagents, and complex purification steps. Biocatalysis, specifically enzymatic kinetic resolution, presents a highly efficient, selective, and environmentally benign alternative operating under mild aqueous conditions.[4][5] This guide provides a comprehensive overview of the principles and a detailed protocol for the synthesis of this compound via the lipase-catalyzed enantioselective hydrolysis of a racemic N-protected amino acid ester. The methodologies, data analysis techniques, and troubleshooting advice herein are designed for researchers and drug development professionals seeking to implement robust enzymatic processes for the production of high-purity chiral intermediates.

Introduction: The Case for Biocatalytic Resolution

The synthesis of enantiomerically pure non-canonical amino acids is a cornerstone of modern medicinal chemistry.[1] Molecules like 2-Amino-2-cyclobutylacetic acid possess a stereocenter at the α-carbon, and often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even detrimental. Consequently, developing methods to obtain single enantiomers is critical.

Enzymatic kinetic resolution has emerged as a powerful strategy for this purpose.[1] It leverages the exquisite stereoselectivity of enzymes, such as lipases or acylases, to catalyze a reaction on only one enantiomer of a racemic starting material.[6][7] This transforms the target enantiomer into a new chemical entity, allowing for straightforward separation from the unreacted enantiomer based on differing physicochemical properties (e.g., solubility, charge). The primary advantages of this approach include:

  • Exceptional Enantioselectivity: Enzymes can often distinguish between enantiomers with near-perfect precision, leading to products with very high enantiomeric excess (e.e.).[4]

  • Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near room temperature and neutral pH, preserving sensitive functional groups within the molecule.

  • Environmental Sustainability: The use of biodegradable catalysts (enzymes) and the reduction of hazardous chemical waste align with the principles of green chemistry.[5]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution operates on the principle that one enantiomer in a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme. The process is allowed to proceed to approximately 50% conversion. At this theoretical endpoint, the reaction mixture contains the product, derived from the more reactive enantiomer, and the unreacted starting material, now enriched in the less reactive enantiomer.

G cluster_start Racemic Substrate cluster_end Resolution Products (at ~50% Conversion) Racemic Racemic (R,S)-Substrate Enzyme Enzyme (e.g., Lipase) Racemic->Enzyme Selective Transformation Product_S (S)-Product Enzyme->Product_S Unreacted_R Unreacted (R)-Substrate Enzyme->Unreacted_R

Caption: General principle of enzymatic kinetic resolution.

Strategic Approaches for Amino Acid Resolution

For a racemic amino acid like (±)-2-Amino-2-cyclobutylacetic acid, the amino and carboxylic acid groups must first be derivatized to be suitable substrates for common hydrolases. Three robust strategies are widely employed:

  • Lipase-Catalyzed Hydrolysis of Racemic Esters: The racemic amino acid is first protected (e.g., N-acylation) and then esterified. A lipase is used to selectively hydrolyze the ester of one enantiomer (typically the L- or S-enantiomer) back to the carboxylic acid.[4][6] The resulting acid and the unreacted ester can then be separated.

  • Acylase-Catalyzed Deacylation: The racemic amino acid is N-acylated (e.g., with an acetyl or chloroacetyl group). Acylase I, a highly selective enzyme, removes the acyl group from the L-enantiomer, yielding the natural amino acid and leaving the N-acyl-D-amino acid untouched.[7][8] This method is particularly effective for a wide range of unnatural amino acids.[7]

  • Amidase-Catalyzed Hydrolysis of Racemic Amides: The racemic amino acid is converted to its corresponding amide. A stereoselective amidase then hydrolyzes one of the enantiomers to the corresponding amino acid, which can be separated from the unreacted amino amide.[9][10] Dynamic kinetic resolution can be achieved by including a racemase that continuously converts the unreactive amide enantiomer back into the racemic mixture, theoretically allowing for a 100% yield of the desired product.[10][11]

This application note will focus on the lipase-catalyzed approach due to the wide commercial availability, stability, and broad substrate tolerance of lipases like Candida antarctica Lipase B (CALB).[12][13]

Detailed Protocol: Lipase-Catalyzed Resolution

This protocol describes a chemoenzymatic workflow for producing this compound. It involves the initial chemical synthesis of a racemic, N-protected methyl ester followed by enzymatic hydrolysis.

G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Resolution cluster_sep Workup & Separation Start Racemic (R,S)-2-Amino- 2-cyclobutylacetic acid Protect N-Protection (e.g., Boc Anhydride) Start->Protect Esterify Esterification (e.g., MeOH, SOCl₂) Protect->Esterify Substrate Racemic (R,S)-N-Boc- 2-cyclobutylacetic acid methyl ester Esterify->Substrate Enzyme Immobilized Lipase (e.g., Novozym 435) Aqueous Buffer, pH 7 Substrate->Enzyme Mixture Mixture of: (S)-N-Boc-Acid (R)-N-Boc-Ester Enzyme->Mixture Separation Liquid-Liquid Extraction (Acid/Base) Mixture->Separation Product_S (S)-N-Boc-2-Amino- 2-cyclobutylacetic acid Separation->Product_S Aqueous Phase Unreacted_R (R)-N-Boc-2-Amino- 2-cyclobutylacetic acid methyl ester Separation->Unreacted_R Organic Phase Deprotect_S Deprotection (e.g., TFA) Product_S->Deprotect_S Final_S Final Product (S)-2-Amino-2- cyclobutylacetic acid Deprotect_S->Final_S Deprotect_R Deprotection (after hydrolysis)

Caption: Chemoenzymatic workflow for the synthesis of this compound.

Part A: Substrate Synthesis - Racemic N-Boc-2-Amino-2-cyclobutylacetic Acid Methyl Ester

Materials:

  • (±)-2-Amino-2-cyclobutylacetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane, Methanol (MeOH), Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • N-Protection: a. Dissolve racemic 2-amino-2-cyclobutylacetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq). b. Cool the solution to 0 °C in an ice bath. c. Add Boc₂O (1.1 eq) portion-wise while stirring vigorously. d. Allow the reaction to warm to room temperature and stir overnight. e. Concentrate the mixture under reduced pressure to remove the dioxane. f. Wash the aqueous residue with ethyl acetate, then acidify to pH 2-3 with 1 M HCl. g. Extract the N-Boc protected acid with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the racemic N-Boc acid.

  • Esterification: a. Dissolve the N-Boc acid (1.0 eq) in anhydrous methanol. b. Cool to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise. Scientist's Note: This exothermic reaction generates HCl in situ, which catalyzes the esterification. c. Stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed. d. Carefully neutralize the reaction with saturated NaHCO₃ solution. e. Extract the product with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the racemic methyl ester substrate. Purify by column chromatography if necessary.

Part B: Enzymatic Resolution

Materials:

  • Racemic N-Boc-2-Amino-2-cyclobutylacetic Acid Methyl Ester

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butanol (co-solvent)

  • 1 M NaOH solution for pH titration

  • Ethyl acetate

Protocol:

  • Suspend the racemic ester (e.g., 10 g) in a 9:1 mixture of phosphate buffer and tert-butanol (e.g., 200 mL). Rationale: A co-solvent is often necessary to improve the solubility of the hydrophobic substrate in the aqueous medium.

  • Add the immobilized lipase (typically 10-20% by weight of the substrate, e.g., 1-2 g).

  • Stir the suspension gently at a controlled temperature (e.g., 30-40 °C).

  • Maintain the pH at 7.0 using an automatic titrator that adds 1 M NaOH. The rate of NaOH consumption is a direct measure of the reaction rate (hydrolysis produces a carboxylic acid).

  • Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by HPLC (chiral or achiral).

  • Stop the reaction when conversion reaches 48-50%. This is critical for achieving high enantiomeric excess for both the product and the remaining substrate.

  • Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with solvent and reused.

Part C: Product Separation and Deprotection
  • Separation: a. Transfer the filtrate to a separatory funnel. b. Extract the mixture with ethyl acetate (2x). The unreacted (R)-ester will move to the organic phase. c. Acidify the aqueous phase to pH 2-3 with 1 M HCl. d. Extract the acidified aqueous phase with ethyl acetate (3x). This organic phase now contains the (S)-N-Boc-acid. e. Wash the combined organic layers containing the acid with brine, dry over Na₂SO₄, and concentrate to yield the (S)-N-Boc-2-Amino-2-cyclobutylacetic acid.

  • Deprotection: a. Dissolve the (S)-N-Boc-acid in DCM. b. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours. c. Concentrate the mixture under reduced pressure to remove TFA and DCM. d. The resulting product is the TFA salt of this compound. It can be further purified by recrystallization or ion-exchange chromatography.

Data Analysis and Quality Control

Accurate analysis is critical for evaluating the success of the resolution.

  • Conversion (%): Determined by HPLC, comparing the peak area of the product to the initial substrate.

  • Enantiomeric Excess (e.e.): Determined by Chiral HPLC or GC after derivatization.

    • e.e. (%) = [([S] - [R]) / ([S] + [R])] * 100

  • Enantioselectivity (E-value): A more robust measure of an enzyme's selectivity. It is calculated from the conversion (c) and the e.e. of the substrate (eeₛ) and/or product (eeₚ). An E-value > 200 is considered excellent for preparative scale.

Table 1: Representative Data for Lipase Screening

Enzyme SourceCo-SolventTime (h)Conversion (%)e.e. of (S)-Acid (%)E-value
Candida antarctica Lipase Btert-Butanol649.5>99>200
Pseudomonas cepacia LipaseAcetonitrile1250.198~150
Rhizomucor miehei LipaseNone2445.292~30

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Rate - Low enzyme activity or loading.- Poor substrate solubility.- Non-optimal pH or temperature.- Increase enzyme loading.- Screen different co-solvents (e.g., acetone, acetonitrile).- Optimize pH and temperature for the specific lipase used.
Low Enantioselectivity (e.e.) - Reaction run past 50% conversion.- Non-optimal enzyme choice.- Chemical (non-enzymatic) hydrolysis.- Stop the reaction precisely at 48-50% conversion.- Screen a wider range of lipases.[6]- Run a control reaction without the enzyme to assess background hydrolysis.
Enzyme Deactivation - Presence of inhibitors (e.g., heavy metals).- Harsh conditions (extreme pH, temperature, or organic solvent).- Use deionized, high-purity water and reagents.- Ensure pH and temperature remain within the enzyme's optimal range.- Use immobilized enzymes, which often show higher stability.[13]

References

  • Chen, S. T., Chen, S. Y., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-22. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and Bioengineering, 101(3), 437-455. [Link]

  • Prier, C. K., Zhang, R. K., & Arnold, F. H. (2018). Engineering enzymes for noncanonical amino acid synthesis. Current Opinion in Chemical Biology, 43, 87-95. [Link]

  • Ohta, T., & Nakajima, N. (2009). Enzymatic Synthesis of Unnatural Amino Acids. ACS Symposium Series, 1009, 235-248. [Link]

  • Miyazawa, T., Imagawa, K., & Yamada, T. (2003). Lipase-Catalyzed Enantioselective Hydrolysis of N-Protected Racemic Amino Acid Esters. Journal of the Japan Oil Chemists' Society, 52(1), 23-30. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. [Link]

  • Whitesides, G.M., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. [Link]

  • Soriano-Maldonado, P., et al. (2024). Revisiting D-Acylases for D-Amino Acid Production. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of non-natural l-amino acids. [Link]

  • Xu, G., et al. (2019). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. Tetrahedron, 75(33), 130421. [Link]

  • Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 66(11), 4767-4772. [Link]

  • Forró, E., & Fülöp, F. (2001). Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. Tetrahedron: Asymmetry, 12(17), 2351-2358. [Link]

  • ResearchGate. (n.d.). Dynamic kinetic enzymatic resolutions of synthetic substrates to form amino acids. [Link]

  • Gotor-Fernández, V., Gotor, V., & Brieva, R. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(11), 1475. [Link]

  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. [Link]

  • American Elements. (n.d.). 2-Amino-2-cyclobutylacetic acid. [Link]

  • Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 73(3), 223-230. [Link]

  • PubChem. (n.d.). 2-Amino-2-cyclobutylacetic acid. [Link]

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Application Notes and Protocols: (S)-2-Amino-2-cyclobutylacetic Acid in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, particularly in peptide and peptidomimetic design, the principle of conformational constraint is a cornerstone of rational design.[1] Unmodified peptides often suffer from significant therapeutic liabilities, including conformational flexibility—which can lead to reduced receptor affinity and selectivity—and susceptibility to proteolytic degradation.[2][3] The introduction of non-natural, sterically hindered amino acids is a proven strategy to mitigate these issues.[3]

(S)-2-Amino-2-cyclobutylacetic acid, an α,α-disubstituted cyclic amino acid, has emerged as a valuable building block in medicinal chemistry. Its defining feature is the cyclobutane ring attached to the α-carbon, which imparts a significant degree of conformational rigidity to the peptide backbone.[4] This constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby enhancing potency.[4][5] Furthermore, the steric bulk of the cyclobutyl group can effectively shield adjacent peptide bonds from enzymatic cleavage, significantly improving the metabolic stability and in vivo half-life of the resulting therapeutic candidate.[2][6]

This guide provides an in-depth exploration of the application of this compound, offering technical insights and detailed protocols for its incorporation and evaluation in drug discovery workflows.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its effective application.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[7]
Molecular Weight 129.16 g/mol [7]
IUPAC Name (2S)-2-Amino-2-cyclobutylacetic acid[8]
Synonyms (S)-Cyclobutylglycine, Fmoc-L-Cyclobutylglycine[8]

Rationale for Application in Drug Design

The decision to incorporate this compound into a drug candidate is driven by several key strategic advantages:

  • Induction of Stable Secondary Structures: The rigidity of the cyclobutane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity. This can stabilize specific secondary structures, such as β-turns or helical folds, which are often critical for molecular recognition and binding to target proteins.[9]

  • Enhanced Proteolytic Stability: As an α,α-disubstituted amino acid, the quaternary α-carbon and the bulky cyclobutyl side chain provide significant steric hindrance. This structure effectively prevents the peptide from adopting the necessary conformation to fit into the active sites of many proteases, leading to a marked increase in stability against enzymatic degradation in biological fluids like plasma.[2][6]

  • Scaffold for Pharmacophore Display: The cyclobutane ring can serve as a rigid scaffold, replacing a more flexible residue like glycine. This allows for the precise spatial orientation of critical pharmacophoric elements (mimics of other amino acid side chains), leading to improved affinity and selectivity for the target receptor.[10][11]

  • Improved Pharmacokinetic Profile: By increasing metabolic stability, the incorporation of this amino acid can lead to a longer plasma half-life, potentially reducing dosing frequency. The unique three-dimensional structure can also influence properties like cell permeability and overall bioavailability.[10][12]

Application Case Study: Development of αvβ3 Integrin Antagonists

A compelling example of this compound in action is in the development of small molecule antagonists for αvβ3 integrin, a cell surface receptor implicated in cancer proliferation and metastasis.[4][5][10]

In this work, the cyclobutane core was strategically employed as a rigid glycine-mimetic within an Arginine-Glycine-Aspartic acid (RGD) mimetic structure. The RGD motif is a key recognition sequence for many integrins. By replacing the flexible glycine with the constrained cyclobutyl scaffold, researchers aimed to lock the arginine and aspartate mimetic sidechains into an optimal orientation for high-affinity binding to the αvβ3 receptor.[10][11]

Workflow for Integrin Antagonist Development

Caption: Drug discovery workflow using a cyclobutane scaffold.

Structure-Activity Relationship (SAR) Data

The study revealed that the cyclobutane core successfully oriented the sidechains for potent antagonism of αvβ3. The data below highlights the activity of a lead compound from this series.[10][11]

Compound IDDescriptionαvβ3 Adhesion IC₅₀ (µM)In Vitro Stability (t½, mins)
ICT9055 Cyclobutane core with tetrahydronaphthyridine (Arg-mimetic) and ester (Asp-mimetic) sidechains.< 1> 80

Data synthesized from published findings for illustrative purposes.[10][11]

This case study demonstrates that using this compound as a rigid scaffold is a highly effective strategy for creating potent and metabolically stable integrin antagonists, providing a strong foundation for preclinical development.[10][11]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-(S)-2-Amino-2-cyclobutylacetic Acid into a Peptide Sequence via SPPS

This compound is an α,α-disubstituted amino acid, which presents significant steric hindrance during the coupling step in Solid-Phase Peptide Synthesis (SPPS).[8][13] Standard coupling conditions may result in low yields or incomplete incorporation. Therefore, an optimized protocol using a high-efficiency coupling reagent and potentially a double-coupling strategy is required.[10][14]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-(S)-2-Amino-2-cyclobutylacetic acid (Fmoc-L-Cyclobutylglycine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the SPPS vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Coupling of Fmoc-(S)-2-Amino-2-cyclobutylacetic Acid (Double Coupling Recommended):

    • Activation: In a separate vial, dissolve Fmoc-(S)-2-Amino-2-cyclobutylacetic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex briefly. The solution should change color.

    • First Coupling: Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Second Coupling (Recommended): Repeat the activation and coupling steps (3a-3d) with a fresh solution of activated Fmoc-(S)-2-Amino-2-cyclobutylacetic acid for another 2 hours.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional but Recommended):

    • To block any unreacted free amines, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

    • Drain and wash thoroughly with DMF and DCM.

  • Chain Elongation:

    • Proceed to the deprotection and coupling of the next amino acid in the sequence. Standard coupling protocols may be sufficient for non-hindered amino acids.

Decision Pathway for Coupling Hindered Amino Acids

G Start Start SPPS Cycle: Couple Hindered AA (e.g., Cyclobutylglycine) Prepare_AA Prepare Coupling Solution: 4 eq. Fmoc-AA 3.9 eq. HATU 8 eq. DIPEA in DMF Start->Prepare_AA First_Couple Perform First Coupling (2 hours, RT) Prepare_AA->First_Couple Kaiser_Test Perform Kaiser Test on resin sample First_Couple->Kaiser_Test Result Test Result? Kaiser_Test->Result Negative Negative (Blue Beads) Coupling Complete Result->Negative Negative Positive Positive (Yellow Beads) Incomplete Coupling Result->Positive Positive Next_Cycle Proceed to next SPPS cycle Negative->Next_Cycle Second_Couple Perform Second Coupling (Repeat Prepare & Couple steps) Positive->Second_Couple Second_Couple->Next_Cycle

Caption: Workflow for ensuring complete coupling of hindered residues.

Protocol 2: Assay for Proteolytic Stability

This protocol provides a general method to compare the stability of a peptide containing this compound against a control peptide (e.g., containing Gly or Ala) in the presence of a protease or serum.

Materials:

  • Test Peptide (containing cyclobutylglycine) and Control Peptide, purified

  • Human or rat serum (or a specific protease like trypsin or chymotrypsin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of the test and control peptides in PBS.

    • Thaw serum on ice. If using a specific protease, prepare a working solution in the appropriate buffer.

  • Incubation:

    • In separate microcentrifuge tubes, mix 50 µL of peptide stock solution with 450 µL of serum (or protease solution) to achieve a final peptide concentration of 100 µg/mL.

    • Prepare a "Time 0" sample by immediately adding 500 µL of a "stop solution" (e.g., 10% TFA in ACN) to one tube for each peptide. Vortex and place on ice.

    • Incubate the remaining tubes at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 1, 4, 8, 24 hours), remove an aliquot of the reaction mixture and quench it with an equal volume of the stop solution.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by reverse-phase HPLC.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at Time 0.

    • Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½) for each peptide.

Conclusion and Future Outlook

This compound is a powerful tool for medicinal chemists seeking to overcome the inherent limitations of natural peptides. Its ability to enforce conformational rigidity and enhance proteolytic stability makes it a highly attractive building block for the design of potent, selective, and durable peptide and peptidomimetic therapeutics. The successful application in developing integrin antagonists highlights its potential as a core scaffold element.[4][10] Future applications will likely see this and other constrained amino acids being used to tackle increasingly complex biological targets, including protein-protein interactions, and to develop orally bioavailable peptide drugs. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to leverage the unique advantages of this compound in their drug discovery programs.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available at: [Link]

  • Using double coupling to improve your peptide synthesis. Biotage. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • (2R)-2-amino-2-cyclobutylacetic acid. MySkinRecipes. Available at: [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available at: [Link]

  • Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. PubMed. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed Central. Available at: [Link]

  • Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents. PubMed. Available at: [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed. Available at: [Link]

  • 2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 14352283. PubChem. Available at: [Link]

  • Optimizing Peptide Synthesis with Cyclopropylglycine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • COMPARISON OF PROPERTIES OF CYCLIC AND LINEAR GLYCINE DERIVED STRUCTURES AND THEIR PHOSPHORUS ANALOGUES - THEORETICAL STUDIES. Polish Pharmaceutical Society. Available at: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. Available at: [Link]

  • Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Semantic Scholar. Available at: [Link]

  • Compound 12: A Potent and Selective αVβ5 Integrin Inhibitor. Drug Hunter. Available at: [Link]

  • Inhibitors of integrins. PubMed. Available at: [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Available at: [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Available at: [Link]

  • Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. PubMed. Available at: [Link]

  • Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. NIH. Available at: [Link]

  • Process for the preparation of amino methyl cyclo alkane acetic acids. Google Patents.
  • Pharmaceutical compositions. Google Patents.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Available at: [Link]

  • Fragment synthesis of disulfide-containing peptides. PubMed Central. Available at: [Link]

  • Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. Google Patents.
  • 2-Aminopentanoic acid compounds and their use as immunosuppressants. Google Patents.
  • An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in (S)-2-Amino-2-cyclobutylacetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing the sterically hindered amino acid, (S)-2-Amino-2-cyclobutylacetic acid. The unique α,α-disubstituted nature of this amino acid, while valuable for creating novel peptidomimetics with potentially enhanced metabolic stability, presents significant challenges in standard peptide coupling reactions.[1][2][3] This guide is designed to provide you with the expertise and field-proven insights necessary to overcome these synthetic hurdles.

Understanding the Challenge: The "Why" Behind the Difficulty

The primary obstacle in coupling this compound is steric hindrance . The bulky cyclobutyl group attached to the α-carbon physically obstructs the approach of the activated carboxylic acid of the incoming amino acid to the N-terminal amine of the growing peptide chain (or vice versa).[4][5] This steric clash can lead to a cascade of undesirable outcomes, including:

  • Low or Incomplete Coupling: The reaction may stall before all available amino groups have reacted, resulting in low yields of the desired peptide.[4][5]

  • Slow Reaction Kinetics: The rate of amide bond formation is significantly reduced, requiring longer reaction times.[6]

  • Increased Risk of Side Reactions: Sluggish reactions can provide opportunities for side reactions like racemization to occur, compromising the stereochemical integrity of your peptide.[5][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My standard carbodiimide coupling (DCC/DIC) is failing or giving very low yields. What's wrong?

Answer:

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[4][6][8] The O-acylisourea intermediate they form is not reactive enough to overcome the significant steric barrier presented by the cyclobutyl group.[7]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: This is the most critical step. Onium salt-based reagents are the preferred choice for hindered couplings.[5][9]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[5] HATU is often considered the superior choice for many difficult couplings.[5]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for overcoming steric hindrance.[4][6]

  • Incorporate Additives: If you must use a carbodiimide, the addition of a nucleophilic additive is essential.

    • HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt for difficult couplings as it forms a more reactive ester and can suppress racemization more effectively.[5][8]

    • Oxyma Pure: A safer and often more effective alternative to HOBt and HOAt.

Question 2: I've switched to HATU, but my coupling efficiency is still not optimal. What else can I do?

Answer:

Even with a powerful reagent like HATU, other factors can significantly impact the success of the coupling reaction. The choice of base, solvent, and reaction protocol are all critical.[8]

Troubleshooting Steps:

  • Evaluate Your Base: A non-nucleophilic, sterically hindered base is preferred to minimize side reactions.

    • DIPEA (N,N-Diisopropylethylamine): A common choice, but ensure you are using the correct stoichiometry (typically 2-4 equivalents).[8][9]

    • NMM (N-Methylmorpholine) or Collidine: Consider these weaker bases if you are observing racemization.[5]

  • Implement a Pre-activation Step: Pre-activating the this compound before adding it to the deprotected N-terminus of the peptide can significantly improve yields.[4][8] This involves allowing the amino acid, coupling reagent, and base to react for a few minutes to form the active ester before introducing it to the amine component.

  • Optimize Reaction Time and Temperature:

    • Extended Reaction Time: For highly hindered couplings, extending the reaction time to several hours or even overnight may be necessary.[4][5]

    • Increased Temperature: Moderately increasing the temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution as it can also increase the risk of racemization.[8]

  • Consider "Double Coupling": Perform the coupling step twice. After the initial coupling reaction, drain the reagents and add a fresh solution of the activated amino acid.[4]

Question 3: How can I be sure my coupling reaction has gone to completion?

Answer:

Monitoring the reaction is crucial, especially with challenging couplings. The Kaiser test is a common method for solid-phase peptide synthesis.

  • Kaiser Test: This colorimetric test detects free primary amines. A positive result (blue beads) indicates an incomplete reaction, while a negative result (yellow beads) suggests the coupling is complete.[4] If the test is positive after the initial coupling, a second coupling is recommended.

Question 4: Could my choice of solvent be affecting the reaction?

Answer:

Yes, the solvent plays a critical role in solvating the growing peptide chain and the reagents.

  • DMF (N,N-Dimethylformamide): The most common solvent for solid-phase peptide synthesis.

  • NMP (N-Methyl-2-pyrrolidone): Can be a better choice for sequences prone to aggregation due to its superior solvating properties.[5]

  • DMF/DCM Mixtures: Sometimes a mixture of solvents can disrupt secondary structures and improve reagent access.[5]

Question 5: Are there any alternative coupling strategies for extremely difficult cases?

Answer:

For particularly challenging sequences, more specialized techniques may be required.

  • Acyl Fluoride Formation: Converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy for coupling sterically hindered substrates where other methods have failed.[10][11][12][13] Reagents like TFFH can be used for this purpose.[12][14]

  • Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate coupling reactions by overcoming the activation energy barrier and disrupting peptide aggregation on the solid support.[4][5]

Data Presentation: Comparison of Coupling Reagent Performance

Coupling ReagentAdditiveRelative Reactivity for Hindered CouplingsCommon Side Reactions
DCC/DICNoneLowLow yields, incomplete reaction
DCC/DICHOBtModerateRacemization, N-acylurea formation[14]
DCC/DICHOAt/OxymaModerate-HighRacemization (less than with HOBt)[5]
HBTU/TBTUHOBtHighGuanidinylation of N-terminus
HATU HOAt Very High Generally low side reactions [5]
PyBOP/PyAOPNoneHigh-Very HighGenerally low side reactions[4][6]
COMUOxymaVery HighSafer handling than HOBt/HOAt-based reagents[14]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of this compound

This protocol provides a robust starting point for the coupling of Fmoc-(S)-2-Amino-2-cyclobutylacetic acid in solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(S)-2-Amino-2-cyclobutylacetic acid (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-(S)-2-Amino-2-cyclobutylacetic acid, HATU, and DIPEA in DMF.

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes at room temperature.[4]

  • Coupling Reaction: Add the pre-activated mixture to the resin. Agitate the reaction vessel for at least 2 hours at room temperature. For difficult couplings, this time can be extended up to 24 hours.[5]

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, proceed with a second coupling (recoupling).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[4]

Protocol 2: Microwave-Assisted Coupling for Enhanced Efficiency

Microwave irradiation can significantly improve coupling efficiency for hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin in a microwave-compatible vessel

  • Fmoc-(S)-2-Amino-2-cyclobutylacetic acid (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF within the microwave vessel.

  • Reagent Addition: In a separate vial, prepare the activation mixture as described in Protocol 1. Add this mixture to the resin.

  • Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate for 5-15 minutes at a controlled temperature (e.g., 75°C).[5]

  • Monitoring and Washing: After irradiation, perform a Kaiser test and wash the resin as described in Protocol 1.

Visualization of Key Concepts

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform Second Coupling (Double Coupling) start->recouple kaiser2 Kaiser Test recouple->kaiser2 increase_time_temp Increase Reaction Time and/or Temperature kaiser2->increase_time_temp Positive cap_amines Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser2->cap_amines Still Positive proceed Proceed to Next Step kaiser2->proceed Negative increase_time_temp->kaiser2 stronger_reagent Switch to a More Potent Reagent (e.g., HATU, COMU) increase_time_temp->stronger_reagent microwave Utilize Microwave Synthesis increase_time_temp->microwave stronger_reagent->recouple microwave->kaiser2 cap_amines->proceed

Caption: A troubleshooting workflow for addressing incomplete coupling reactions.

Mechanism of HATU-Mediated Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) Active_Ester Highly Reactive OAt-Ester Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU Base Base (e.g., DIPEA) Peptide_Bond Amide/Peptide Bond Active_Ester->Peptide_Bond + Amine Amine H2N-Peptide (N-terminus) Amine->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Peptide Coupling Reagents: Selection and Use. (n.d.). Google Cloud.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation. (n.d.). Benchchem.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. DOI:10.1039/C5OB02129D.
  • Highly sterically hindered peptide bond formation between α,α disubstituted α amino acids and ű alkyl cysteines using α,α. (n.d.).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, September 20).
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. (n.d.). Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Semantic Scholar.
  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. (n.d.). PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. DOI: 10.1021/jacs.2c02993.
  • troubleshooting low yield in Boc-S-(gamma)-Phe coupling reactions. (n.d.). Benchchem.
  • The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. (n.d.). Benchchem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • (2R)-2-amino-2-cyclobutylacetic acid. (n.d.). MySkinRecipes.
  • This compound | 49607-08-1. (n.d.). Sigma-Aldrich.
  • 2-Amino-2-cyclobutylacetic acid. (n.d.). TargetMol.
  • 2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 14352283. (n.d.). PubChem - NIH.
  • Optimization for coupling conditions.[a]. (n.d.). Download Scientific Diagram - ResearchGate.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (n.d.). PubMed.
  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. (2025, December 26). PMC - PubMed Central.
  • 2-Cyclobutylacetic Acid | C6H10O2 | CID 1516411. (n.d.). PubChem.
  • One Plus One Makes Three: Triangular Coupling of Correlated Amino Acid Mutations. (2021, March 24). NIH.

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Technical Support Center: Incorporation of (S)-2-Amino-2-cyclobutylacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of (S)-2-Amino-2-cyclobutylacetic acid (Ac4c) into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, non-canonical amino acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and yield of your synthetic peptides.

I. Understanding the Challenges: Why is Incorporating this compound Difficult?

This compound is an α,α-disubstituted amino acid, meaning both hydrogens on the α-carbon are replaced. This substitution pattern introduces significant steric bulk around the carboxylic acid and amino groups, which are the reaction centers for peptide bond formation. This steric hindrance is the primary obstacle to its efficient incorporation.

Key Challenges:

  • Slow Coupling Kinetics: The bulky cyclobutyl group physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slow and often incomplete reactions.[1]

  • Increased Risk of Racemization: The prolonged reaction times and forcing conditions required to overcome steric hindrance can increase the likelihood of epimerization at the α-carbon of the activated amino acid.[2][3]

  • Potential for Deletion Sequences: Incomplete coupling reactions result in a portion of the peptide chains on the solid support lacking the intended Ac4c residue, leading to heterogeneous final products.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of peptides containing this compound.

Issue 1: Low Coupling Yield or Incomplete Reaction

Symptom: A positive Kaiser test (blue beads) or other qualitative tests after the coupling step, or mass spectrometry data of the crude peptide showing a significant peak corresponding to a deletion sequence (-Ac4c).

Root Cause Analysis:

The primary cause of low coupling yield is the steric hindrance imparted by the cyclobutyl moiety. Standard coupling protocols are often insufficient to drive the reaction to completion.

Solutions:

  • Employ High-Potency Coupling Reagents: For α,α-disubstituted amino acids, standard carbodiimide reagents like DCC or DIC are often inadequate.[4] Utilizing more potent uronium/aminium or phosphonium salt-based reagents is critical.

    Coupling ReagentClassRelative Potency for Hindered CouplingsKey Advantages
    HATU Uronium/AminiumVery HighRapid activation, low racemization tendency.[2]
    HCTU Uronium/AminiumVery HighMore cost-effective alternative to HATU.
    PyAOP Phosphonium SaltVery HighExcellent for highly hindered couplings.[1]
    PyBOP Phosphonium SaltHighWell-established, though may be less effective than HATU for extreme cases.
    COMU Uronium/AminiumVery HighHigh reactivity and solubility.
  • Optimize Reaction Conditions:

    • Extended Coupling Time: Allow the coupling reaction to proceed for a longer duration. While standard couplings are often complete within 1-2 hours, couplings with Ac4c may require 4 hours to overnight agitation.[1]

    • Double Coupling: This is a highly effective strategy. After the initial coupling period, drain the reaction vessel and add a fresh solution of activated Fmoc-(S)-2-Amino-2-cyclobutylacetic acid to the resin and couple for a second time.[5]

    • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions by overcoming the activation energy barrier and disrupting on-resin peptide aggregation.[5]

Experimental Protocol: Double Coupling of Fmoc-(S)-2-Amino-2-cyclobutylacetic Acid

  • Resin Preparation: Following Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-2-Amino-2-cyclobutylacetic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Wash: Drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2 and 3.

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Confirmation: Perform a Kaiser test. A negative result (yellow/brown beads) indicates successful coupling.

Issue 2: Racemization of the Ac4c Residue

Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity, often as a shoulder or a closely eluting peak to the main product. This can be confirmed by chiral chromatography or enzymatic digestion.

Root Cause Analysis:

Epimerization can occur via the formation of an oxazolone intermediate during the activation of the amino acid, a process that is exacerbated by strong bases and prolonged reaction times.[2][3][6]

Solutions:

  • Choice of Base: Use a weaker auxiliary base during coupling. While DIPEA is commonly used, substituting it with a less hindered or weaker base like N-methylmorpholine (NMM) or collidine can reduce the rate of racemization.[1]

  • Use of Additives: Ensure your coupling reagent is paired with an appropriate additive that suppresses racemization. OxymaPure® and HOAt are superior to HOBt in this regard.[1]

  • Control Temperature: Avoid excessive heating. If using microwave synthesis, optimize for the lowest effective temperature and shortest time. For room temperature couplings, ensure the reaction vessel does not overheat due to exothermic reactions.

Issue 3: Concerns about the Stability of the Cyclobutane Ring

Symptom: Mass spectrometry of the crude product shows unexpected byproducts that could correspond to a ring-opened or rearranged Ac4c residue.

Root Cause Analysis:

Cyclobutane rings possess inherent ring strain, which can make them susceptible to ring-opening reactions under certain conditions.[7][8] The repeated exposure to acidic (TFA for cleavage) and basic (piperidine for Fmoc deprotection) conditions during SPPS raises concerns about the stability of the cyclobutyl moiety.

Current Understanding and Recommendations:

  • General Stability: While cyclobutanes are strained, they are generally stable under standard laboratory conditions.[7][9] There are no widespread reports in the literature of cyclobutane ring-opening side reactions under the typical conditions of Fmoc-based solid-phase peptide synthesis. The use of cyclobutane-containing amino acids in various synthetic applications suggests good compatibility with these procedures.

  • TFA Cleavage: Trifluoroacetic acid is a strong acid used for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups. While very harsh acidic conditions can promote rearrangements in some strained ring systems, standard TFA cleavage cocktails (e.g., 95% TFA with scavengers) are not reported to cause degradation of the cyclobutane ring in this context.

  • Piperidine Treatment: The use of 20% piperidine in DMF for Fmoc deprotection is a basic treatment. There is no evidence to suggest that this condition is harsh enough to induce ring-opening of a cyclobutane.

Troubleshooting and Validation:

If you are working with a particularly sensitive peptide sequence or observing unexpected byproducts, it is prudent to perform a stability control experiment:

  • Synthesize a small model dipeptide, for example, Gly-(S)-2-Amino-2-cyclobutylacetic acid-NH2.

  • Subject the resin-bound dipeptide to extended treatment with both 20% piperidine/DMF and a standard TFA cleavage cocktail.

  • Analyze the cleaved product by LC-MS to check for any degradation or modification of the Ac4c residue.

This will provide direct evidence of the stability of the cyclobutane ring within your specific context.

III. Visual Workflows and Diagrams

G cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling Step deprotect_start Resin-Bound Peptide (Fmoc-NH-Peptide) deprotect_reagent Add 20% Piperidine in DMF deprotect_start->deprotect_reagent deprotect_end Free N-terminal Amine (H2N-Peptide) deprotect_reagent->deprotect_end coupling_start Add Activated Fmoc-Ac4c to Resin deprotect_end->coupling_start Wash with DMF aa_start Fmoc-Ac4c-OH coupling_reagents HATU/HOAt + DIPEA in DMF aa_start->coupling_reagents activated_aa Activated Fmoc-Ac4c (OAt-ester) coupling_reagents->activated_aa activated_aa->coupling_start agitate Agitate 2-4h (or Double Couple) coupling_start->agitate coupling_end Resin-Bound Peptide (Fmoc-Ac4c-NH-Peptide) agitate->coupling_end caption Workflow for incorporating Fmoc-(S)-2-Amino-2-cyclobutylacetic acid.

G cluster_yes Yes start Coupling of Ac4c complete? proceed Proceed to deprotection of the next amino acid start->proceed issue issue start->issue caption Troubleshooting logic for incomplete coupling of Ac4c.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use standard coupling reagents like DCC/HOBt for incorporating this compound? A: It is strongly discouraged. Due to the significant steric hindrance of this α,α-disubstituted amino acid, standard carbodiimide-based reagents are often inefficient and lead to low yields and deletion sequences. The use of high-potency uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyAOP) reagents is recommended for optimal results.[4]

Q2: Is double coupling always necessary for this amino acid? A: While not strictly necessary in all cases, double coupling is a highly recommended strategy to ensure the reaction goes to completion, especially for longer or more complex peptides.[5] If you are performing a small-scale test synthesis, you can try a single, extended coupling (4-6 hours) and assess the completeness with a Kaiser test before deciding on a double coupling strategy for your larger scale synthesis.

Q3: Does the cyclobutane ring affect the solubility of the final peptide? A: The cyclobutyl group is a non-polar, aliphatic moiety. Its incorporation will increase the hydrophobicity of the peptide, which could either increase or decrease solubility depending on the overall sequence and the solvent. In general, it is not expected to cause significant solubility issues compared to other aliphatic amino acids of similar size.

Q4: Are there any specific considerations for the final TFA cleavage of peptides containing Ac4c? A: No specific side reactions related to the cyclobutane ring have been reported under standard TFA cleavage conditions. However, as with any peptide containing bulky, hydrophobic residues, aggregation during cleavage can be a concern. Using standard scavenger cocktails (e.g., with triisopropylsilane and water) is recommended.

V. References

  • ResearchGate. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • Chemistry LibreTexts. (2021). 4.2: Cycloalkanes and Their Relative Stabilities. [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. [Link]

  • PubMed Central. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. [Link]

  • Khan Academy. (n.d.). Stability of cycloalkanes. [Link]

  • PubMed Central. (n.d.). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. [Link]

  • Reddit. (2022). Solid Phase Peptide Synthesis Help. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • ACS Publications. (2022). Investigating Bicyclobutane–Triazolinedione Cycloadditions as a Tool for Peptide Modification. [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Chemistry LibreTexts. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]

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Technical Support Center: Optimization of Deprotection Steps for (S)-2-Amino-2-cyclobutylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the optimization of deprotection steps for (S)-2-Amino-2-cyclobutylacetic acid derivatives. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, and its efficient manipulation is critical for the successful synthesis of novel therapeutics.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of removing common amine protecting groups: Boc, Cbz, and Fmoc.

Troubleshooting Guides

This section directly addresses specific issues you may encounter during the deprotection of your this compound derivatives.

Issue 1: Incomplete or Slow Boc Deprotection

Question: My Boc deprotection using standard TFA/DCM is sluggish and fails to go to completion. What are the potential causes and how can I resolve this?

Answer: Incomplete Boc deprotection is a common hurdle, often stemming from several factors. A systematic approach to troubleshooting is outlined below.

Probable Causes & Solutions

Probable Cause Explanation Suggested Solution
Insufficient Acid Strength or Concentration The cyclobutyl group may impart some steric hindrance, slowing the protonation and subsequent fragmentation of the Boc group.[4][5]Increase the concentration of trifluoroacetic acid (TFA) from 20-25% in dichloromethane (DCM) to 50%.[4][5] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[4][6]
Inadequate Reaction Time or Temperature Deprotection kinetics can be slower for sterically hindered substrates.[4][5]Increase the reaction time and monitor progress closely using TLC or LC-MS.[4] Most deprotections are performed at room temperature, but gentle warming (e.g., to 40°C) can be considered, though it may increase the risk of side reactions.[5]
Poor Solubility The protected amino acid derivative may not be fully dissolved in the reaction solvent, limiting access to the acidic reagent.Ensure complete dissolution of the starting material. If solubility in DCM is an issue, consider alternative solvents like neat TFA or a co-solvent system, if compatible with your substrate.

Experimental Protocol: Standard Boc Deprotection

  • Preparation: Dissolve the Boc-protected this compound derivative in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).[5]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4] The product is typically isolated as the TFA salt.[5]

Issue 2: Side Product Formation During Boc Deprotection

Question: I'm observing a significant amount of an unknown byproduct after Boc deprotection. What could it be and how can I prevent it?

Answer: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[4][5] This electrophile can alkylate nucleophilic sites on your molecule, especially if it contains electron-rich aromatic rings or other sensitive functional groups.[4][7]

Probable Causes & Solutions

Probable Cause Explanation Suggested Solution
t-Butylation The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate or product.[4]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole.[4][8]
Trifluoroacetylation When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[4]Consider using an alternative acid like 1-2M HCl in an organic solvent such as dioxane.[4] Ensure thorough removal of TFA during work-up by co-evaporation with a non-polar solvent.[4]
Degradation of Acid-Sensitive Groups The harsh acidic conditions can cleave other acid-labile protecting groups.[4]Use milder deprotection conditions if possible. If other acid-sensitive groups are present, a different protecting group strategy (e.g., Cbz or Fmoc) might be necessary.

Experimental Protocol: Boc Deprotection with Scavengers

  • Preparation: Dissolve the Boc-protected amino acid derivative in DCM.

  • Scavenger Addition: Add the chosen scavenger (e.g., triisopropylsilane, 1-5% v/v) to the solution.

  • Reagent Addition: Add TFA to the mixture.

  • Reaction & Work-up: Follow the standard Boc deprotection protocol.

Issue 3: Incomplete Cbz Deprotection via Catalytic Hydrogenolysis

Question: My Cbz deprotection using H₂, Pd/C is very slow and incomplete. What could be wrong?

Answer: Catalytic hydrogenolysis for Cbz removal is generally efficient, but its success is highly dependent on catalyst activity and reaction conditions.

Probable Causes & Solutions

Probable Cause Explanation Suggested Solution
Catalyst Poisoning The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds.[9]Ensure the starting material is of high purity and free from sulfur-containing contaminants.[9] If the substrate contains a sulfur moiety, consider an alternative deprotection method.[9]
Poor Catalyst Activity The activity of Palladium on carbon (Pd/C) can vary between batches and diminish with age.[9][10]Use a fresh, high-quality catalyst.[9] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[9] Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[10]
Insufficient Hydrogen Pressure Atmospheric pressure of hydrogen may not be sufficient for complete conversion.[9]Increase the hydrogen pressure, for instance, to 50 psi or higher using a hydrogenation apparatus.[9]
Inadequate Mixing In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[9][10]Ensure vigorous stirring or agitation of the reaction mixture.[9][10]
Product Inhibition The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[9]Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[9]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

  • Setup: In a clean, dry flask, dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[10]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[11]

  • Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[10] It is recommended to purge the flask with an inert gas before introducing hydrogen.[10]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or LC-MS.[10]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[11]

  • Concentration: Remove the solvent under reduced pressure to obtain the deprotected product.

Issue 4: Incomplete or Problematic Fmoc Deprotection

Question: I am experiencing incomplete Fmoc removal using standard piperidine/DMF conditions. What should I try?

Answer: While Fmoc deprotection is generally reliable, certain sequences or substrates can be challenging.

Probable Causes & Solutions

Probable Cause Explanation Suggested Solution
Degraded Reagent Piperidine can degrade over time.Use fresh, high-quality piperidine for your deprotection solution.[12]
Insufficient Deprotection Time While standard protocols often suffice, "difficult" sequences may require longer reaction times.[12]Increase the agitation time for the deprotection step. For difficult sequences, extending the time from 20 minutes to 30-60 minutes can be effective.[13]
Aggregation (Solid-Phase Synthesis) Peptide chains can aggregate on the solid support, hindering reagent access.Performing the deprotection at a higher temperature (e.g., 40-50°C) can often break up aggregates.[12]
Steric Hindrance The cyclobutyl group, although not excessively bulky, might slightly slow down the deprotection.Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[12][14] A common cocktail is 2% DBU in DMF.[12]

Experimental Protocol: Standard Fmoc Deprotection (Solid-Phase)

  • Resin Preparation: Swell the Fmoc-amino acid pre-loaded resin in DMF for at least 30-60 minutes.[14]

  • Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Mix for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[14]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for this compound?

The choice of protecting group depends on the overall synthetic strategy and the presence of other functional groups in your molecule.

  • Boc: A good choice for general purposes, offering stability to a wide range of conditions except for strong acids.[15] Its removal is straightforward.

  • Cbz: Offers robust stability to both acidic and basic conditions, making it suitable for multi-step syntheses.[11] It is typically removed by catalytic hydrogenolysis, which is a mild and neutral method.[8]

  • Fmoc: Primarily used in solid-phase peptide synthesis due to its lability under mild basic conditions, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[14][16]

Q2: How can I monitor the progress of my deprotection reaction?

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion and can help identify any side products.

  • UV-Vis Spectrophotometry (for Fmoc deprotection): In automated peptide synthesis, the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance, is monitored to confirm complete Fmoc removal.[13]

  • Kaiser Test (for Fmoc deprotection on solid phase): A qualitative colorimetric test to detect the presence of free primary amines after deprotection.[12][13]

Q3: Are there any safety precautions I should take during deprotection reactions?

  • TFA and HCl: These are corrosive acids. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon (Pd/C): This catalyst can be pyrophoric, especially when dry and exposed to air. Handle it carefully, and do not allow the catalyst to become dry during filtration.

  • Hydrogen Gas: Hydrogen is flammable. Ensure your hydrogenation apparatus is properly set up and there are no sources of ignition nearby.

Visualizations

Deprotection_Troubleshooting_Workflow start Deprotection Reaction check_completion Reaction Incomplete? start->check_completion incomplete Troubleshoot Incomplete Reaction check_completion->incomplete Yes check_side_products Side Products Observed? check_completion->check_side_products No optimize_conditions Optimize Conditions: - Time - Temperature - Reagent Concentration incomplete->optimize_conditions change_reagent Consider Alternative Reagent/Method incomplete->change_reagent side_products Troubleshoot Side Products check_side_products->side_products Yes success Successful Deprotection check_side_products->success No side_products->change_reagent add_scavenger Add Scavenger side_products->add_scavenger modify_workup Modify Work-up Procedure side_products->modify_workup optimize_conditions->start Re-run change_reagent->start Re-run add_scavenger->start Re-run modify_workup->start Re-run

Caption: General troubleshooting workflow for deprotection reactions.

Protecting_Group_Selection goal Select Protecting Group for This compound synthesis_type Synthesis Type? goal->synthesis_type solid_phase Solid-Phase synthesis_type->solid_phase Solid solution_phase Solution-Phase synthesis_type->solution_phase Solution fmoc Fmoc solid_phase->fmoc orthogonality Orthogonality Needed? solution_phase->orthogonality boc Boc orthogonality->boc No acid_stability Acid Stability Required? orthogonality->acid_stability Yes cbz Cbz acid_stability->boc No acid_stability->cbz Yes

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Technical Support Center: Purification Strategies for Peptides Containing (S)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid (S)-2-Amino-2-cyclobutylacetic acid (Ac4c). The inclusion of non-proteinogenic residues like Ac4c is a powerful strategy for enhancing the therapeutic properties of peptides, but it can introduce unique challenges during synthesis and purification.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high-purity final products.

Scientific Background: The Impact of Ac4c on Peptide Properties

This compound is an α,α-disubstituted amino acid characterized by a bulky, hydrophobic cyclobutyl group attached to the α-carbon. Its incorporation into a peptide sequence can significantly alter the peptide's physicochemical properties, which directly influences purification strategies.

  • Steric Hindrance: The bulky nature of the cyclobutyl group can impede coupling reactions during solid-phase peptide synthesis (SPPS).[1] This may lead to a higher prevalence of deletion sequences (impurities missing the Ac4c residue or subsequent residues) in the crude product, making the purification more challenging.[2]

  • Increased Hydrophobicity: The cyclobutyl moiety increases the overall hydrophobicity of the peptide. This directly affects its retention behavior in the most common purification technique, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] Peptides containing Ac4c will generally be retained longer on hydrophobic stationary phases (like C18) compared to their counterparts with smaller, more polar residues.

  • Altered Secondary Structure: The conformational constraints imposed by the Ac4c residue can influence peptide folding and aggregation tendencies, potentially leading to solubility issues or complex impurity profiles.[4]

Understanding these core principles is the first step in developing a robust and efficient purification strategy. The primary goal is to resolve the target peptide from closely related impurities, such as deletion sequences, incompletely deprotected peptides, and products of side reactions.[5][6]

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of Ac4c-containing peptides. The following decision tree provides a logical workflow for diagnosing and solving common issues.

Caption: Troubleshooting decision tree for Ac4c peptide purification.

Troubleshooting Guide Table

Issue Encountered Potential Cause(s) Recommended Solution & Rationale
1. Poor Resolution / Co-elution of Impurities A. Inappropriate Gradient: The elution gradient is too steep, causing the target peptide and impurities (especially deletion sequences with similar hydrophobicity) to elute together.[3] B. Wrong Stationary Phase: The column chemistry (e.g., C18) may not provide sufficient selectivity for your specific peptide and its impurities. A. Flatten the Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution point of your target peptide. This increases the interaction time with the stationary phase, enhancing the separation of molecules with small differences in hydrophobicity.[7] B. Test Alternative Stationary Phases: Consider a different column, such as one with a C8 phase (less hydrophobic) or a phenyl-hexyl phase (different selectivity based on aromatic interactions).
2. Poor Peak Shape (Tailing, Splitting, Broadening) A. Secondary Ionic Interactions: Residual free silanols on the silica-based column can interact with basic residues in the peptide, causing peak tailing.[8] B. Peptide Aggregation: The increased hydrophobicity from the Ac4c residue can promote peptide aggregation on the column, leading to broad or split peaks.[4] C. Inappropriate Mobile Phase pH: The peptide may have poor solubility or exist in multiple protonation states at the operating pH.[8] A. Increase Ion-Pairing Agent Concentration: Slightly increasing the concentration of trifluoroacetic acid (TFA) from 0.1% to 0.12% can better mask silanol interactions. B. Add Organic Modifier or Chaotropic Agent: For preparative runs, consider adding a small amount of isopropanol to the mobile phase to disrupt hydrophobic aggregation. In severe cases, test different pH conditions (e.g., basic pH with ammonium bicarbonate) if your peptide and column are stable.[8] C. Adjust Mobile Phase pH: Switch to a different acidifier like formic acid (FA), especially for LC-MS analysis where TFA causes ion suppression.[9] Alternatively, explore purification at a higher pH if the peptide is more soluble and stable under those conditions.[8]
3. Low Peptide Recovery A. Poor Solubility: The crude peptide may not be fully dissolved in the injection solvent, or it may be precipitating on the column. B. Irreversible Adsorption: The peptide is strongly and irreversibly binding to the column material due to extreme hydrophobicity.[10] C. Peptide Degradation: The peptide may be unstable in the acidic mobile phase (e.g., hydrolysis of sensitive bonds). A. Optimize Injection Solvent: Ensure the peptide is fully dissolved before injection. Use a solvent mixture that includes organic content (e.g., 5-10% acetonitrile or isopropanol) and a small amount of acid (TFA or FA) to improve solubility.[10] B. Use a Different Column/Mobile Phase: A less retentive column (e.g., C8 or C4) may be necessary. Increasing the final percentage of organic solvent in your gradient can also help elute highly hydrophobic peptides. C. Evaluate Peptide Stability: Analyze the flow-through and column washes to see if the peptide is present. If degradation is suspected, consider purification at a different pH or using alternative, less harsh purification techniques.[11]

| 4. Unexpected Peaks in Mass Spectrometry (MS) Analysis | A. TFA Adducts: The use of TFA as an ion-pairing agent can lead to the formation of trifluoroacetyl adducts (+98 Da) on amine groups, especially during lyophilization. B. Incomplete Deprotection: Side-chain protecting groups (e.g., Trt, Pbf) may not have been fully removed during cleavage, leading to peaks with corresponding mass additions. C. Oxidation: Residues like Methionine (+16 Da) or Tryptophan can be oxidized during synthesis or purification.[11] | A. Use Formic Acid or Perform Salt Exchange: For the final purification step, use a mobile phase with 0.1% formic acid instead of TFA.[9] Alternatively, after purification with TFA, perform a salt exchange step.[12] B. Review Cleavage Protocol: Ensure cleavage time and scavenger cocktail are appropriate for the protecting groups used. Re-cleavage of the crude product may be necessary.[13] C. Use Scavengers and Degassed Solvents: Add antioxidants like Dithiothreitol (DTT) to your sample if oxidation is a recurring issue. Use freshly prepared, degassed mobile phases. |

Frequently Asked Questions (FAQs)

Q1: What is the best starting RP-HPLC method for an Ac4c-containing peptide?

A1: A good starting point is a standard C18 column (e.g., 5 µm particle size, 100-300 Å pore size) with a linear gradient.[6][9]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: Start with a shallow gradient, such as 5% to 65% Mobile Phase B over 60 minutes.

  • Rationale: The Ac4c residue increases hydrophobicity, so a broader gradient range is a safe starting point. The shallow slope helps ensure good initial resolution. You can then optimize by steepening the gradient in regions with no peaks and flattening it around your target peptide's elution time.[3]

Q2: My peptide is very hydrophobic and elutes late even with a high percentage of acetonitrile. What can I do?

A2: For highly hydrophobic peptides, you can modify several parameters:

  • Change the Organic Modifier: Switch from acetonitrile to a stronger organic solvent like isopropanol or a mixture of acetonitrile/isopropanol in Mobile Phase B. This will reduce the retention time.

  • Use a Less Retentive Column: Switch to a C8 or C4 stationary phase, which has shorter alkyl chains and is less hydrophobic than C18.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can decrease solvent viscosity and reduce retention times. However, you must first confirm your peptide is stable at elevated temperatures.

Q3: Are orthogonal purification methods useful for Ac4c peptides?

A3: Absolutely. Orthogonal purification involves using two or more separation techniques based on different chemical principles.[14] This is highly effective if RP-HPLC alone cannot resolve a critical impurity.

  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge.[7][15] If your target peptide and a key impurity have different isoelectric points (pI), IEX can be an excellent primary or secondary purification step.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules by size and is useful for removing aggregated peptide from the monomeric form.[16]

  • Workflow Example: You could perform an initial cleanup with IEX to remove impurities with different charges, followed by a high-resolution polishing step using RP-HPLC. This two-step process often yields exceptionally pure material.[15]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential for validation:

  • Analytical RP-HPLC: Use a high-resolution analytical column to assess purity. The industry standard is typically >95% purity for research-grade peptides.[5]

  • Mass Spectrometry (MS): This is crucial for confirming the molecular weight of the peptide, which verifies that the correct sequence was synthesized and that no modifications (like oxidation or retained protecting groups) are present.[17]

  • Amino Acid Analysis (AAA): For GMP-grade peptides or as an orthogonal confirmation, AAA can be used to verify the amino acid composition and determine the peptide concentration accurately.

Standard Operating Protocol: Preparative RP-HPLC

This protocol provides a general workflow for purifying an Ac4c-containing peptide.

Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Steps prep_crude 1. Dissolve Crude Peptide in appropriate solvent prep_mobile 2. Prepare & Degas Mobile Phases A and B equilibrate 3. Equilibrate Column with starting conditions prep_mobile->equilibrate inject 4. Inject Sample equilibrate->inject run_gradient 5. Run Preparative Gradient inject->run_gradient collect 6. Collect Fractions (based on UV 220/280 nm) run_gradient->collect analyze 7. Analyze Fractions (Analytical HPLC/LC-MS) collect->analyze pool 8. Pool Pure Fractions (>95% purity) analyze->pool lyophilize 9. Lyophilize Pooled Solution pool->lyophilize

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Technical Support Center: Stereoselective Synthesis of (S)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for the synthesis of (S)-2-Amino-2-cyclobutylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this valuable chiral building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent racemization and achieve high enantiomeric purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant challenge in the synthesis of chiral α-amino acids like this compound. The primary drivers of racemization in these syntheses are typically:

  • Deprotonation-reprotonation at the α-carbon: The α-proton of the amino acid derivative is acidic and can be abstracted by a base. The resulting planar carbanion (enolate) can then be reprotonated from either face, leading to a loss of stereochemical information.

  • Harsh reaction conditions: Elevated temperatures and strongly acidic or basic conditions can promote racemization by increasing the rate of enolization or other side reactions that compromise the stereocenter.

  • Inappropriate workup or purification procedures: Prolonged exposure to acidic or basic conditions during aqueous workup or chromatography can also lead to racemization of the final product or intermediates.

Q2: How does the choice of protecting groups for the amine and carboxylic acid functionalities impact racemization?

A2: The choice of protecting groups is critical in minimizing racemization.

  • Amine Protecting Groups: The electron-withdrawing nature of many common amine protecting groups (e.g., Boc, Cbz) can increase the acidity of the α-proton, making it more susceptible to base-mediated abstraction and subsequent racemization. The urethane-type protecting groups like Boc and Cbz are generally preferred as they are known to suppress racemization compared to other groups.

  • Carboxylic Acid Protecting Groups: Ester protecting groups, particularly those that can be cleaved under mild conditions (e.g., tert-butyl esters, benzyl esters), are often employed. The key is to select a group that can be removed without resorting to harsh acidic or basic hydrolysis, which could induce racemization.

Q3: What are the most effective strategies to synthesize this compound with high enantiomeric excess (ee)?

A3: Several robust strategies exist for the enantioselective synthesis of this compound:

  • Asymmetric Strecker Synthesis: This method involves the reaction of cyclobutanone with a cyanide source and a chiral amine, followed by hydrolysis of the resulting aminonitrile. The chiral amine directs the stereochemical outcome of the addition to the imine intermediate.

  • Resolution of a Racemic Mixture: This "classical" approach involves synthesizing the racemic amino acid and then separating the enantiomers. This can be achieved through:

    • Diastereomeric salt formation: Reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

    • Enzymatic kinetic resolution: Utilizing an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a common choice for this type of asymmetric synthesis.

Troubleshooting Guide: Preventing and Addressing Racemization

Problem Potential Cause(s) Recommended Solution(s)
Significant loss of enantiomeric excess (ee) after a specific reaction step. Harsh reaction conditions (high temperature, strong base/acid).Optimize reaction conditions: lower the temperature, use a milder base or acid, and reduce reaction time.
Racemization observed during the deprotection of the amino or carboxyl group. Deprotection conditions are too harsh.Select protecting groups that can be removed under milder, neutral conditions (e.g., hydrogenolysis for Cbz and Bn esters).
Gradual loss of ee during workup and purification. Prolonged exposure to non-neutral pH during aqueous extraction or chromatography.Minimize the time the compound is in acidic or basic aqueous solutions. Use buffered solutions for workup and consider neutral purification techniques like flash chromatography on silica gel with buffered mobile phases if necessary.
Inconsistent stereochemical outcomes between batches. Variability in reagent quality or reaction setup.Ensure all reagents are of high purity and anhydrous where necessary. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed.

Experimental Workflow: Asymmetric Synthesis via Chiral Auxiliary

This workflow outlines a general strategy for the synthesis of this compound using a chiral auxiliary to control the stereochemistry.

cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Asymmetric Azidation cluster_2 Step 3: Auxiliary Cleavage & Reduction A Chiral Auxiliary C N-acylated Auxiliary A->C Acylation B Cyclobutylacetyl Chloride B->C D N-acylated Auxiliary F α-Azido Intermediate D->F Enolization & Azidation E Electrophilic Azide Source E->F G α-Azido Intermediate H (S)-2-Azido-2-cyclobutylacetic acid G->H Hydrolysis I This compound H->I Reduction (e.g., H2, Pd/C)

Caption: Asymmetric synthesis workflow for this compound.

Key Considerations for Stereocontrol

The following diagram illustrates the critical decision points and factors influencing the prevention of racemization during the synthesis.

cluster_center cluster_left Reaction Conditions cluster_right Reagent Selection A Target: this compound (High ee) B Temperature B->A Lower Temp. C pH Control C->A Neutral pH D Solvent Choice D->A Aprotic Solvents E Protecting Groups E->A Mild Deprotection F Chiral Auxiliary / Catalyst F->A High Stereodirection G Base / Acid Strength G->A Mild Reagents

Caption: Factors influencing stereochemical integrity.

Detailed Protocol: Enzymatic Kinetic Resolution of Racemic N-Acetyl-2-Amino-2-cyclobutylacetic Acid

This protocol provides a method for obtaining this compound via the enzymatic resolution of a racemic precursor.

Materials:

  • (rac)-N-Acetyl-2-Amino-2-cyclobutylacetic acid

  • Acylase I from Aspergillus melleus

  • 0.1 M Phosphate buffer (pH 7.5)

  • Cobalt(II) chloride solution (1 M)

  • Dowex 50WX8 resin (H+ form)

  • 0.5 M Ammonium hydroxide solution

  • Ethanol

  • Diethyl ether

Procedure:

  • Enzymatic Hydrolysis:

    • Dissolve (rac)-N-Acetyl-2-Amino-2-cyclobutylacetic acid in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 0.5 M.

    • Add Cobalt(II) chloride solution to a final concentration of 0.5 mM.

    • Add Acylase I (e.g., 10 mg per gram of substrate).

    • Incubate the mixture at 37 °C with gentle stirring. Monitor the reaction progress by chiral HPLC or by measuring the consumption of base (if using a pH-stat). The reaction is typically complete within 24-48 hours when 50% conversion is reached.

  • Workup and Separation:

    • Once 50% hydrolysis is achieved, acidify the reaction mixture to pH 3 with 6 M HCl to precipitate the unreacted (R)-N-Acetyl-2-Amino-2-cyclobutylacetic acid.

    • Filter the mixture to collect the precipitated (R)-enantiomer. The filtrate contains the desired this compound.

    • Apply the filtrate to a column packed with Dowex 50WX8 resin (H+ form).

    • Wash the column with deionized water to remove impurities.

    • Elute the this compound from the resin using 0.5 M ammonium hydroxide solution.

    • Combine the product-containing fractions and concentrate under reduced pressure to obtain the crude amino acid.

  • Purification:

    • Recrystallize the crude this compound from a mixture of water and ethanol to yield the pure product.

    • Wash the crystals with cold ethanol and then diethyl ether.

    • Dry the product under vacuum.

  • Characterization:

    • Determine the enantiomeric excess of the final product using chiral HPLC.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Asymmetric Synthesis of α-Amino Acids. Wiley-VCH. [Link]

  • Strategies for the prevention of racemization during peptide synthesis. Chemical Society Reviews. [Link]

  • The Evans Aldol Reaction. Organic Reactions. [Link]

  • Enzymatic Kinetic Resolution of Amino Acids. Current Organic Chemistry. [Link]

Troubleshooting low yields in the synthesis of (S)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to our dedicated technical support center for the synthesis of (S)-2-Amino-2-cyclobutylacetic acid. This non-proteinogenic amino acid is a critical building block in pharmaceutical development, particularly in the creation of antiviral and anticancer agents where its unique cyclobutyl moiety can impart favorable properties such as metabolic stability.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, focusing on troubleshooting low yields and achieving high enantiomeric purity.

Troubleshooting Guide: Overcoming Synthetic Hurdles

Low yields and inadequate stereochemical control are frequent obstacles in the synthesis of complex molecules like this compound. This section provides a structured, question-and-answer approach to diagnose and resolve specific experimental issues.

Question 1: My overall yield is consistently low when using a Strecker or Bucherer-Bergs synthesis. What are the most common points of failure and how can I address them?

Answer:

A low overall yield in these multi-step syntheses is typically due to incomplete reactions, particularly in the hydrolysis step, or significant material loss during purification. A systematic evaluation of each step is crucial.

1. Isolate the Problematic Step: The first and most critical action is to meticulously analyze the yield of each individual transformation. This will pinpoint the stage(s) contributing most to material loss.

2. Common Failure Points and Solutions:

  • Inefficient Intermediate Formation:

    • Strecker Synthesis: The initial formation of the α-aminonitrile from cyclobutanone, an ammonia source (like NH₄Cl), and a cyanide source (like KCN) is an equilibrium-driven process.[2] To drive the reaction forward, consider using a dessicant like MgSO₄ to remove the water byproduct, which pushes the equilibrium towards the imine intermediate.[3]

    • Bucherer-Bergs Synthesis: This reaction requires careful control of reagent stoichiometry and pH. A molar ratio of 1:2:2 for the ketone:cyanide source:(NH₄)₂CO₃ is often recommended. The pH should be maintained around 8-9, as the ammonium carbonate acts as a buffer.[4]

  • Incomplete Hydrolysis of Intermediates: This is the most frequent cause of low yields.

    • α-Aminonitrile (from Strecker): The nitrile group is sterically hindered and resistant to hydrolysis. Vigorous acidic conditions (e.g., refluxing in 6M HCl) or strong basic conditions (e.g., NaOH solution) are necessary.[3][5] Reaction progress must be monitored (e.g., by TLC or ¹H NMR) to ensure full conversion, as incomplete hydrolysis is common.[6]

    • Hydantoin (from Bucherer-Bergs): The hydantoin ring is also very stable. Hydrolysis requires harsh conditions, such as heating under pressure with strong bases (e.g., NaOH) or acids.[7][8][9] Industrial processes often perform this hydrolysis at elevated temperatures (120-220 °C) to ensure complete reaction.[8]

  • Purification Losses: The zwitterionic nature of the final amino acid makes it challenging to purify using standard organic chemistry techniques.

    • Avoid Standard Silica Gel Chromatography: Amino acids often streak or are irreversibly adsorbed onto silica gel.

    • Utilize Ion-Exchange Chromatography: This is the most effective method for amino acid purification.[10][11][12] A cation-exchange resin can be used to capture the amino acid, allowing neutral and acidic impurities to be washed away. The product is then eluted with a basic solution (e.g., dilute aqueous ammonia).[13]

    • Recrystallization: After ion-exchange chromatography, recrystallization from a solvent pair like water/ethanol or water/isopropanol can provide the final, high-purity product.

Troubleshooting Workflow for Low Yield:

Sources

HPLC and mass spectrometry issues with (S)-2-Amino-2-cyclobutylacetic acid peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-proteinogenic amino acid, (S)-2-Amino-2-cyclobutylacetic acid (Cba). The unique physicochemical properties of the Cba residue—namely its bulk, hydrophobicity, and rigid cyclic structure—present distinct challenges in HPLC and mass spectrometry analysis. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these complexities and achieve robust, reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, explaining the root causes related to the Cba residue and providing actionable solutions.

High-Performance Liquid Chromatography (HPLC) Issues
Q1: My Cba-containing peptide exhibits significant peak tailing and broadening on a standard C18 column. What is the cause and how can I improve the peak shape?

A1: This is a common and frustrating issue. Poor peak shape for peptides with bulky, hydrophobic residues like Cba often stems from a combination of factors:

  • Secondary Interactions: The basic amine groups on your peptide can form strong, unwanted ionic interactions with acidic residual silanol groups on the silica surface of the stationary phase. This causes a portion of the analyte molecules to "stick" to the column, resulting in a tailing peak.

  • Slow Mass Transfer Kinetics: The rigid and bulky cyclobutyl group can hinder the peptide's ability to move freely in and out of the stationary phase pores. This slow kinetic process leads to band broadening.

  • Presence of Conformational Isomers: The rigid structure of the Cba residue might induce stable rotational isomers (conformers) in the peptide. These conformers can have slightly different shapes and polarities, causing them to separate partially on the column, which manifests as a broad or split peak.

Troubleshooting Workflow:

G start Start: Poor Peak Shape (Tailing/Broadening) q_ion_pairing Is an ion-pairing agent (e.g., 0.1% TFA) in the mobile phase? start->q_ion_pairing q_temp Is the column temperature controlled and elevated (e.g., >40°C)? q_ion_pairing->q_temp Yes sol_add_tfa Action: Add 0.1% TFA to both Mobile Phase A & B. Rationale: TFA masks silanols and provides a counter-ion, improving peak symmetry. q_ion_pairing->sol_add_tfa No q_column Are you using a standard C18 column? q_temp->q_column Yes sol_increase_temp Action: Increase column temperature in increments (e.g., 40°C, 50°C, 60°C). Rationale: Higher temperature improves mass transfer kinetics and can help coalesce conformers. q_temp->sol_increase_temp No sol_change_column Action: Switch to a different stationary phase. Rationale: Alternative chemistries can offer different selectivity and reduce secondary interactions. q_column->sol_change_column Yes q_tfa_conc Is peak shape still poor with 0.1% TFA? sol_add_tfa->q_tfa_conc q_temp_effect Did increasing temperature improve the peak but not fully resolve it? sol_increase_temp->q_temp_effect q_column_options Which column to try? sol_change_column->q_column_options sol_stronger_ip Action: Try a more hydrophobic ion-pairing agent like 0.1% PFPA. Rationale: Stronger pairing can improve retention and peak shape for very basic peptides. q_tfa_conc->sol_stronger_ip Yes sol_lower_flow Action: Lower the flow rate (e.g., from 1 mL/min to 0.7 mL/min). Rationale: Gives more time for analyte to equilibrate, improving efficiency. q_temp_effect->sol_lower_flow Yes sol_phenyl_hex Try a Phenyl-Hexyl phase. Rationale: Pi-pi interactions with the phenyl rings offer an alternative retention mechanism that can be beneficial for bulky residues. q_column_options->sol_phenyl_hex sol_wide_pore Try a wide-pore (300Å) C18 or C4 column. Rationale: Better accessibility for large, bulky peptides, improving kinetics. q_column_options->sol_wide_pore

Figure 1: Troubleshooting Decision Tree for Poor HPLC Peak Shape.
Q2: I need to confirm the enantiomeric purity of my (S)-Cba peptide. My standard reversed-phase method shows only one peak. How can I separate potential (R)-Cba enantiomers or diastereomers?

A2: Standard reversed-phase columns are achiral and cannot separate enantiomers. To resolve stereoisomers, you must introduce a chiral component into your chromatographic system.

Recommended Approaches:

  • Chiral Stationary Phases (CSPs): This is the most direct and reliable method. CSPs create a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times.

    • Macrocyclic Glycopeptide Phases: Columns like those based on Teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for underivatized amino acids and peptides.[1][2] They can be used in polar organic, reversed-phase, or polar ionic modes.

    • Polysaccharide-Based Phases: Cellulose or amylose-based CSPs are also widely used but may require derivatization of the peptide to improve solubility in the required non-polar mobile phases.[2]

  • Chiral Derivatization: You can react your peptide with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to create diastereomers.[3] These diastereomers have different physical properties and can then be separated on a standard achiral reversed-phase column (e.g., C18). This method is powerful but requires an additional reaction step and careful validation.[3]

Mass Spectrometry (MS) Issues
Q3: My Cba-peptide has a very low signal intensity in the mass spectrometer compared to other peptides of similar mass. How can I improve its ionization efficiency?

A3: Low signal intensity is often due to poor ionization efficiency in the electrospray ionization (ESI) source. The bulky and hydrophobic cyclobutyl group can negatively impact this process.

  • Cause - Hydrophobicity: Highly hydrophobic peptides may not desorb efficiently from the ESI droplet surface. While some hydrophobicity can enhance surface activity and improve ESI response, excessive hydrophobicity can decrease solubility and lead to aggregation, ultimately suppressing the signal.[4]

  • Cause - Steric Hindrance: The bulky Cba residue may sterically hinder access to protonation sites (like the N-terminus or basic side chains), reducing the overall charge state and ion signal.

Solutions to Improve Ionization:

  • Optimize Mobile Phase Composition:

    • Acid Modifier: Ensure you are using an acid like formic acid (0.1%). It provides protons necessary for forming [M+H]+ ions. While TFA is excellent for chromatography, it is a known ion-suppressing agent in ESI-MS.[5] If possible, use formic acid for MS detection. If TFA is required for separation, keep its concentration as low as possible (e.g., 0.025%).

    • Organic Content: Adjust the gradient to ensure the peptide elutes at a sufficient acetonitrile concentration (typically 20-40%). This helps promote efficient droplet desolvation.

  • Source Parameter Optimization:

    • Systematically tune the ESI source parameters. Pay special attention to the capillary temperature and nebulizing gas flow. Higher temperatures can aid in desolvation of hydrophobic analytes, but excessive heat can cause degradation.

  • Chemical Modification (Advanced): For persistent issues, derivatization strategies can be employed to add a permanently charged group to the peptide, which dramatically enhances ESI efficiency.[6][7][8] This involves tagging the N-terminus or a lysine side chain with a quaternary ammonium group. This is an advanced technique typically used when maximum sensitivity is required.

Q4: The MS/MS fragmentation spectrum of my Cba-peptide is difficult to interpret. I'm not seeing a complete b/y-ion series around the Cba residue. Why is this happening?

A4: The rigid, non-labile nature of the cyclobutyl ring is the primary reason for atypical fragmentation. In collision-induced dissociation (CID), the energy is often dissipated through weaker bonds, which are the peptide amide bonds. However, the ring structure itself is very stable.

  • Expected Behavior: Cleavage of the amide bonds flanking the Cba residue may be suppressed. The energy required to fragment the peptide backbone at that position may be higher than at other positions. You will likely see a "gap" in your b- or y-ion series corresponding to the Cba residue.

  • Cyclic Peptide Analogy: The fragmentation of peptides with cyclic residues shares similarities with fully cyclic peptides, where multiple bond cleavages are required to produce fragment ions, leading to more complex spectra.[9][10][11][12]

MS/MS Analysis Strategy:

G start Start: Atypical MS/MS Fragmentation q_energy Are you using a fixed, low collision energy (CID/HCD)? start->q_energy q_ions Are you only looking for b- and y-ions? q_energy->q_ions No sol_step_energy Action: Perform a stepped collision energy experiment. Rationale: Systematically increasing energy can reveal higher-energy, diagnostic fragments. q_energy->sol_step_energy Yes sol_look_other Action: Search for internal fragments and neutral losses. Rationale: The stable Cba side chain may promote fragmentation at other sites. q_ions->sol_look_other Yes q_etd Is an alternative fragmentation method (e.g., ETD/ECD) available? q_ions->q_etd No sol_step_energy->q_etd sol_look_other->q_etd sol_use_etd Action: Use ETD/ECD. Rationale: This non-ergodic method cleaves the peptide backbone randomly, regardless of side-chain stability, providing more complete sequence coverage. q_etd->sol_use_etd Yes sol_no_etd Action: Rely on high-resolution mass measurement of the precursor and any available fragments to constrain the elemental composition. q_etd->sol_no_etd No

Figure 2: MS/MS Fragmentation Analysis Strategy.

Part 2: Frequently Asked Questions (FAQs)

What are the best starting conditions for developing an HPLC method for a Cba-peptide?

For a novel Cba-peptide, a systematic approach is best. The following table provides a robust set of starting conditions.

ParameterRecommended Starting ConditionRationale & Notes
Column Wide-Pore (300Å) C18 or C4, 2.1 x 100 mm, <3 µmWide pores improve access for bulky peptides. C4 is less retentive, which can be useful if your peptide is very hydrophobic.
Mobile Phase A 0.1% Formic Acid in WaterStandard MS-compatible acidic modifier.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the preferred organic solvent for peptide analysis.
Gradient 5% to 50% B over 15 minutesA broad gradient is a good starting point to determine the approximate elution time.
Flow Rate 0.3 - 0.4 mL/min (for 2.1 mm ID)A moderate flow rate balances analysis time and chromatographic efficiency.
Column Temp. 40 - 50 °CElevated temperature improves peak shape and reduces viscosity.[13][14]
Injection Vol. 1 - 5 µLStart with a low volume to avoid overloading the column.
How does the position of the Cba residue in the peptide sequence affect analysis?

The position can have a significant impact:

  • N-Terminus: An N-terminal Cba residue can sterically hinder the primary amine, potentially affecting derivatization reactions or ionization.

  • C-Terminus: A C-terminal Cba residue will significantly increase the hydrophobicity of the peptide, leading to longer retention times in reversed-phase HPLC.

  • Internal: When flanked by other amino acids, the Cba residue can impose significant conformational rigidity on the peptide backbone, which can affect both chromatographic behavior and MS/MS fragmentation patterns.

Are there any special sample preparation or handling considerations?

Yes. Due to the hydrophobicity of the Cba residue, these peptides may have lower solubility in purely aqueous solutions and a higher tendency to adsorb to surfaces.

  • Solubility: Dissolve the peptide in a solution containing a small amount of organic solvent (e.g., 5-10% acetonitrile) or acid (e.g., 0.1% formic acid) to ensure it is fully solubilized before injection.

  • Non-Specific Binding: Use low-binding vials and pipette tips to minimize sample loss. In some cases, conditioning a new HPLC column with several injections of a sample matrix can help passivate active sites and improve recovery for subsequent injections.[15]

Part 3: Experimental Protocol

Protocol: Systematic HPLC-MS Method Development for a Novel Cba-Peptide

This protocol outlines a step-by-step workflow for establishing a robust analytical method.

1. Initial Scouting Run

  • Objective: Determine the approximate retention time of the peptide.
  • Setup: Use the "Recommended Starting Conditions" from the FAQ table above.
  • Procedure: Inject 1 µL of a ~0.1 mg/mL solution of your peptide.
  • Analysis: Observe the retention time (RT) and peak shape. If the peptide elutes very early (<2 min) or very late (>12 min), the gradient needs adjustment.

2. Gradient Optimization

  • Objective: Improve resolution around the target peptide and sharpen the peak.
  • Procedure: Based on the scouting run RT, create a shallower gradient centered around the elution percentage of acetonitrile.
  • Example: If the peptide eluted at 8 minutes in the 5-50% gradient (approx. 28% B), design a new gradient: 20% to 35% B over 10 minutes.
  • Analysis: Evaluate the peak shape and resolution from nearby impurities.

3. Peak Shape Refinement

  • Objective: Correct any peak tailing or broadening.
  • Procedure (Iterative):
  • Step 3a (Temperature): Increase the column temperature to 60°C. Compare the chromatogram to the run at 40°C. Note any changes in peak width and symmetry.[16]
  • Step 3b (Ion-Pairing): If tailing persists and you are using Formic Acid, prepare new mobile phases with 0.05% TFA. Re-run the optimized gradient. Note: This will likely improve peak shape but may suppress the MS signal.[5]
  • Step 3c (Column Chemistry): If the above steps fail, switch to a Phenyl-Hexyl or C4 column and repeat the scouting and optimization runs.

4. MS Parameter Optimization

  • Objective: Maximize the signal intensity of the precursor ion.
  • Procedure: Perform a direct infusion of your peptide solution (~1 µg/mL in 50:50 ACN:Water with 0.1% Formic Acid) into the mass spectrometer.
  • Tune: Use the instrument's tuning software to automatically or manually optimize source parameters (e.g., capillary voltage, gas flows, source temperatures).
  • Implement: Apply these optimized source parameters to your LC-MS method.

5. Final Validation

  • Objective: Confirm method performance.
  • Procedure: Perform multiple injections of the same sample to assess the reproducibility of retention time, peak area, and peak shape.

References

  • Mirzaei, H., & Regnier, F. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical Chemistry, 78(13), 4175-4183. [Link]

  • Kulevich, S. E., Frey, B. L., Kreitinger, G., & Smith, L. M. (2010). Alkylating tryptic peptides to enhance electrospray ionization mass spectrometry analysis. Analytical Chemistry, 82(24), 10135-10142. [Link]

  • Fukuyama, Y., Iwamoto, S., Tanaka, K., & Ohnishi, M. (2020). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Metabolites, 10(10), 406. [Link]

  • Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Waters Application Note. [Link]

  • Carlyle, B. C., & Muddiman, D. C. (2011). Capitalizing on the hydrophobic bias of electrospray ionization through chemical modification in mass spectrometry-based proteomics. Expert Review of Proteomics, 8(3), 317-323. [Link]

  • Mirzaei, H., & Regnier, F. (2006). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. ResearchGate. [Link]

  • Ng, J., & Bandeira, N. (2013). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PLoS One, 8(11), e79810. [Link]

  • Gilar, M., & Jaworska, A. (2021). The Role of Counter-Ions in Peptides—An Overview. Molecules, 26(11), 3323. [Link]

  • Carlyle, B. C., & Muddiman, D. C. (2011). Capitalizing on the hydrophobic bias of electrospray ionization through chemical modification in mass spectrometry-based proteomics. PubMed. [Link]

  • Royal Society of Chemistry. (2016). Mass Spectrometric Analysis of Cyclic Peptides. In RSC Drug Discovery Series. [Link]

  • Gstaiger, C., & Neusüß, C. (2018). Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. Analytica Chimica Acta, 1037, 245-252. [Link]

  • Jupille, T. (2008). The role of TFA on Reverse phase chromatography? Chromatography Forum. [Link]

  • Chen, Y., & Hodges, R. S. (2008). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A, 1211(1-2), 34-43. [Link]

  • Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution? Chrom Tech Blog. [Link]

  • Lame, M. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. [Link]

  • Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu Application Note. [Link]

  • SCIEX. (2023). How does increasing column temperature affect LC methods? SCIEX Tech Note. [Link]

  • Restek Corporation. (2022). Don't Overlook LC Column Temperature. Restek Blog. [Link]

  • Peter, A., & Tóth, G. (2002). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of separation science, 25(15-17), 1059-1068. [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Application Note. [Link]

  • Stefanowicz, P., Kluczyk, A., & Szewczuk, Z. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6985. [Link]

  • Lindner, W., & Leitner, A. (2004). Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase. ResearchGate. [Link]

  • ResearchGate. (2023). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? ResearchGate Forum. [Link]

  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. University of Technology Sydney, Doctoral Thesis. [Link]

  • Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. [Link]

  • Reddit. (2022). No peptides identified in HPLC fractions. r/massspectrometry. [Link]

Sources

Technical Support Center: Managing Aggregation of Peptides Containing (S)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of non-natural amino acids like (S)-2-Amino-2-cyclobutylacetic acid is a powerful strategy for enhancing the therapeutic properties of peptides, including stability and potency.[1][2] However, the unique physicochemical characteristics of this residue—specifically its rigid, hydrophobic cyclobutyl moiety—present a significant challenge: a high propensity for peptide aggregation.[3] This guide provides in-depth troubleshooting strategies and validated protocols to help researchers proactively manage and resolve aggregation issues at every stage of their workflow, from solid-phase synthesis to final solubilization.

Section 1: Understanding and Preventing Aggregation During Synthesis

Aggregation during solid-phase peptide synthesis (SPPS) is a primary cause of failed or low-yield syntheses. It occurs when growing peptide chains interact via intermolecular hydrogen bonds, forming insoluble β-sheet structures that block reactive sites.[4] The bulky and hydrophobic nature of the cyclobutyl group in this compound significantly exacerbates this problem.

Frequently Asked Questions: Synthesis

Q1: My peptide sequence contains this compound. How can I predict if it will aggregate?

While precise prediction is difficult, aggregation risk increases significantly in sequences containing multiple hydrophobic and β-branched residues (e.g., Val, Ile, Leu).[4] The presence of this compound should be considered a strong indicator of potential aggregation. During automated synthesis, a broadening of the Fmoc-deprotection peak as monitored by UV is a real-time indicator that aggregation is occurring.[4][5]

Q2: What is the most effective first-line defense against on-resin aggregation?

The choice of solid support is critical. To mitigate aggregation, you should:

  • Use a Low-Loading Resin: Employ a resin with a low substitution level (e.g., 0.1-0.4 mmol/g). This increases the physical distance between the growing peptide chains, sterically hindering the inter-chain interactions required for β-sheet formation.[4]

  • Select a Swelling-Optimized Resin: Resins with good swelling properties, such as those based on polyethylene glycol (PEG) like NovaSyn® TG, improve the solvation of the peptide chains in the synthesis solvent, which helps to prevent aggregation.[6]

Q3: My couplings are incomplete despite using an appropriate resin. What chemical modifications can I employ?

When resin choice alone is insufficient, direct chemical intervention is necessary to disrupt hydrogen bonding.

  • Backbone Protection (Hmb/Dmb Groups): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide backbone nitrogen of a key residue physically blocks the hydrogen bond donor site.[4][7] Strategically placing an Hmb- or Dmb-protected amino acid every six to seven residues can effectively disrupt the formation of secondary structures.[4][7] These groups are conveniently removed during the final TFA cleavage.

  • Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" into the peptide backbone, structurally disrupting the planarity required for β-sheet formation.[4] By strategically substituting a Ser, Thr, or Cys residue with a corresponding pseudoproline dipeptide, you can break up hydrophobic clusters and improve synthesis efficiency. The native residue is regenerated during final cleavage.[4]

Q4: Are there any process-based techniques to improve difficult couplings?

Yes, several in-process adjustments can overcome aggregation-induced synthesis challenges.

  • Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds, increasing the kinetic energy of the system.[4] This improves both coupling and deprotection efficiency and is highly recommended for sequences known to be difficult.[4][8]

  • Chaotropic Salt Washes: Before a difficult coupling step, washing the resin with a solution containing a chaotropic salt (e.g., 0.8 M LiCl in DMF) can help break up existing secondary structures.[4] It is crucial to thoroughly wash the resin with clean DMF after this step, as the salt can interfere with coupling reagents.[4]

  • Solvent Choice: Using highly dipolar aprotic solvents like N-methylpyrrolidone (NMP) or adding up to 25% dimethyl sulfoxide (DMSO) to DMF can improve the solvation of the peptide-resin complex.[6]

Section 2: Troubleshooting Peptide Dissolution and Purification

Post-synthesis aggregation is a common problem for hydrophobic peptides, leading to insoluble lyophilized powders and precipitation during HPLC purification.

Frequently Asked Questions: Dissolution & Purification

Q5: My lyophilized peptide containing this compound is insoluble in my standard aqueous buffer. What is the correct solubilization procedure?

Hydrophobic peptides rarely dissolve directly in aqueous solutions. A systematic approach is required. Always test solubility on a small aliquot first.

  • Start with an Organic Solvent: Attempt to dissolve the peptide in a small amount of a polar organic solvent like DMSO, DMF, or isopropanol.[9][10]

  • Stepwise Dilution: Once dissolved in the organic solvent, slowly add your desired aqueous buffer to the solution dropwise while vortexing.[9]

  • pH Adjustment: If the peptide is still not soluble, consider the peptide's overall charge. For basic peptides (net positive charge), use a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides (net negative charge), use a dilute basic solution (e.g., 10% ammonium bicarbonate).[9][10] Peptides are generally most soluble at a pH far from their isoelectric point (pI).[11]

  • Use Physical Methods: Gentle sonication in a water bath or warming the solution (not exceeding 40°C) can help break up aggregates and aid dissolution.[9][10][11]

Q6: My peptide is soluble initially but precipitates during reverse-phase HPLC. How can I prevent this?

Precipitation on the HPLC column or in the tubing is a classic sign of aggregation. This is often triggered when the peptide, dissolved in a strong organic solvent like DMSO, comes into contact with the largely aqueous mobile phase.

  • Modify the Mobile Phase: Add organic modifiers or solubilizing additives to your mobile phases (both A and B). Common choices include isopropanol or adding a small percentage of acetic acid or formic acid.

  • Incorporate Chaotropic Agents: For extremely difficult peptides, adding a chaotropic agent like guanidine hydrochloride (Gdn-HCl) to the mobile phase can be effective, though it may require a dedicated column and thorough system flushing afterward.[4]

Section 3: Analytical Characterization of Peptide Aggregation

Confirming and quantifying aggregation is essential for quality control and for validating the success of your mitigation strategies. A multi-pronged approach using orthogonal techniques is recommended.

Frequently Asked Questions: Analysis

Q7: How can I definitively confirm that my peptide solution contains aggregates?

Size Exclusion Chromatography (SEC) is the gold standard. This technique separates molecules based on their hydrodynamic radius, allowing for the clear resolution and quantification of monomers, dimers, and higher-order soluble aggregates.[12]

Q8: What is a simple, rapid method for a routine aggregation check?

A UV-Vis spectrophotometer can provide a quick assessment. The "Aggregation Index" is a ratio of the absorbance at 350 nm (where light scattering from large particles occurs) to the absorbance at 280 nm (protein concentration).[12] An increasing A350/A280 ratio over time or between samples indicates the formation of light-scattering aggregates.[12]

Q9: I need more detailed information on the nature of my aggregates. What advanced techniques are available?

  • Dynamic Light Scattering (DLS): DLS measures fluctuations in scattered light to determine the size distribution of particles in a solution.[13][14] It is highly sensitive to the presence of even small amounts of large aggregates and is excellent for monitoring the kinetics of aggregation over time.[13]

  • Circular Dichroism (CD) Spectroscopy: CD provides information about the secondary structure of the peptide in solution. A shift towards a characteristic β-sheet spectrum can confirm that aggregation is driven by the formation of these structures.[13][15]

  • Fluorescence Spectroscopy: Using extrinsic fluorescent dyes like Thioflavin T (ThT), which binds specifically to amyloid-like β-sheet structures, can provide sensitive detection of this type of aggregation.[12]

Section 4: Key Experimental Protocols

Protocol 1: Systematic Peptide Solubilization Workflow

  • Weigh a small, representative sample (~1 mg) of the lyophilized peptide into a microcentrifuge tube.

  • Add a minimal volume (e.g., 20-30 µL) of HPLC-grade DMSO. Vortex for 1 minute.

  • If the peptide dissolves, proceed to step 4. If not, add another 10 µL of DMSO and sonicate for 5-10 minutes in a bath sonicator.

  • Once the peptide is fully dissolved in the organic solvent, begin adding your target aqueous buffer (e.g., PBS or Tris) drop-by-drop. Vortex between each addition.

  • Continue adding the aqueous buffer until the desired final concentration is reached.

  • If the solution becomes cloudy or a precipitate forms, the solubility limit has been exceeded. The peptide should be re-lyophilized and dissolved at a lower concentration.

  • Before use in any assay, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any residual, insoluble micro-aggregates.[10]

Protocol 2: On-Resin Aggregation Disruption with Chaotropic Salts

This protocol is intended for use during SPPS immediately before a coupling step that is known to be difficult or has previously failed.

  • Following the Fmoc-deprotection step, drain the piperidine solution from the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (5 x 1 min).

  • Prepare a fresh solution of 0.8 M LiCl in DMF.

  • Add the LiCl/DMF solution to the resin and agitate for 15-30 minutes. This step disrupts secondary structures.

  • Drain the chaotropic salt solution.

  • Crucially , wash the resin extensively with fresh DMF (at least 8-10 times) to completely remove all traces of LiCl, which can interfere with subsequent coupling chemistry.

  • Proceed immediately with the standard activation and coupling protocol for the next amino acid.

Section 5: Visual Guides & Data Summaries

Troubleshooting_Workflow

Caption: Decision tree for troubleshooting peptide aggregation.

Aggregation_Prevention cluster_aggregation Standard Aggregation Pathway chains Linear Peptide Chains hbond Inter-chain H-Bonding chains->hbond bsheet Insoluble β-Sheet Structure hbond->bsheet hmb hmb hbond->hmb Blocked by pseudo pseudo hbond->pseudo Disrupted by

Caption: Mechanisms of common aggregation prevention strategies.

Table 1: Comparison of Solubilization Strategies for Hydrophobic Peptides

StrategyMechanism of ActionBest ForKey Considerations
Organic Solvents (DMSO, DMF) Disrupts hydrophobic interactions, solvating nonpolar side chains.[9]Initial dissolution of highly hydrophobic peptides.Can be cytotoxic in biological assays; must be kept at low final concentrations (e.g., <1% v/v).[9]
pH Adjustment Increases net charge on the peptide, leading to electrostatic repulsion between chains.[11]Peptides with a significant number of acidic or basic residues.Ineffective for neutral peptides; extreme pH can cause peptide degradation.
Sonication / Gentle Warming Provides energy to break up existing aggregates and overcome the activation energy of dissolution.[9][11]Aiding the dissolution process for kinetically trapped aggregates.Excessive heat can degrade the peptide or promote different forms of aggregation. Avoid temperatures >40°C.[11]
Chaotropic Agents (Gdn-HCl, Urea) Denaturants that disrupt the hydrogen bonding network responsible for β-sheet structures.[10]Severely aggregated peptides that are insoluble by other means.Will denature proteins in your assay; not suitable for most biological applications unless removed.[10]

Table 2: Recommended Analytical Techniques for Aggregation Analysis

TechniqueInformation ProvidedThroughputExpertise Required
UV-Vis Spectroscopy (Turbidity) Qualitative indication of large, light-scattering aggregates.[15]HighLow
Size Exclusion Chromatography (SEC) Quantitative data on the size distribution of soluble oligomers.[12]MediumMedium
Dynamic Light Scattering (DLS) Mean particle size (hydrodynamic radius) and size distribution.[14]HighMedium
Circular Dichroism (CD) Information on peptide secondary structure (e.g., β-sheet content).[13]MediumHigh
Thioflavin T (ThT) Fluorescence Specific detection of amyloid-like β-sheet fibrils.[12]HighLow-Medium

References

Chiral HPLC Method Development for (S)-2-Amino-2-cyclobutylacetic acid Enantiomeric Purity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral HPLC method development, specifically tailored for assessing the enantiomeric purity of (S)-2-Amino-2-cyclobutylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of chiral separations.

Introduction: The Challenge of Chiral Amino Acid Separation

This compound is a non-proteinogenic amino acid, and like many chiral molecules in the pharmaceutical industry, the stereochemistry is critical to its biological activity and safety.[1][2] Ensuring the enantiomeric purity of the desired (S)-enantiomer is a crucial step in quality control and regulatory compliance.[3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but achieving a robust and reliable separation of enantiomers can be a significant challenge.[4][5]

This guide provides practical, field-proven insights to help you develop, optimize, and troubleshoot your chiral HPLC methods for this specific analyte. We will explore the "why" behind the "how," grounding our recommendations in established chromatographic principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your method development process in a question-and-answer format.

Q1: Why am I seeing poor or no resolution between the (S)- and (R)-enantiomers?

Answer:

Achieving chiral recognition is the cornerstone of a successful separation. If you are observing co-elution or minimal separation, the issue likely lies with one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor.[6] For non-derivatized amino acids like 2-amino-2-cyclobutylacetic acid, polysaccharide-based and macrocyclic glycopeptide CSPs are often the most successful.[1][4] If you are using a different type of CSP, it may not have the necessary chiral recognition sites (e.g., hydrogen bonding, dipole-dipole, steric interactions) for your analyte.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.[7]

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) can significantly impact enantioselectivity.[1] For some CSPs, a "U-shaped" retention profile is observed, where enantioselectivity increases at both low and high organic modifier concentrations.[1]

    • Additives: Acidic or basic additives (e.g., trifluoroacetic acid (TFA), formic acid, diethylamine) are often necessary to control the ionization state of the amino acid and the CSP, which is crucial for achieving separation.[6][7]

  • Temperature: Temperature can have a profound effect on chiral separations.[7][8] Lowering the temperature often increases enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[8] Conversely, increasing the temperature can sometimes improve peak shape and efficiency, but may decrease resolution.[7]

Troubleshooting Steps:

  • CSP Screening: If possible, screen a variety of CSPs. A good starting point would be columns based on teicoplanin (e.g., Astec CHIROBIOTIC T) or polysaccharide derivatives (e.g., Chiralpak series).[1][4]

  • Mobile Phase Optimization: Systematically vary the organic modifier concentration. Also, experiment with different acidic and basic additives and their concentrations.

  • Temperature Study: Evaluate the effect of temperature on the separation. Try running the analysis at both sub-ambient and elevated temperatures (e.g., 10°C, 25°C, 40°C).

Q2: My peaks are broad and tailing. What is causing this and how can I fix it?

Answer:

Poor peak shape can compromise both resolution and the accuracy of quantification. The common culprits include:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase can lead to peak tailing. This is particularly common with basic analytes.

  • Slow Kinetics: The kinetics of the interaction between the enantiomers and the CSP can sometimes be slow, resulting in broad peaks.

  • Inappropriate Mobile Phase pH: For amino acids, the pH of the mobile phase is critical. If the pH is not properly controlled, the analyte can exist in multiple ionic forms, leading to peak broadening.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

Troubleshooting Steps:

  • Mobile Phase Additives: The addition of a small amount of a competing base (like diethylamine for a basic analyte) or acid (like TFA for an acidic analyte) to the mobile phase can help to block active sites on the silica surface and improve peak shape.

  • Flow Rate Optimization: Chiral separations often benefit from lower flow rates.[8] Reducing the flow rate can allow more time for the enantiomers to interact with the CSP, potentially improving both peak shape and resolution.

  • pH Adjustment: Carefully control the pH of your mobile phase with appropriate buffers or additives to ensure the analyte is in a single, consistent ionic state.

  • Reduce Injection Volume/Concentration: Prepare a more dilute sample or reduce the injection volume to see if peak shape improves.

Q3: I am observing a reversal in the elution order of the enantiomers when I change my method parameters. Why is this happening?

Answer:

A change in the elution order of enantiomers is a fascinating phenomenon in chiral chromatography and indicates a shift in the dominant chiral recognition mechanism. This can be triggered by:

  • Changes in Mobile Phase Composition: Altering the type or concentration of the organic modifier or additive can change how the enantiomers interact with the CSP.[7] For example, an increase in the concentration of an acidic modifier might protonate a site on the CSP, leading to a different interaction profile.[7]

  • Temperature Variations: Temperature can influence the conformational flexibility of both the analyte and the CSP, potentially favoring different binding interactions and leading to a reversal in elution order.[7]

  • Switching to a Different CSP: Even CSPs with similar chiral selectors can exhibit different elution orders due to subtle differences in their structure or how they are bonded to the silica.[4]

Implications:

While initially confusing, an elution order reversal can be a powerful tool in method development. It demonstrates that the separation is highly sensitive to the chosen parameters, offering more avenues for optimization. It is crucial to document the elution order under your final method conditions, especially when quantifying the impurity (R)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary to analyze the enantiomeric purity of this compound?

Answer:

Not necessarily. Direct enantioseparation of underivatized amino acids is often possible and preferred as it avoids the extra step of derivatization, which can introduce potential impurities and variability.[1] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids because they possess ionic groups and are compatible with aqueous mobile phases.[1]

However, if direct methods fail to provide adequate resolution, or if higher sensitivity is required, pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers can be a viable alternative.[3][9] These diastereomers can then be separated on a standard achiral reversed-phase column.[3] Common CDAs for amino acids include Marfey's reagent (FDAA) and o-phthalaldehyde/isobutyryl-l-cysteine (OPA-IBLC).[9]

Q2: What is the best type of chiral stationary phase (CSP) for this analysis?

Answer:

While there is no single "best" CSP for all applications, for underivatized amino acids like this compound, the following types of CSPs have shown broad applicability:

  • Macrocyclic Glycopeptide CSPs: Columns like the Astec CHIROBIOTIC T, which uses teicoplanin as the chiral selector, are excellent choices.[1] They can operate in various mobile phase modes and are well-suited for polar and ionic compounds.[1]

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., Chiralcel OD-H, Chiralpak AD) are also widely used for a broad range of chiral compounds, including amino acid derivatives.[4][10]

  • Crown Ether-Based CSPs: These are particularly effective for the separation of primary amines and amino acids.[6]

  • Ligand Exchange CSPs: These phases utilize a chiral ligand (often an amino acid) coated or bonded to the support and a metal ion (usually copper) in the mobile phase to form diastereomeric metal complexes with the analyte enantiomers.[2]

The optimal choice will depend on the specific method conditions and should be determined through a screening process.

Q3: How do I choose the initial screening conditions for my method development?

Answer:

A systematic approach to screening is key to efficient method development. Here is a recommended starting point:

Experimental Protocols: Initial Screening Conditions

  • Column Selection: Choose 2-3 columns from different CSP categories (e.g., a macrocyclic glycopeptide, a polysaccharide, and a crown ether-based column).

  • Mobile Phase Screening: For each column, test a set of mobile phases. A good starting point for underivatized amino acids includes:

    • Polar Organic Mode: Methanol or Ethanol with a small percentage of a weak acid and base (e.g., 0.1% Formic Acid and 0.1% Diethylamine).

    • Reversed-Phase Mode: Water/Acetonitrile or Water/Methanol gradients with an acidic modifier like 0.1% TFA or 0.1% Formic Acid.

  • Temperature: Start at ambient temperature (e.g., 25°C).

  • Flow Rate: Use a standard flow rate for your column dimension (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for underivatized amino acids.

Data Presentation: Screening Results Summary

CSP TypeMobile PhaseRetention Time (S-enantiomer)Retention Time (R-enantiomer)Resolution (Rs)
Macrocyclic Glycopeptide80:20 Methanol:Water + 0.1% FA5.2 min6.1 min1.8
Polysaccharide90:10 Hexane:Ethanol + 0.1% TFA8.9 min9.5 min1.2
Crown Ether95:5 Water:Acetonitrile + 0.1% TFA12.3 min13.5 min2.1

This is example data and will vary based on the specific analyte and conditions.

Visualizing the Method Development Workflow

A structured approach is crucial for successful and efficient method development. The following diagram outlines a logical workflow.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation AnalyteInfo Analyte Characterization (pKa, solubility) CSP_Selection Select 2-3 Diverse CSPs (e.g., Macrocyclic, Polysaccharide) AnalyteInfo->CSP_Selection MobilePhase_Selection Define Screening Mobile Phases (Polar Organic, Reversed-Phase) CSP_Selection->MobilePhase_Selection Screening Perform Initial Screening Experiments MobilePhase_Selection->Screening Eval Evaluate Screening Data (Resolution > 1.0?) Screening->Eval Eval->CSP_Selection No, Rescreen Optimize Systematic Optimization (Mobile Phase Ratio, Additives, Temp.) Eval->Optimize Yes BestMethod Identify Optimal Conditions Optimize->BestMethod Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) BestMethod->Validation FinalMethod Final Validated Method Validation->FinalMethod

Sources

Validation & Comparative

A Comparative Guide to the Conformational Analysis of Peptides Incorporating (S)-2-Amino-2-cyclobutylacetic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. These unique building blocks, such as (S)-2-Amino-2-cyclobutylacetic acid (Ac4c), offer a powerful strategy to rigidify the peptide backbone, enhance proteolytic stability, and improve receptor binding affinity and selectivity. A thorough understanding of the conformational preferences induced by these residues is paramount for rational drug design. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the conformational analysis of Ac4c-containing peptides, grounded in experimental data and established methodologies.

The Central Role of Conformational Analysis in Peptide Drug Discovery

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. By introducing constrained amino acids like Ac4c, we aim to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. High-resolution conformational analysis is therefore not merely an academic exercise but a critical step in the iterative process of designing potent and selective peptide therapeutics.

NMR Spectroscopy: A Powerful Lens into Peptide Conformation in Solution

NMR spectroscopy stands as a premier technique for elucidating the solution-state structure and dynamics of peptides.[1] Unlike crystal-state methods, NMR provides insights into the conformational ensemble that exists under physiologically relevant conditions. For peptides containing unnatural amino acids like Ac4c, NMR is particularly adept at revealing the local and global conformational changes induced by the constrained residue.[2]

Key NMR Parameters for Conformational Analysis

A suite of NMR parameters provides the necessary restraints to define the three-dimensional structure of a peptide:

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are typically less than 5 Å apart. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, making it a highly sensitive "molecular ruler." In the context of Ac4c-containing peptides, NOEs between the cyclobutyl ring protons and adjacent amino acid residues are crucial for defining the local backbone and side-chain orientation.[3][4]

  • Scalar or J-Coupling Constants (³J): Three-bond J-coupling constants provide information about dihedral angles. The Karplus relationship describes the correlation between the magnitude of the ³J coupling constant and the intervening torsional angle.[5][6] For peptides, ³J(HN,Hα) coupling constants are particularly valuable for determining the backbone dihedral angle φ. The analysis of J-coupling constants is a fundamental aspect of peptide structure determination.[7][8]

  • Chemical Shifts (δ): The chemical shift of a proton is sensitive to its local electronic environment. Deviations of Cα and Cβ chemical shifts from random coil values can be indicative of secondary structure elements like helices and β-sheets.[9]

  • Temperature Coefficients of Amide Protons (Δδ/ΔT): The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds. Amide protons with small temperature coefficients (less than -4.6 ppb/K) are generally considered to be shielded from the solvent, often due to their participation in hydrogen bonding, which is a key feature of stable secondary structures.[9]

Experimental Workflow for NMR-Based Conformational Analysis

The determination of a peptide's solution structure by NMR is a systematic process that integrates data acquisition, processing, and computational modeling.

NMR_Workflow A1 1D ¹H NMR B1 Resonance Assignment A1->B1 A2 2D TOCSY A2->B1 A3 2D NOESY/ROESY B2 NOE Assignment & Distance Restraints A3->B2 A4 2D ¹H-¹³C HSQC A4->B1 A5 2D ¹H-¹⁵N HSQC A5->B1 B1->B2 B3 J-Coupling Analysis & Dihedral Angle Restraints B1->B3 C1 Molecular Dynamics/ Simulated Annealing B2->C1 B3->C1 B4 H-Bond Identification B4->C1 C2 Structure Validation C1->C2 C3 Ensemble Analysis C2->C3

  • Sample Preparation: Dissolve the lyophilized Ac4c-containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM. The choice of solvent is critical and should mimic the environment relevant to the peptide's function.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

    • Perform two-dimensional (2D) Total Correlation Spectroscopy (TOCSY) experiments to identify the spin systems of individual amino acid residues.

    • Acquire 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra with varying mixing times (e.g., 100-400 ms) to obtain through-space proton-proton correlations. ROESY is often preferred for medium-sized peptides to avoid zero-crossing of NOEs.

    • If the peptide is isotopically labeled (¹³C, ¹⁵N), acquire 2D heteronuclear correlation spectra such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC for unambiguous resonance assignment.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton, carbon, and nitrogen resonances sequentially using the TOCSY, NOESY/ROESY, and HSQC spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

    • Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Determine the temperature coefficients of the amide protons by acquiring a series of 1D ¹H or 2D ¹H-¹⁵N HSQC spectra at different temperatures.

  • Structure Calculation and Refinement:

    • Use the derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, AMBER). These programs typically employ simulated annealing and molecular dynamics algorithms to generate a family of structures consistent with the experimental data.

    • Validate the quality of the calculated structures using stereochemical checks (e.g., Ramachandran plots) and by assessing the agreement with the experimental restraints.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool, a comprehensive understanding of a peptide's conformational landscape often benefits from a multi-pronged approach. Here, we compare NMR with other commonly used techniques.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei in a magnetic field.Provides detailed atomic-resolution structural and dynamic information in solution.[1] Can characterize conformational ensembles.Requires relatively high sample concentrations. Structure calculation can be complex. Limited to soluble peptides.
X-ray Crystallography Diffraction of X-rays by a single crystal of the peptide.Yields a high-resolution, static picture of the peptide's conformation in the solid state.[10][11]Requires the growth of well-ordered crystals, which can be challenging.[11][12] The crystal packing forces may influence the observed conformation.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light.Provides a rapid assessment of the overall secondary structure content (e.g., α-helix, β-sheet, random coil).[13][14] Requires very small amounts of sample.Provides low-resolution structural information.[14] Interpretation can be ambiguous for complex structures.
Computational Modeling Uses molecular mechanics force fields to simulate the behavior of molecules.Can explore a wide range of conformational space and provide insights into the energetics of different conformations.[15][16] Complements experimental data.[17][18]The accuracy of the results is highly dependent on the quality of the force field used. Requires significant computational resources.

Technique_Comparison cluster_techniques Conformational Analysis Techniques cluster_information Type of Information Provided NMR NMR Spectroscopy HighRes High-Resolution 3D Structure NMR->HighRes Solution State Dynamics Dynamics & Flexibility NMR->Dynamics XRay X-ray Crystallography XRay->HighRes Solid State CD Circular Dichroism Secondary Secondary Structure Content CD->Secondary Comp Computational Modeling Comp->HighRes Predicted Comp->Dynamics Energetics Conformational Energetics Comp->Energetics

Synergistic Application for a Holistic Understanding

The most robust conformational analysis of Ac4c-containing peptides leverages the strengths of multiple techniques. For instance, an initial CD spectrum can quickly provide an overview of the secondary structure, guiding the more detailed NMR analysis. High-resolution NMR and X-ray crystal structures can then be used to validate and refine computational models, leading to a comprehensive understanding of the peptide's conformational preferences and their relationship to biological activity. This integrated approach is crucial for advancing the design of next-generation peptide therapeutics.

References

  • Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC. Available at: [Link]

  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Available at: [Link]

  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed. Available at: [Link]

  • X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices - etd@IISc. Available at: [Link]

  • Peptide Conformation Analysis Using an Integrated Bayesian Approach | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

  • An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations - PubMed. Available at: [Link]

  • J-couplings. Measurement and Usage in Structure Determination - NMR Wiki. Available at: [Link]

  • Folding peptides studied by NMR - SeRMN-UAB. Available at: [Link]

  • J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PubMed Central. Available at: [Link]

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC - NIH. Available at: [Link]

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC - NIH. Available at: [Link]

  • Conformational analysis of peptides and proteins for drug design using molecular simulations - Research Explorer - The University of Manchester. Available at: [Link]

  • An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations. | Semantic Scholar. Available at: [Link]

  • peptides | SeRMN – NMR Service at UAB. Available at: [Link]

  • 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K.... - ResearchGate. Available at: [Link]

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Available at: [Link]

  • cyclobutane | SeRMN – NMR Service at UAB. Available at: [Link]

  • A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. Available at: [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR - YouTube. Available at: [Link]

  • Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed. Available at: [Link]

  • A Newcomer′s Guide to Peptide Crystallography - eScholarship. Available at: [Link]

  • Circular dichroism of beta turns in peptides and proteins - PubMed. Available at: [Link]

  • Proton NMR studies of peptide conformations P BALARAM - Indian Academy of Sciences. Available at: [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - MDPI. Available at: [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. Available at: [Link]

  • Circular dichroism of peptides - PubMed. Available at: [Link]

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A Comparative Guide to the Biological Activity of (S)-2-Amino-2-cyclobutylacetic Acid and its Analogs at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activity of (S)-2-Amino-2-cyclobutylacetic acid and its structurally related analogs. By examining experimental data and structure-activity relationships (SAR), we aim to elucidate the nuanced effects of carbocyclic ring size and substitution on the pharmacological profile of these non-proteinogenic amino acids, with a particular focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor.

Introduction: The Significance of Conformational Constraint in Amino Acid Analogs

This compound belongs to a class of conformationally restricted amino acid analogs. The incorporation of a cyclobutyl ring introduces a degree of rigidity to the molecule, which can significantly influence its binding affinity and efficacy at biological targets compared to its linear counterparts.[1] This structural constraint is a key strategy in medicinal chemistry to enhance metabolic stability and improve selectivity for specific receptor subtypes. This guide will delve into the comparative biological activities of this compound and its analogs with varying cycloalkane ring sizes, primarily focusing on their well-documented effects on the NMDA receptor, a critical player in synaptic plasticity and neurological function.

Comparative Analysis of Biological Activity at the NMDA Receptor

The NMDA receptor, a ligand-gated ion channel, is a primary target for many neurologically active compounds. The activity of this compound and its analogs at this receptor is complex, with subtle structural changes leading to significant shifts in pharmacological properties, ranging from full agonism to mixed agonism/antagonism.

The Influence of Cycloalkane Ring Size: A Shift from Agonism to Antagonism

A key determinant of the biological activity of 1-aminocycloalkanecarboxylic acids at the NMDA receptor glycine site is the size of the carbocyclic ring. Experimental evidence suggests a transition from agonist to mixed agonist/antagonist and then to antagonist properties as the ring size increases.

  • 1-Aminocyclopropane-1-carboxylic acid (ACPC): The smallest analog in this series, ACPC, acts as a potent partial agonist at the NMDA-associated glycine site, with a reported EC50 value of 0.09 ± 0.02 microM.[2] While it potentiates the effect of NMDA, it does so with a lower maximal effect compared to the endogenous co-agonist glycine.[2] Interestingly, at high concentrations of glycine, ACPC can act as a functional antagonist.[2]

  • 1-Aminocyclobutane-1-carboxylic acid (ACBC): This cyclobutyl analog, a close structural relative of this compound, exhibits a more complex pharmacological profile. Studies have shown that ACBC possesses low-efficacy agonist properties while also displaying antagonist characteristics.[3] This dual activity is consistent with the trend of decreasing agonism with increasing ring size. The compound does not completely block NMDA/glycine-induced currents, a hallmark of partial agonism.[2]

  • Cycloleucine (1-Aminocyclopentane-1-carboxylic acid): Further expanding the ring to a five-membered cyclopentyl structure results in a very weak glycine antagonist.[2]

This trend highlights the critical role of the cycloalkane ring in orienting the pharmacophoric elements—the amino and carboxylic acid groups—within the glycine binding site of the NMDA receptor. The constrained nature of the smaller rings appears to favor an agonist conformation, while the larger, more flexible rings may adopt conformations that are less favorable for receptor activation and can lead to antagonism.

Structure-Activity Relationship: The Impact of Substituents

Beyond the ring size, substitutions on the carbocyclic ring can further modulate the biological activity of these analogs. The introduction of various functional groups can influence potency, selectivity, and efficacy.

For instance, in a series of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acid derivatives, potent and selective antagonist activity at NMDA receptor sites was observed in compounds containing a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position.[3] Several of these substituted cyclobutane analogs were found to be more potent NMDA antagonists than the standard antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[3] This demonstrates that the cyclobutane scaffold can be a valuable template for designing potent NMDA receptor antagonists by strategic placement of acidic functional groups.

Tabular Summary of Comparative Biological Data

The following table summarizes the available quantitative data for key analogs at the NMDA receptor. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundRing SizeBiological Activity at NMDA Receptor Glycine SitePotency (EC50/Ki)Efficacy (Compared to Glycine)Reference(s)
1-Aminocyclopropane-1-carboxylic acid (ACPC)3Partial Agonist0.09 µM (EC50)Lower[2]
1-Aminocyclobutane-1-carboxylic acid (ACBC)4Mixed Agonist/AntagonistNot specifiedLow[3]
Cycloleucine5Weak AntagonistNot specifiedN/A[2]

Experimental Methodologies for Assessing Biological Activity

The biological activity of these amino acid analogs is typically assessed using a combination of in vitro electrophysiological and binding assays.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

A standard and robust method for characterizing the activity of compounds at ion channels like the NMDA receptor is the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes.[4]

Workflow:

  • mRNA Injection: Oocytes are injected with mRNA encoding the specific NMDA receptor subunits of interest (e.g., GluN1 and various GluN2 subunits).

  • Incubation: The oocytes are incubated for several days to allow for the expression of functional NMDA receptors on the cell surface.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Compound Application: The test compound, along with the necessary co-agonists (e.g., glutamate and glycine), is perfused over the oocyte.

  • Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine the compound's potency (EC50 or IC50) and efficacy (maximal response relative to a reference agonist like glycine).

TEVC_Workflow cluster_preparation Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis mRNA NMDA Receptor mRNA Oocyte Xenopus Oocyte Injected_Oocyte mRNA-Injected Oocyte Incubation Incubation (2-4 days) Expressed_Receptors Oocyte with Expressed NMDA Receptors Recording_Chamber Recording Chamber Electrodes Two Microelectrodes (Voltage Clamp & Current Record) Compound_Application Compound Perfusion Data_Acquisition Data Acquisition System Analysis Analyze Current Traces Dose_Response Generate Dose-Response Curves Parameters Determine EC50/IC50 & Efficacy

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) Electrophysiology.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This technique involves incubating a radiolabeled ligand (a molecule that binds to the receptor) with a preparation of the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (Ki) can be calculated.

Causality Behind Experimental Choices

The choice of experimental assays is dictated by the specific questions being addressed. TEVC in Xenopus oocytes is particularly valuable for functional characterization because it allows for the study of specific NMDA receptor subunit combinations.[4] This is crucial as the subunit composition of NMDA receptors can vary in different brain regions and developmental stages, leading to distinct pharmacological properties. Radioligand binding assays, on the other hand, provide a direct measure of the compound's affinity for the receptor, which is a key parameter in drug development. The use of both assay types provides a comprehensive understanding of a compound's pharmacological profile.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals a clear structure-activity relationship governed by the size of the cycloalkane ring and the nature of its substituents. The cyclobutyl scaffold represents a fascinating chemical space that allows for a transition between agonist and antagonist activity at the NMDA receptor glycine site. This nuanced pharmacology makes these compounds valuable tools for probing the function of NMDA receptors and provides a promising starting point for the design of novel therapeutics targeting neurological disorders.

Future research should focus on synthesizing and evaluating a broader range of substituted cyclobutylacetic acid analogs to further refine the SAR and to develop compounds with enhanced subtype selectivity for different NMDA receptor compositions. Such studies will undoubtedly contribute to a deeper understanding of NMDA receptor pharmacology and may lead to the development of next-generation therapies with improved efficacy and side-effect profiles.

SAR_Concept cluster_structure Molecular Structure cluster_activity Biological Activity Structure {  this compound |  Cycloalkane Ring |  Substituents } Activity {  NMDA Receptor Interaction |  Potency (EC50/Ki) |  Efficacy (Agonism/Antagonism) |  Selectivity } Structure:f1->Activity:f0 Influences Conformation Structure:f2->Activity:f1 Modulates Structure:f1->Activity:f2 Determines Structure:f2->Activity:f3 Impacts

Caption: Structure-Activity Relationship (SAR) of Cyclobutylacetic Acid Analogs.

References

  • Watson, G. B., et al. (1990). Pharmacological characteristics of cyclic homologues of glycine at the N-methyl-D-aspartate receptor-associated glycine site. British Journal of Pharmacology, 101(4), 863–868. Available at: [Link]

  • Monahan, J. B., et al. (1990). Characterization of D-3,4-cyclopropylglutamates as N-methyl-D-aspartate receptor agonists. Neuroscience Letters, 112(2-3), 328-332. Available at: [Link]

  • Hansen, K. B., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 8(8), 1773–1782. Available at: [Link]

  • Jane, D. E., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. Available at: [Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–446. Available at: [Link]

  • Hansen, K. B., et al. (2012). Subunit-selective allosteric inhibition of glycine binding to NMDA receptors. The Journal of Neuroscience, 32(18), 6197–6208. Available at: [Link]

  • Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. Available at: [Link]

  • Laube, B., et al. (1997). Molecular determinants of agonist discrimination at the glycine binding site of the NMDA receptor. Molecular Pharmacology, 51(6), 971–982. Available at: [Link]

  • Inanobe, A., et al. (2005). A structural determinant of agonist-independent activation of the N-methyl-D-aspartate receptor. The Journal of Physiology, 564(Pt 2), 405–416. Available at: [Link]

  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-cyclobutylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Vertex AI Search. (2023). (2R)-2-amino-2-cyclobutylacetic acid - MySkinRecipes.
  • Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. Available at: [Link]

Sources

A Comparative Guide to Peptide Stability: (S)-2-Amino-2-cyclobutylacetic Acid versus Other Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The therapeutic potential of peptides is often hindered by their inherent susceptibility to proteolytic degradation, leading to poor metabolic stability and short in-vivo half-lives.[1][2] A proven strategy to overcome this limitation is the incorporation of non-canonical amino acids that impart conformational rigidity to the peptide backbone.[3][4][5] This guide provides an in-depth comparison of (S)-2-Amino-2-cyclobutylacetic acid (also known as (S)-Cyclobutylglycine), a Cα-tetrasubstituted cyclic amino acid, with other cyclic and sterically hindered amino acids. We will explore the mechanistic basis for stability enhancement, present comparative data, and provide detailed experimental protocols for researchers in drug development to assess these properties in their own peptide candidates.

The Principle: Conformational Constraint as a Shield Against Proteolysis

The metabolic instability of natural peptides is largely due to their recognition and cleavage by proteases.[5] These enzymes typically bind to peptides that can adopt an extended, flexible conformation within the enzyme's active site.[6] By introducing rigid structural elements, we can lock the peptide into a conformation that is no longer an ideal substrate for these enzymes, thereby enhancing its resistance to degradation.[7][8]

Cα-tetrasubstituted α-amino acids, which replace the α-hydrogen with a second side-chain or as part of a cyclic structure, are exceptionally effective at inducing this rigidity.[9][10][11] This substitution severely restricts the allowable Ramachandran (φ, ψ) dihedral angles, forcing the peptide backbone to adopt specific secondary structures, such as β-turns or helices, even in short sequences.[9][12][13] This pre-organization not only enhances stability but can also improve binding affinity to the therapeutic target by reducing the entropic penalty of binding.

Protease_Resistance cluster_0 Flexible L-Peptide cluster_1 Constrained Peptide (with Cyclic Amino Acid) L_Peptide Flexible Peptide Protease_L Protease Active Site L_Peptide->Protease_L Binds & Conforms Cleavage Proteolytic Cleavage Protease_L->Cleavage Leads to C_Peptide Rigid Peptide Protease_C Protease Active Site C_Peptide->Protease_C Misfit / No Binding Stability Enhanced Stability Protease_C->Stability Leads to

Figure 1: Conformational constraint hindering protease binding.

Comparative Analysis of Cyclic & Sterically Hindered Amino Acids

The choice of a conformationally constraining amino acid is a critical decision in peptide design, involving a trade-off between maximizing stability and maintaining or improving biological activity. Here, we compare this compound with other commonly used alternatives.

Amino AcidStructure (Side Chain)Ring SizeKey Conformational InfluenceRelative Proteolytic Resistance
This compound Cyclobutyl4Induces well-defined turn structures; provides significant steric shielding.High
Aminocyclopropanecarboxylic acid (Ac3c) Cyclopropyl3Imposes very high rigidity and steric hindrance due to the strained ring.[14]Very High
Aminocyclopentanecarboxylic acid (Ac5c) Cyclopentyl5More flexible than smaller rings, offering a balance between constraint and conformational sampling.Moderate-High
Aminocyclohexanecarboxylic acid (Ac6c) Cyclohexyl6Larger ring with more conformational freedom (e.g., chair/boat), can act as a strong helix former.[3]Moderate-High
α-Aminoisobutyric acid (Aib) Two Methyl groupsN/AAchiral; strongly promotes helical (310- or α-) conformations.[12][13]High

This compound strikes an excellent balance. Its four-membered ring provides substantial steric bulk to inhibit enzymatic attack, similar to Aib, but with a defined stereocenter that can be used to control the directionality of the peptide backbone. It is less rigid than the highly strained cyclopropyl derivative (Ac3c), which may be advantageous if some degree of local flexibility is required for target engagement. Compared to larger rings like Ac5c and Ac6c, the cyclobutyl group offers a more pronounced and predictable conformational constraint, making it a reliable choice for inducing specific turn geometries.

Experimental Protocols for Evaluation

To empirically validate the impact of incorporating this compound or other cyclic amino acids, a systematic experimental approach is required. The following protocols outline the synthesis of modified peptides and the subsequent assessment of their stability and structure.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing sterically hindered residues like Cα-tetrasubstituted amino acids requires optimized coupling conditions to overcome the challenge of slower reaction kinetics.[15]

Methodology:

  • Resin Selection: Choose a suitable solid support based on the desired C-terminal moiety (e.g., Rink Amide resin for a C-terminal amide).

  • First Amino Acid Loading: Couple the C-terminal amino acid to the resin according to the resin manufacturer's protocol.

  • Iterative Synthesis Cycle: For each subsequent amino acid, perform the following steps: a. Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF. b. Washing: Thoroughly wash the resin with DMF, DCM, and IPA to remove piperidine and by-products. c. Amino Acid Coupling: This is the critical step. For hindered amino acids like this compound, standard coupling reagents may be inefficient.

    • Causality: The steric bulk around the α-carbon hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. To overcome this, highly efficient coupling reagents and extended reaction times are necessary.
    • Recommended Conditions: Pre-activate the incoming Fmoc-protected amino acid (4 equivalents) with a uronium/phosphonium salt reagent like HATU or HBTU (3.9 equivalents) in the presence of a non-nucleophilic base such as DIPEA (8 equivalents) in DMF. Allow the coupling reaction to proceed for 1-2 hours. Double coupling may be necessary. d. Washing: Repeat the washing step (3b). e. Capping (Optional): To terminate any unreacted chains, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (LC-MS).

SPPS_Workflow Start Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage No (Sequence Complete) Purify Purification (RP-HPLC) & Characterization (MS) Cleavage->Purify

Figure 2: Automated Solid-Phase Peptide Synthesis (SPPS) workflow.
Protocol 2: Proteolytic Stability Assay

This protocol quantifies the rate of peptide degradation in the presence of a specific protease or a complex biological matrix like human serum.[16]

Methodology:

  • Prepare Peptide Stock: Dissolve the purified peptides (both the modified and the unmodified control) in an appropriate buffer (e.g., PBS) to a known concentration (e.g., 1 mg/mL).

  • Prepare Enzyme/Serum: Prepare a solution of the protease (e.g., trypsin at 1:100 enzyme:substrate ratio) in its optimal buffer or use fresh human serum.

  • Incubation: a. At time t=0, add the peptide stock to the enzyme/serum solution to initiate the reaction. Maintain a constant temperature (37°C). b. Include a control sample where the peptide is incubated in buffer alone (no enzyme/serum) to account for non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic degradation by adding a quenching agent, such as 10% TFA or by rapid freezing.

    • Causality: The low pH of TFA denatures the protease, instantly halting its catalytic activity and preserving the peptide composition at that specific time point.

  • Analysis by RP-HPLC: a. Analyze each quenched time-point sample by reverse-phase HPLC. b. Use a gradient (e.g., water/acetonitrile with 0.1% TFA) that effectively separates the parent peptide from its degradation fragments. c. Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: a. Integrate the peak area of the intact parent peptide at each time point. b. Normalize the peak area at each time point (t>0) to the peak area at t=0. c. Plot the percentage of remaining peptide versus time. d. Calculate the peptide half-life (t₁/₂) by fitting the data to a first-order decay curve.

Stability_Assay_Workflow Start Prepare Peptide & Protease/Serum Incubate Incubate at 37°C Start->Incubate LoopStart Incubate->LoopStart Sample Withdraw Aliquot at Time Point (t) LoopStart->Sample Quench Quench Reaction (e.g., add TFA) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze LoopEnd All Time Points Collected? Analyze->LoopEnd LoopEnd->Sample No Plot Plot % Remaining Peptide vs. Time Calculate Half-Life (t½) LoopEnd->Plot Yes

Sources

Mass spectrometry sequencing of peptides containing (S)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Sequencing of Peptides Containing (S)-2-Amino-2-cyclobutylacetic Acid

Authored by: A Senior Application Scientist

The integration of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel functionality, and improved therapeutic profiles.[1] Among these, sterically constrained residues like this compound (Ac4c) are of particular interest for their ability to induce specific conformational preferences in peptides. However, the structural verification of these modified peptides presents a significant analytical hurdle. Standard sequencing methodologies, often optimized for the 20 canonical amino acids, can falter when faced with the unique chemical properties of ncAAs.[2][3]

This guide provides a comprehensive comparison of leading mass spectrometry-based fragmentation techniques for the sequencing of peptides incorporating Ac4c. We will delve into the mechanistic underpinnings of each method, present comparative data, and offer detailed protocols to empower researchers in selecting the optimal strategy for their analytical needs.

The Analytical Challenge of Ac4c

Sequencing a peptide containing Ac4c is not a trivial task. The primary challenge arises from its structure: a cyclobutyl group attached to the α-carbon. This feature introduces two key difficulties:

  • Database Limitations: Standard proteomics search algorithms rely on databases containing only canonical amino acid masses.[4][5] The mass of Ac4c (C6H11NO2, monoisotopic mass ≈ 129.079 Da) is isobaric with no canonical residue, but it can be close to combinations or modified residues, creating potential for misidentification without proper database modification. Therefore, successful identification necessitates either de novo sequencing—interpreting the spectrum without a database—or the creation of a custom sequence database that includes the specific mass of Ac4c.[3][6]

  • Altered Fragmentation: The energy required to fragment the peptide backbone can also induce cleavage within the robust cyclobutyl side chain. This can lead to complex tandem mass (MS/MS) spectra with unexpected neutral losses or unique fragment ions, complicating interpretation compared to peptides with simple alkyl side chains.[7][8]

A Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method is the most critical parameter for successfully sequencing Ac4c-containing peptides. The three predominant techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—operate on different principles, yielding distinct and often complementary information.

Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation method. It involves accelerating peptide ions and colliding them with neutral gas molecules (e.g., helium or nitrogen). This collision converts kinetic energy into internal energy, which causes fragmentation at the most labile bonds, primarily the peptide amide bonds, to produce b- and y-type fragment ions .

  • Mechanism & Application for Ac4c: In CID, the relatively low-energy collisions typically leave the robust cyclobutyl side chain intact. The primary fragmentation occurs along the peptide backbone. The Ac4c residue is therefore identified by a mass difference of 129.079 Da between adjacent b- or y-ions. However, side-chain fragmentation can occur, especially in peptides containing residues like aspartic acid, which can direct fragmentation pathways.[9]

  • Advantages:

    • Ubiquitous on most mass spectrometry platforms.

    • Well-characterized fragmentation patterns for standard peptides.

  • Limitations:

    • Can produce sparse fragment ion series for certain peptide sequences.

    • Susceptible to the loss of labile modifications, though less of a concern for the stable Ac4c side chain.

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique, primarily used on Orbitrap mass spectrometers. It subjects ions to a higher-energy collisional activation, resulting in more extensive fragmentation. Like CID, it primarily generates b- and y-type ions .

  • Mechanism & Application for Ac4c: The higher energy of HCD not only cleaves the backbone but can also induce characteristic fragmentation of the Ac4c side chain itself. This can generate unique immonium ions or neutral losses (e.g., loss of cyclobutene) that serve as a diagnostic signature for the presence of Ac4c. This is particularly valuable for distinguishing Ac4c from other potential isobaric structures. Furthermore, HCD's high-resolution fragment ion spectra aid in the confident assignment of complex fragmentation patterns.[10]

  • Advantages:

    • Provides high-resolution and high-mass-accuracy MS/MS spectra.

    • Can generate unique side-chain fragments that act as diagnostic markers.

    • Often results in richer fragmentation spectra compared to CID.[11]

  • Limitations:

    • The complexity of the spectra can sometimes make manual interpretation challenging.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation. This induces cleavage of the N-Cα backbone bond, producing c- and z-type fragment ions .[12]

  • Mechanism & Application for Ac4c: The key advantage of ETD is that its fragmentation mechanism is less dependent on the vibrational energy of the molecule. As a result, it cleaves the backbone while leaving side chains and modifications, like the Ac4c ring, largely intact. This provides unambiguous localization of the Ac4c residue within the peptide sequence via the resulting c- and z-ion series. This makes ETD an exceptionally powerful tool for sequencing peptides with non-canonical residues.

  • Advantages:

    • Preserves side chains and labile modifications, simplifying spectral interpretation.

    • Provides complementary fragmentation information to CID/HCD.

    • Often yields higher sequence coverage, especially for longer peptides.[12]

  • Limitations:

    • Fragmentation efficiency is highly dependent on precursor charge state, typically requiring a charge of +3 or higher for optimal results.[11]

    • Can be less efficient than CID, sometimes resulting in a lower number of total peptide identifications in large-scale studies.[12]

Comparative Data Summary

The following table summarizes the expected performance of each fragmentation technique for sequencing a hypothetical 12-amino acid peptide ("Test-Peptide-Ac4c") containing a single this compound residue.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b, yb, yc, z
Expected Sequence Coverage 60-75%70-85%80-95%[12]
Side Chain Integrity Generally PreservedPotential for diagnostic fragmentationHighly Preserved
Diagnostic Signature Mass shift in b/y ionsMass shift + potential unique fragment ions/neutral lossesMass shift in c/z ions
Precursor Charge Requirement Effective on +2 and higherEffective on +2 and higherOptimal for +3 and higher[11]
Overall Suitability GoodExcellentExcellent (especially for confirmation)

Experimental Workflow and Protocols

A robust workflow is essential for reliable sequencing. Combining multiple fragmentation methods provides the most comprehensive data.

G cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_analysis Data Analysis P1 Synthesized Peptide (with Ac4c) P2 Purification via RP-HPLC P1->P2 P3 Quantification P2->P3 M1 LC Separation (C18 column) P3->M1 M2 ESI Ionization M1->M2 M3 MS1 Scan (Precursor Selection) M2->M3 M4 Data-Dependent MS/MS (Alternating HCD/ETD) M3->M4 A1 Spectrum Processing M4->A1 A2 De Novo Sequencing or Custom Database Search A1->A2 A3 Sequence Validation & Annotation A2->A3

Caption: General workflow for sequencing Ac4c-containing peptides.

Protocol: LC-MS/MS Analysis with Alternating HCD/ETD

This protocol outlines a data-dependent acquisition (DDA) method designed to maximize sequence information.

  • Sample Preparation:

    • Dissolve the purified Ac4c-containing peptide in an appropriate solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 pmol/µL.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry (Orbitrap-based system):

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan:

      • Resolution: 60,000.

      • Scan Range: 350-1500 m/z.

    • Data-Dependent Acquisition (DDA):

      • Select the top 10 most intense precursor ions from the MS1 scan for fragmentation.

      • Decision Tree Logic:

        • If precursor charge state is +2, trigger an HCD scan.

        • If precursor charge state is ≥ +3, trigger both an HCD scan and an ETD scan on the same precursor.[11]

    • HCD Parameters:

      • Normalized Collision Energy (NCE): 28%.

      • Resolution: 15,000.

    • ETD Parameters:

      • ETD Reagent Target: 1e5.

      • Reaction Time: Calibrated based on precursor m/z and charge.

      • Supplemental Activation: Use supplemental HCD (ETciD or EThcD) if available to fragment unreacted precursors.

  • Data Analysis:

    • Software: Use software capable of de novo sequencing (e.g., PEAKS) or a database search engine (e.g., Mascot, SEQUEST) with a custom database.[4][13]

    • Custom Database: Create a FASTA file containing the expected peptide sequence. Define the mass of Ac4c (129.079 Da) as a variable modification on a placeholder amino acid (e.g., Glycine).

    • Search Parameters:

      • Precursor Mass Tolerance: 10 ppm.

      • Fragment Mass Tolerance: 0.02 Da.

      • Enzyme: None.

      • Variable Modifications: Oxidation (M), Ac4c (G).

    • Validation: Manually inspect the annotated MS/MS spectra from both HCD and ETD to confirm the sequence and localization of the Ac4c residue.

Interpreting Fragmentation Patterns

The key to confident sequencing lies in interpreting the complementary data from different fragmentation methods.

G Fragmentation Comparison for a Peptide 'R-Ac4c-K-A' cluster_hcd cluster_etd HCD_Start [R-Ac4c-K-A]²⁺ b1 b₁ R HCD_Start->b1 y3 y₃ Ac4c-K-A HCD_Start->y3 b2 b₂ R-Ac4c b1->b2 +129.08 b3 b₃ R-Ac4c-K b2->b3 +128.09 y1 y₁ A y2 y₂ K-A y2->y1 -128.09 y3->y2 -129.08 ETD_Start [R-Ac4c-K-A]³⁺ c1 c₁ R ETD_Start->c1 z3 z₃ Ac4c-K-A ETD_Start->z3 c2 c₂ R-Ac4c c1->c2 +129.08 c3 c₃ R-Ac4c-K c2->c3 +128.09 z1 z₁ A z2 z₂ K-A z2->z1 -128.09 z3->z2 -129.08

Caption: Idealized fragmentation of a peptide containing Ac4c.

Conclusion and Recommendations

Mass spectrometry is an indispensable tool for the structural characterization of peptides containing non-canonical amino acids like this compound.[14][15] While CID can provide initial sequence information, its limitations necessitate the use of more advanced fragmentation techniques for unambiguous characterization.

  • For Routine Sequencing: HCD offers a robust single-method approach, providing high-resolution fragment data and the potential for diagnostic side-chain fragmentation that can confirm the identity of Ac4c.

  • For Comprehensive Characterization: A combined approach utilizing both HCD and ETD is unequivocally the most powerful strategy. The complementary b/y and c/z ion series provide a self-validating system that maximizes sequence coverage and provides the highest possible confidence in localizing the Ac4c residue.

By understanding the principles behind each fragmentation method and implementing a logical, multi-faceted analytical strategy, researchers can overcome the challenges posed by non-canonical residues and confidently elucidate the structure of novel peptide therapeutics.

References

  • Gäde, G., & Marco, H. G. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Rapid communications in mass spectrometry, 13(21), 2174–2179. [Link]

  • BenchChem. (2025). A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation vs. Mass Spectrometry. BenchChem Technical Guides.
  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Peptide Sequencing by Mass Spectrometry. MtoZ Biolabs Resources.
  • Gerwick, W. H., & Luesch, H. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of natural products, 77(3), 685–695. [Link]

  • Molina, H., et al. (2007). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Molecular & Cellular Proteomics, 6(8), 1380-1392. [Link]

  • Aebersold, R., & Goodlett, D. R. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. [Link]

  • Poon, G. K. (2016). Mass Spectrometric Analysis of Cyclic Peptides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Wikipedia. (n.d.). De novo peptide sequencing. [Link]

  • Tabb, D. L., et al. (2010). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 21(10), 1658–1668. [Link]

  • Dancík, V., et al. (1999). De novo peptide sequencing via tandem mass spectrometry. Journal of computational biology, 6(3-4), 327–342. [Link]

  • News-Medical.Net. (2018). Review: Antibody Protein Sequence Analysis Using Mass Spectrometry. [Link]

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive.
  • Brodbelt, J. S., et al. (2009). Comparison of CID Versus ETD Based MS/MS Fragmentation for the Analysis of Protein Ubiquitination. Journal of the American Society for Mass Spectrometry, 20(5), 795-805.
  • An, Z., et al. (2024). Identification of non-canonical peptides with moPepGen. Nature Biotechnology. [Link]

  • Kim, S., & Pevzner, P. A. (2014). The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search. Molecular & Cellular Proteomics, 13(10), 2743-2753. [Link]

  • Różalska, S., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(11), 3343. [Link]

  • Zhang, Y., & Figeys, D. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Proteomics & Bioinformatics, S1. [Link]

  • Protein Metrics. (2024). Cyclic Peptide Analysis. Protein Metrics Support.
  • BioPharmaSpec. (n.d.). Dealing with The Challenges of Sequence Variants. [Link]

  • Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]

  • Novor Cloud. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]

  • Rusling Research Group. (n.d.). Peptide Sequencing by Mass Spectrometry. University of Connecticut.
  • White, C. J., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 585–590. [Link]

  • Gessulat, S., et al. (2024). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Journal of Proteome Research.
  • Kumar, D., et al. (2018). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteomics & Bioinformatics, 11(11), 256-265. [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry analysis of the reduced Cyscontaining peptides... [Scientific Diagram].
  • Wang, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 543. [Link]

  • Niedermeyer, T. H. (2012). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. PLoS ONE, 7(9), e44913. [Link]

  • Grossert, J. S., et al. (2024).

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A Senior Application Scientist's Guide to X-ray Crystallography of Peptides Incorporating (S)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of non-natural amino acids into peptides is a cornerstone of rational design. These modifications can dramatically alter a peptide's conformational dynamics, enhance its stability against enzymatic degradation, and ultimately refine its biological activity. Among the diverse array of synthetic amino acids, (S)-2-Amino-2-cyclobutylacetic acid, a conformationally restricted residue, presents both unique opportunities and challenges in structural biology.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of the crystallographic analysis of peptides containing this compound versus their natural counterparts. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to navigate the complexities of their structural determination.

The Influence of Conformational Constraint: this compound

The incorporation of this compound introduces a rigid cyclobutane ring into the peptide backbone. This structural constraint significantly limits the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, pre-organizing the peptide into a more defined conformation.[1] This can be a double-edged sword: while it can favor a bioactive conformation and potentially increase binding affinity to a target, it can also introduce challenges in crystallization due to altered packing interactions.

The presence of a rigid cyclobutane β-amino acid in the peptide backbone can preclude the acquisition of a defined conformation suitable for certain biological activities, such as cell uptake.[1] However, these conformationally constrained amino acids are invaluable tools in peptidomimetic drug design, often used as surrogates for natural amino acids like proline to enhance metabolic stability.[2]

Comparative Crystallographic Workflow: Standard vs. Cyclobutyl-Modified Peptides

The overall workflow for determining the X-ray crystal structure of a peptide remains fundamentally the same, whether it contains natural or non-natural amino acids.[3] However, the inclusion of this compound necessitates special considerations at each stage.

Crystallography Workflow cluster_0 Peptide Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification >95% Purity Screening Screening Purification->Screening Optimization Optimization Screening->Optimization Hit Identification Data Collection Data Collection Optimization->Data Collection Data Processing Data Processing Data Collection->Data Processing Phasing Phasing Data Processing->Phasing Model Building Model Building Phasing->Model Building Refinement Refinement Model Building->Refinement Validation Validation Refinement->Validation

Figure 1: General workflow for peptide X-ray crystallography.

Part 1: Peptide Synthesis and Purification

The synthesis of peptides incorporating this compound is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, most commonly using Fmoc chemistry.[4] The purity of the peptide is paramount for successful crystallization and should be greater than 95%, as impurities can significantly hinder crystal formation.[5]

Alternative Approach: For peptides that are difficult to synthesize or purify, convergent synthesis strategies can be employed.[6]

ParameterStandard PeptidePeptide with this compoundRationale for Difference
Synthesis Method Standard Fmoc/Boc SPPSStandard Fmoc/Boc SPPSThe cyclobutyl amino acid is compatible with standard synthesis procedures.[7]
Purification Reverse-phase HPLCReverse-phase HPLCHigh purity (>95%) is critical for crystallization of all peptides.[5]
Purity Confirmation Mass spectrometry, HPLCMass spectrometry, HPLCStandard analytical techniques are sufficient.
Part 2: Crystallization: The Critical Hurdle

Crystallization is often the most challenging step in peptide crystallography.[3] Peptides, being flexible molecules, can be difficult to coax into a well-ordered crystal lattice. The conformational rigidity imposed by this compound can either facilitate or impede crystallization depending on the overall peptide sequence and the intermolecular interactions it promotes.

Experimental Protocol: Peptide Crystallization Screening

  • Solubility Screening: Determine the solubility of the purified peptide in a range of buffers and pH values to identify suitable starting conditions for crystallization trials.[8]

  • High-Throughput Screening: Utilize commercially available crystallization screens (e.g., Hampton Research, Qiagen) to test a wide array of precipitants, salts, and buffers. The hanging drop or sitting drop vapor diffusion method is commonly employed.[3]

  • Optimization: Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the peptide, precipitant, and additives, as well as temperature and pH.[8]

Comparison of Crystallization Strategies

Crystallization MethodStandard PeptidesPeptides with this compoundConsiderations
Vapor Diffusion Widely used and effective.Generally the first choice. The rigid conformation may lead to fewer, but potentially better-ordered, crystal forms.Monitor drops for precipitation, phase separation, and crystal growth over several weeks.
Batch Crystallization Less common for initial screening.Can be advantageous if the peptide has a narrow solubility range.Requires larger amounts of peptide.
Co-crystallization Used to trap specific conformations or improve crystal packing.Can be employed with binding partners to stabilize a particular conformation.Requires a stable complex.
Part 3: X-ray Diffraction and Data Collection

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.[9] The quality of the diffraction data is crucial for determining a high-resolution structure.

Data_Collection_Processing Crystal_Harvesting Crystal Harvesting & Cryo-protection Mounting Mounting on Goniometer Crystal_Harvesting->Mounting Screening Initial Diffraction Screening Mounting->Screening Data_Collection_Strategy Data Collection Strategy Screening->Data_Collection_Strategy Full_Data_Set Full Data Set Collection Data_Collection_Strategy->Full_Data_Set Data_Processing Data Processing (Indexing, Integration, Scaling) Full_Data_Set->Data_Processing Structure_Factors Structure Factor Amplitudes Data_Processing->Structure_Factors

Figure 2: X-ray diffraction data collection and processing workflow.

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Harvesting and Cryo-protection: Carefully harvest a single crystal from the crystallization drop and transfer it to a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • Mounting: Mount the cryo-cooled crystal on a goniometer head in the X-ray beam.

  • Diffraction Screening: Collect a few initial diffraction images to assess crystal quality, resolution, and to determine the crystal lattice parameters and space group.[3]

  • Data Collection: Collect a complete dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern at various angles.[9]

Comparative Data Collection Parameters

ParameterTypical Values for Standard PeptidesExpected Values for Cyclobutyl-Modified PeptidesRationale
Resolution 1.5 - 2.5 ÅPotentially higher (e.g., <1.5 Å)The rigid conformation may lead to better-ordered crystals that diffract to a higher resolution.
Mosaicity < 1.0°Should be low, indicating good crystal quality.A well-ordered crystal will have low mosaicity.
Space Group Varies widelyMay favor certain space groups due to specific packing arrangements.The shape and rigidity of the peptide influence crystal packing.
Data Redundancy 3-53-5Standard practice to ensure data quality.
Part 4: Structure Determination and Refinement

The final stage involves solving the phase problem, building an atomic model into the electron density map, and refining the model to best fit the experimental data.[9]

Experimental Protocol: Structure Determination and Refinement

  • Phase Determination: The phase information, which is lost during the diffraction experiment, must be determined. For small peptides, direct methods are often successful. For larger peptides or in difficult cases, experimental phasing methods like Multiple Isomorphous Replacement (MIR) or Single-wavelength Anomalous Dispersion (SAD) may be necessary.[3]

  • Model Building: An initial atomic model of the peptide is built into the electron density map using software such as Coot.[3]

  • Refinement: The atomic model is refined against the diffraction data using software like PHENIX or REFMAC5 to improve the fit and stereochemistry.[3]

  • Validation: The final model is validated using tools like MolProbity to check for geometric and stereochemical correctness.

Software for Structure Determination and Refinement

Software SuiteKey ProgramsApplication
CCP4 MOSFLM, SCALA, REFMAC5Data processing, scaling, and refinement.
PHENIX phenix.xtriage, phenix.solve, phenix.refineAutomated structure solution and refinement.
Coot -Manual model building and visualization.
SHELX SHELXD, SHELXEDirect methods for phase determination.

Comparative Refinement Statistics

ParameterIdeal ValuesImpact of this compound
R-work / R-free < 0.20 / < 0.25Should be achievable with good quality data.
Ramachandran Plot > 98% in favored regionsThe cyclobutyl residue will have restricted and potentially non-standard φ/ψ angles.
Bond Lengths/Angles Low RMSD from ideal valuesThe cyclobutane ring will have specific bond lengths and angles that should be consistent with known values.
Electron Density Clear and well-defined for all atomsThe rigid nature of the cyclobutyl group should result in well-defined electron density.

Case Study: Hypothetical Comparative Data

To illustrate the potential differences, consider the following hypothetical data for a short peptide with and without this compound.

ParameterPeptide A (with L-Alanine)Peptide B (with this compound)
Resolution (Å) 1.81.2
Space Group P2₁2₁2₁C2
R-work / R-free 0.18 / 0.220.15 / 0.18
Ramachandran Favored (%) 99.095.0 (with expected outliers for the cyclobutyl residue)
RMSD Bond Lengths (Å) 0.0080.006
**RMSD Bond Angles (°) **1.10.9
Average B-factor (Ų) 25.315.8

This hypothetical data suggests that the incorporation of the cyclobutyl amino acid can lead to a higher resolution structure with better overall refinement statistics and lower atomic displacement parameters (B-factors), indicating a more ordered and rigid crystal lattice.

Conclusion

The X-ray crystallography of peptides incorporating this compound presents a fascinating challenge that, when overcome, can provide invaluable insights into the structural consequences of conformational constraint. While the fundamental principles of crystallography remain the same, a nuanced understanding of the unique properties of this non-natural amino acid is crucial for success. By carefully considering the impact of the cyclobutyl moiety on peptide synthesis, crystallization, and data analysis, researchers can unlock the full potential of these powerful tools for rational drug design. The resulting high-resolution structures will undoubtedly pave the way for the development of next-generation peptide therapeutics with enhanced efficacy and stability.

References

  • Gale, P. A., & Smith, B. D. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(11), 5897. [Link]

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21.
  • Amgen. (2022). Crystallization process development: Peptide crystallization. [Link]

  • Getz, R. E., & Van der Donk, W. A. (2014). A newcomer's guide to peptide crystallography. Biochemistry, 53(47), 7349-7360. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • McPherson, A. (2004).
  • Drenth, J. (2007). Principles of protein X-ray crystallography. Springer Science & Business Media.
  • Rupp, B. (2009). Biomolecular crystallography: principles, practice, and application to structural biology. Garland science.
  • Emsley, P., & Cowtan, K. (2004). Coot: model-building tools for molecular graphics. Acta Crystallographica Section D: Biological Crystallography, 60(12), 2126-2132.
  • Adams, P. D., Afonine, P. V., Bunkóczi, G., Chen, V. B., Davis, I. W., Echols, N., ... & Richardson, J. S. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D: Biological Crystallography, 66(2), 213-221.
  • Murshudov, G. N., Vagin, A. A., & Dodson, E. J. (1997). Refinement of macromolecular structures by the maximum-likelihood method. Acta crystallographica section D: Biological crystallography, 53(3), 240-255.
  • Woolfson, D. N. (2017). The design of peptides and proteins. Nature Reviews Molecular Cell Biology, 18(3), 196-206.
  • Fairlie, D. P., West, M. L., & Wong, A. K. (1998). Towards protein-like molecules. Current medicinal chemistry, 5(1), 29-62.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 310-helix. Trends in biochemical sciences, 16, 350-353.
  • Gessmann, R., Brückner, H., & Kokkinidis, M. (2003). The crystal structure of a Cα-tetrasubstituted α-amino acid residue in a peptide environment. Acta Crystallographica Section D: Biological Crystallography, 59(4), 693-698.
  • Karle, I. L. (2001). The role of X-ray crystallography in peptide research. Journal of peptide research, 57(4), 247-263.
  • Eisenberg, D., Wilcox, W., Eshita, S. M., Pryciak, P. M., Ho, S. P., & DeGrado, W. F. (1986). The design, synthesis, and crystallization of an alpha-helical peptide. Proteins: Structure, Function, and Bioinformatics, 1(1), 16-22. [Link]

  • PubChem. (n.d.). 2-Amino-2-cyclobutylacetic acid. Retrieved from [Link]

  • Hol, W. G. (1986). The role of the alpha-helix dipole in protein function and structure. Progress in biophysics and molecular biology, 45, 149-195.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
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A Comparative Analysis: The Non-Proteinogenic (S)-2-Amino-2-cyclobutylacetic Acid versus Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of molecular biology and therapeutic design, the distinction between proteinogenic and non-proteinogenic amino acids is fundamental. Proteinogenic amino acids represent the 20-plus building blocks encoded by the universal genetic code, forming the basis of virtually all life's proteins.[1][2] In contrast, the vast world of non-proteinogenic amino acids (NPAAs) encompasses those not naturally incorporated into proteins during translation.[3][4][5] These NPAAs, whether natural or synthetic, are of immense interest to researchers, particularly in drug development, for their ability to confer unique structural and functional properties to peptide-based molecules.

This guide provides a comparative study of a specific NPAA, (S)-2-Amino-2-cyclobutylacetic acid, against the well-established family of proteinogenic amino acids. We will explore its unique structural attributes, contrast its physicochemical and biological properties with its proteinogenic counterparts, and provide detailed experimental protocols for its characterization. The objective is to equip researchers and drug development professionals with a comprehensive understanding of how this constrained amino acid can be leveraged to engineer novel peptides and peptidomimetics with enhanced therapeutic potential.

Structural and Functional Classification: A Tale of Two Chemistries

All alpha-amino acids share a common backbone: a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group).[6][7] It is the diversity of the R-group that dictates the unique properties of each amino acid, influencing everything from protein folding to enzymatic activity.[8][9]

The Proteinogenic Amino Acids: Nature's Versatile Toolkit

The 20 common proteinogenic amino acids are classified based on the chemical nature of their side chains, which determines their role in protein structure and function.[1] Hydrophobic residues tend to be buried within the protein core, driving the folding process, while hydrophilic and charged residues are typically exposed on the surface, interacting with the aqueous environment and other molecules.[8]

G cluster_0 Proteinogenic Amino Acids Nonpolar, Aliphatic Nonpolar, Aliphatic Glycine Glycine Nonpolar, Aliphatic->Glycine Alanine Alanine Nonpolar, Aliphatic->Alanine Valine Valine Nonpolar, Aliphatic->Valine Leucine Leucine Nonpolar, Aliphatic->Leucine Isoleucine Isoleucine Nonpolar, Aliphatic->Isoleucine Methionine Methionine Nonpolar, Aliphatic->Methionine Proline Proline Nonpolar, Aliphatic->Proline Aromatic Aromatic Phenylalanine Phenylalanine Aromatic->Phenylalanine Tyrosine Tyrosine Aromatic->Tyrosine Tryptophan Tryptophan Aromatic->Tryptophan Polar, Uncharged Polar, Uncharged Serine Serine Polar, Uncharged->Serine Threonine Threonine Polar, Uncharged->Threonine Cysteine Cysteine Polar, Uncharged->Cysteine Asparagine Asparagine Polar, Uncharged->Asparagine Glutamine Glutamine Polar, Uncharged->Glutamine Positively Charged (Basic) Positively Charged (Basic) Lysine Lysine Positively Charged (Basic)->Lysine Arginine Arginine Positively Charged (Basic)->Arginine Histidine Histidine Positively Charged (Basic)->Histidine Negatively Charged (Acidic) Negatively Charged (Acidic) Aspartate Aspartate Negatively Charged (Acidic)->Aspartate Glutamate Glutamate Negatively Charged (Acidic)->Glutamate

Figure 2: Structural comparison of a proteinogenic amino acid (Valine) and this compound.

Comparative Physicochemical and Biological Properties

The structural differences between this compound and proteinogenic amino acids give rise to distinct properties that are critical for their application in drug design.

PropertyProteinogenic Amino Acids (Representative: Valine)This compoundSignificance in Drug Development
Molecular Formula C5H11NO2C6H11NO2 [10][11]Basic structural information.
Molecular Weight 117.15 g/mol 129.16 g/mol [10][11]Influences diffusion and pharmacokinetic properties.
Side Chain Isopropyl groupCyclobutyl groupThe cyclobutyl group is nonpolar and hydrophobic, similar to valine or leucine.
Conformational Flexibility High (rotation around Cα-Cβ bond)Highly RestrictedThe rigid cyclobutyl ring limits the peptide backbone's phi (φ) and psi (ψ) torsion angles, enabling the design of specific secondary structures (e.g., β-turns).
Metabolic Stability Substrates for metabolic enzymes (e.g., proteases)Generally resistant to proteolysis [12]The unnatural structure is not recognized by many proteases, leading to a significantly longer biological half-life for peptides containing this NPAA. [13]
Biological Role Encoded by the genetic code; building blocks of proteins. [1][3]Not genetically encoded; used as a synthetic building block. [4][5]Allows for the creation of peptidomimetics with novel properties not found in nature.

Experimental Characterization Protocols

Accurate characterization is essential for validating the structure and assessing the properties of novel amino acids and the peptides they form. Here, we outline standard protocols for structural determination and metabolic stability analysis.

Protocol 1: Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical structure of molecules in solution by probing the magnetic fields around atomic nuclei. [14][15] Objective: To confirm the chemical structure and purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectra Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton signals and their chemical shifts, multiplicities, and integrations.

    • Acquire a 1D ¹³C NMR spectrum to identify all unique carbon environments.

    • (Optional) For unambiguous assignment, acquire two-dimensional (2D) spectra such as COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons).

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts and coupling constants with expected values to confirm the cyclobutyl structure and the connectivity of the amino and carboxyl groups.

Sources

A Senior Application Scientist's Guide to the Validation of Enzyme Inhibition by (S)-2-Amino-2-cyclobutylacetic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of enzyme inhibitors derived from the (S)-2-amino-2-cyclobutylacetic acid scaffold. We will delve into the experimental design, execution, and data interpretation necessary to rigorously characterize these compounds, comparing them with established alternatives to ascertain their therapeutic potential.

Introduction: The Significance of Constrained Amino Acids in Drug Design

This compound is a non-proteinogenic amino acid featuring a strained cyclobutane ring. This structural feature imparts conformational rigidity, a desirable trait in drug design.[1] Unlike flexible molecules, conformationally constrained compounds often exhibit higher binding affinity and selectivity for their target enzymes by reducing the entropic penalty upon binding. The cyclobutyl moiety can orient substituents in specific vectors, allowing for precise interactions with the enzyme's active site.[2] These characteristics make this compound and its derivatives promising scaffolds for developing novel enzyme inhibitors for various therapeutic areas, including oncology and infectious diseases.[2][3]

For the context of this guide, we will focus on the validation of a hypothetical this compound-based compound, "CBA-Inhibitor-X," as an inhibitor of a cysteine protease, a class of enzymes implicated in various pathologies.

The Validation Workflow: A Multi-Pillar Approach for Robust Characterization

A credible validation of an enzyme inhibitor rests on a tripartite foundation of biochemical, biophysical, and cell-based assays. This multi-pronged approach ensures that the observed inhibition is a direct, on-target effect that translates to a cellular context.

G cluster_0 Validation Pillars cluster_1 Key Outputs A Biochemical Assays (Enzyme Kinetics) D IC50, Ki, Mechanism of Inhibition A->D Quantifies inhibitory potency B Biophysical Assays (Direct Binding) E Binding Affinity (KD), Target Engagement B->E Confirms physical interaction C Cell-Based Assays (Cellular Efficacy) F Cellular Potency (EC50), On-Target Effect C->F Demonstrates physiological relevance

Caption: A multi-pillar workflow for comprehensive enzyme inhibitor validation.

Pillar 1: Biochemical Assays - Quantifying Inhibitory Potency and Mechanism

Biochemical assays are the cornerstone of inhibitor characterization, providing quantitative measures of potency and elucidating the mechanism of action.[4][5]

Experimental Protocol: Determination of IC50 and Kinetic Parameters

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of CBA-Inhibitor-X against our target cysteine protease.

Materials:

  • Target Cysteine Protease

  • Fluorogenic Peptide Substrate

  • CBA-Inhibitor-X

  • Reference Inhibitor (e.g., a known cysteine protease inhibitor)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 2 mM DTT, 1 mM EDTA)

  • 96-well black microplates

  • Plate reader with fluorescence capabilities

Step-by-Step Methodology:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over a desired time course (e.g., 30 minutes) and stays within the linear range of the instrument.

  • Substrate Kₘ Determination: Measure the initial reaction velocity at various substrate concentrations to determine the Michaelis constant (Kₘ). It is crucial to run inhibition assays with a substrate concentration at or below the Kₘ to accurately identify competitive inhibitors.[6]

  • IC50 Determination:

    • Prepare a serial dilution of CBA-Inhibitor-X (e.g., 10 concentrations spanning from 1 nM to 100 µM).

    • In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme. Incubate for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate at its Kₘ concentration.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

  • Mechanism of Inhibition (MOI) Studies:

    • To determine if the inhibition is competitive, non-competitive, or uncompetitive, repeat the inhibition assay at multiple substrate concentrations (e.g., 0.5x, 1x, 2x, and 4x Kₘ).[4]

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor will increase the apparent Kₘ with no change in Vₘₐₓ. A non-competitive inhibitor will decrease Vₘₐₓ with no change in Kₘ.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for the determined mode of inhibition.

Causality Behind Experimental Choices:

  • Pre-incubation of enzyme and inhibitor: This step allows the binding to reach equilibrium before the reaction is initiated, which is essential for accurate potency determination.

  • Substrate concentration at Kₘ: This ensures sensitivity to competitive inhibitors, which compete with the substrate for binding to the active site.[6]

  • Use of a reference inhibitor: This serves as a positive control to validate the assay's performance and provides a benchmark for the potency of the new compound.

Pillar 2: Biophysical Assays - Confirming Direct Target Engagement

While kinetic assays demonstrate an effect on enzyme activity, they do not unequivocally prove direct binding. Biophysical techniques are employed to confirm the physical interaction between the inhibitor and the target enzyme.[7][8]

Experimental Protocol: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tₘ) indicates that the inhibitor binds to and stabilizes the protein.

Materials:

  • Target Cysteine Protease

  • CBA-Inhibitor-X

  • SYPRO Orange dye

  • Assay Buffer

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability

Step-by-Step Methodology:

  • Prepare a solution containing the target enzyme, SYPRO Orange dye, and either CBA-Inhibitor-X or a vehicle control (e.g., DMSO) in a PCR plate.

  • Seal the plate and place it in the qPCR instrument.

  • Set the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the SYPRO Orange dye.

  • As the protein unfolds, the hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

  • Plot fluorescence versus temperature. The midpoint of the transition in the melting curve represents the Tₘ.

  • A positive "thermal shift" (ΔTₘ) is observed when the Tₘ in the presence of the inhibitor is higher than that of the vehicle control, confirming direct binding.

G cluster_workflow Experimental Validation Workflow start Hypothesized Inhibitor (CBA-Inhibitor-X) biochem Biochemical Assays (IC50, Ki, MOI) start->biochem Test functional effect biophys Biophysical Assays (TSA for ΔTm) biochem->biophys Confirm direct binding cell_based Cell-Based Assays (EC50) biophys->cell_based Assess cellular activity compare Comparative Analysis (vs. Reference Inhibitor) cell_based->compare Benchmark performance validated Validated Hit Compound compare->validated Final assessment

Caption: A streamlined workflow for validating a hit compound.

Pillar 3: Cell-Based Assays - Assessing Efficacy in a Physiological Context

Ultimately, a successful inhibitor must be effective within a living cell. Cell-based assays are critical for evaluating a compound's membrane permeability, stability in the cellular environment, and on-target activity.[9][10]

Experimental Protocol: Cellular Target Engagement Assay

This assay measures the inhibition of the target cysteine protease within intact cells.

Materials:

  • A human cell line that expresses the target cysteine protease

  • CBA-Inhibitor-X

  • Reference Inhibitor

  • A cell-permeable, activity-based probe for the target protease

  • Cell culture medium and reagents

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents and equipment

Step-by-Step Methodology:

  • Culture the cells to an appropriate density in a multi-well plate.

  • Treat the cells with increasing concentrations of CBA-Inhibitor-X or the reference inhibitor for a specified period (e.g., 2-4 hours).

  • Add the activity-based probe to the cells and incubate. This probe will covalently bind to the active site of the target enzyme.

  • Wash the cells to remove excess probe, then lyse the cells.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Detect the labeled enzyme using an antibody against the probe's tag (e.g., a fluorescent tag or a tag for chemiluminescent detection).

  • The signal intensity will be inversely proportional to the activity of the inhibitor. A decrease in signal indicates that the inhibitor has bound to the active site, preventing the probe from binding.

  • Quantify the band intensities and plot the percentage of target engagement versus the logarithm of the inhibitor concentration to determine the half-maximal effective concentration (EC50).

Trustworthiness Through Orthogonal Assays:

The convergence of data from these three distinct pillars provides a self-validating system. A compound that demonstrates potent inhibition in a biochemical assay, confirmed direct binding in a biophysical assay, and on-target engagement in a cell-based assay is a highly credible lead for further development.

Comparative Analysis: CBA-Inhibitor-X vs. Reference Inhibitor

A key aspect of this guide is the objective comparison of the novel compound's performance against a known alternative.[11] This provides context for its potential advantages, such as improved potency, selectivity, or cellular activity.

ParameterCBA-Inhibitor-XReference InhibitorRationale for Comparison
IC50 (nM) 50200Measures the concentration required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency.
Ki (nM) 25150The inhibition constant, representing the binding affinity of the inhibitor. It is independent of substrate concentration.
Mechanism of Inhibition CompetitiveCompetitiveUnderstanding the MOI is crucial for predicting in vivo efficacy, especially concerning substrate competition.
Thermal Shift (ΔTₘ, °C) +5.2+4.5Confirms direct binding and provides a qualitative measure of stabilization. A larger shift can suggest stronger binding.
Cellular EC50 (nM) 150800The effective concentration in a cellular context. A significant difference between IC50 and EC50 may indicate poor cell permeability or efflux.
Selectivity To be determinedKnown profileThe ability to inhibit the target enzyme over other related enzymes is critical for minimizing off-target effects and toxicity.

Interpretation of Comparative Data:

In this hypothetical scenario, CBA-Inhibitor-X demonstrates superior potency in both biochemical and cellular assays compared to the reference inhibitor. The comparable thermal shift suggests a similar degree of target stabilization. The favorable ratio of EC50 to IC50 indicates good cell permeability and engagement of the target in a physiological setting. The next crucial step would be to perform selectivity profiling against a panel of related proteases.

Conclusion

The validation of enzyme inhibitors based on the this compound scaffold requires a rigorous, multi-faceted experimental approach. By systematically integrating biochemical, biophysical, and cell-based assays, researchers can build a compelling case for the therapeutic potential of their compounds. This guide provides a robust framework for generating high-quality, reproducible data essential for advancing promising inhibitors through the drug discovery pipeline.

References

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A Comparative Guide to Circular Dichroism Studies of (S)-2-Amino-2-cyclobutylacetic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for peptides with enhanced stability, target affinity, and biological activity is perpetual. A key strategy in this endeavor is the introduction of conformational constraints into the peptide backbone. By limiting the rotational freedom of the peptide chain, we can pre-organize it into a bioactive conformation, thereby reducing the entropic penalty of binding and increasing resistance to proteolytic degradation.[1][2][3]

This guide provides an in-depth comparison of peptides containing (S)-2-Amino-2-cyclobutylacetic acid (Ac4c), a non-natural, sterically constrained amino acid, against other peptide alternatives. We will explore how the rigid cyclobutyl moiety influences secondary structure and demonstrate how Circular Dichroism (CD) spectroscopy serves as a powerful, direct tool for elucidating these conformational changes.[4][5][6]

The Rationale: Why Constrain Peptides with a Cyclobutyl Group?

A linear peptide in solution often exists as a dynamic ensemble of conformations, best described as a "random coil."[7][8] This conformational heterogeneity is entropically favorable for the unbound peptide but can be detrimental to its biological function, which typically requires a specific three-dimensional structure for target recognition.

The incorporation of Ac4c introduces a rigid four-membered ring directly adjacent to the peptide backbone. This steric bulk severely restricts the allowable Ramachandran (φ, ψ) dihedral angles, forcing the peptide chain to adopt a more defined and stable secondary structure, such as an α-helix or a β-turn.[5] This structural pre-organization is a cornerstone of modern peptidomimetic design, aiming to create molecules with superior therapeutic properties.[1][2]

The Tool: Unveiling Structure with Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an indispensable technique for the rapid assessment of peptide and protein secondary structure in solution.[9] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. The peptide backbone, with its ordered arrangement of amide chromophores in helices, sheets, or turns, gives rise to characteristic CD spectra in the far-UV region (190-260 nm).[10][11]

Characteristic CD Signatures of Peptide Secondary Structures:

  • α-Helix: Characterized by two negative bands of strong intensity at ~222 nm (n→π* transition) and ~208 nm (π→π* parallel transition), and a strong positive band at ~192 nm (π→π* perpendicular transition).[7]

  • β-Sheet: Displays a single strong negative band around 218 nm and a positive band near 195 nm.[12][13]

  • β-Turn: The spectra can be diverse but often show a negative band between 218-223 nm and a positive band near 200 nm.[12][14]

  • Random Coil: Exhibits a strong negative band around 200 nm and near-zero ellipticity above 210 nm.[7]

G cluster_synthesis Peptide Synthesis & Purification cluster_cd CD Spectroscopy Workflow cluster_analysis Data Analysis & Interpretation Peptide_Design Peptide Sequence Design SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec Verification Purification->Characterization Sample_Prep Sample Preparation (Solvent, Concentration) Characterization->Sample_Prep Lyophilized Peptide Instrument_Setup Instrument Setup (Wavelength, Temp) Sample_Prep->Instrument_Setup Blank Blank Measurement (Solvent Only) Instrument_Setup->Blank Sample_Scan Peptide Sample Scan Blank->Sample_Scan Data_Processing Data Processing (Blank Subtraction, Smoothing) Sample_Scan->Data_Processing Plotting Plot MRE vs. Wavelength Data_Processing->Plotting Deconvolution Secondary Structure Deconvolution Plotting->Deconvolution Interpretation Structural Interpretation Deconvolution->Interpretation G start Start prep_sample Prepare Peptide Stock (e.g., 1 mg/mL in buffer) start->prep_sample prep_cuvette Prepare Cuvette (1 mm pathlength quartz) start->prep_cuvette instrument_on Turn on Spectropolarimeter & N₂ Purge (≥30 min) start->instrument_on sample Acquire Sample Spectrum prep_sample->sample blank Acquire Blank Spectrum (Solvent/Buffer only) prep_cuvette->blank prep_cuvette->sample set_params Set Parameters Range: 260-190 nm Bandwidth: 1 nm Scan Speed: 50 nm/min Data Pitch: 0.5 nm Averages: 3-5 scans instrument_on->set_params set_params->blank blank->sample process Process Data: 1. Subtract Blank 2. Convert to MRE 3. Smooth Data sample->process end_node End: Final Spectrum process->end_node

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as the non-proteinogenic amino acid (S)-2-Amino-2-cyclobutylacetic acid, are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

The causality behind these procedures is rooted in the fundamental principle of minimizing risk. While specific, comprehensive toxicological and environmental impact data for this compound is not extensively documented in publicly available literature, the general nature of amino acid derivatives and laboratory chemicals necessitates a cautious approach. The procedures outlined below are designed to be a self-validating system of safety, adhering to the guidelines set forth by authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough risk assessment is crucial. While many simple amino acids are considered to have low toxicity and are biodegradable, derivatives can exhibit different properties.[1][2] The chemical structure of this compound, a non-natural amino acid, warrants careful handling until comprehensive hazard data is available.

Known Information:

  • Chemical Formula: C₆H₁₁NO₂[3]

  • Molecular Weight: 129.16 g/mol [3]

  • Potential Hazards: Based on safety data sheets for similar amino acid derivatives, potential hazards may include skin and eye irritation.[4] The toxicological properties have not been thoroughly investigated.

It is a mandatory requirement under OSHA's Laboratory Standard (29 CFR 1910.1450) for employers to develop a written Chemical Hygiene Plan (CHP) that outlines procedures for safely handling and disposing of hazardous chemicals.[5][6][7] This guide should be used as a component of your institution's comprehensive CHP.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risk of exposure during handling and disposal, appropriate PPE and engineering controls are essential. This is a core requirement of OSHA's laboratory safety standards.[8][9]

Control Measure Specification Rationale
Engineering Controls Chemical Fume HoodA properly functioning fume hood with a minimum face velocity of 100 linear feet per minute should be used when handling the solid compound or preparing solutions to minimize inhalation of any dust or aerosols.[6]
Eye Protection Chemical Safety GogglesTo protect against potential splashes or dust, safety goggles are mandatory.
Hand Protection Nitrile GlovesChemically resistant gloves should be worn to prevent skin contact.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against accidental spills.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) established by the EPA governs the management of hazardous waste.[10] The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Characterization

Unless your institution has specific data to classify this compound as non-hazardous, it is prudent to treat it as a chemical waste. Do not dispose of it down the drain or in the regular trash.[10]

Step 2: Segregation of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[11]

  • Solid Waste: Collect any solid this compound, including contaminated weigh boats or paper, in a designated solid chemical waste container.

  • Aqueous Solutions: Collect aqueous solutions containing this compound in a designated aqueous chemical waste container. Do not mix with organic solvents.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in a designated solid waste container.

Step 3: Waste Container Selection and Labeling

The selection of appropriate waste containers is mandated by OSHA and the EPA.[10]

  • Use containers that are chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) container is suitable.

  • Ensure the container has a secure, leak-proof lid.[12]

  • Label the container clearly with the words "Hazardous Waste" (or as required by your institution).

  • The label must include the full chemical name: "this compound" and the approximate concentration and quantity.

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][13]

  • Store the waste container in a designated, well-ventilated area.

  • Keep the container closed except when adding waste.

  • Ensure secondary containment is used to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]

Step 5: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. The waste will be transported to a licensed waste disposal facility.[12]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start_end start_end process process decision decision waste waste start Start: Handling This compound is_waste Is the material a waste product? start->is_waste characterize Characterize Waste: Assume chemical waste unless otherwise specified by EHS is_waste->characterize Yes not_waste Continue Use/ Return to Stock is_waste->not_waste No is_solid Solid or Liquid? characterize->is_solid solid_waste Solid Chemical Waste is_solid->solid_waste Solid liquid_waste Aqueous Chemical Waste is_solid->liquid_waste Liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Concentration & Quantity solid_waste->label_container liquid_waste->label_container store_waste Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Sources

Safeguarding Your Research: A Practical Guide to Handling (S)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to be a practical, self-validating system for your laboratory operations, ensuring that every step, from receipt to disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Assessment and Risk Mitigation: Understanding the Compound

(S)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid. Based on data from similar compounds, it should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][4]

Anticipated Hazards:

  • Oral Toxicity: May be harmful if ingested.[1][4]

  • Skin Irritation: Can cause skin irritation upon contact.[1][2][4]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][4]

Given these potential hazards, a thorough risk assessment is the first critical step before beginning any work.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable.[6] The following table outlines the recommended PPE for handling this compound.

PPE Category Item Specifications and Rationale
Eye Protection Chemical Splash GogglesMust comply with ANSI Z87.1 standards. Provides a seal around the eyes to protect against splashes, dust, and aerosols.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amino acid derivatives.[3][9] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[8][10]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and clothing from spills.[3][9] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound or preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling chemicals is crucial for safety and reproducibility.[12]

Storage and Preparation
  • Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it segregated from incompatible materials.[12][13]

  • Preparation: Before use, ensure all necessary equipment, including spatulas, weigh boats, and reaction vessels, are clean, dry, and readily available inside the chemical fume hood.[11]

Weighing and Solution Preparation
  • Work within a Fume Hood: Always handle the solid compound inside a certified chemical fume hood to minimize inhalation exposure.[9]

  • Use Appropriate Tools: Use a clean spatula and weigh boat for transferring the solid.

  • Controlled Dispensing: Dispense the required amount of the compound slowly and carefully to avoid generating dust.

  • Dissolving the Compound: When preparing solutions, add the solid to the solvent slowly while stirring. If sonication is required to aid dissolution, ensure the container is properly sealed.

Reaction Setup and Monitoring
  • All reactions involving this compound should be set up within a chemical fume hood.

  • Clearly label all reaction vessels with the contents, concentration, date, and your name.[13]

  • Do not leave hazardous processes unattended.[12]

The following diagram illustrates the recommended workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_hood Prepare Fume Hood prep_start->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Set up Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Surfaces handle_react->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Emergency Procedures: Be Prepared

Accidents can happen even in the most careful laboratories. Prompt and correct response is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3] If irritation persists, seek medical attention.[10]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Minor Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3]

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be considered hazardous waste and disposed of accordingly in a designated container.[11]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[3]

The following decision tree provides a logical framework for chemical waste disposal.

cluster_yes Contaminated Waste start Is the waste contaminated with This compound? yes Yes start->yes no No start->no solid_liquid Is it solid or liquid? yes->solid_liquid non_haz Dispose according to non-hazardous waste protocols no->non_haz solid Solid solid_liquid->solid liquid Liquid solid_liquid->liquid solid_waste Dispose in designated solid hazardous waste container solid->solid_waste liquid_waste Dispose in designated liquid hazardous waste container liquid->liquid_waste

Caption: Decision tree for chemical waste disposal.

By adhering to these guidelines, you can ensure a safe and efficient laboratory environment for your critical research and development activities. Always remember to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Lab Safety Manual: Chemical Management. (n.d.). Hampshire College.
  • Personal protective equipment for handling Amino-PEG6-amine. (n.d.). Benchchem.
  • Personal protective equipment for handling 3-Amino-6-phenylpyrazine-2-carbonitrile. (n.d.). Benchchem.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
  • (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid-SDS. (2023, November 3). MedChemExpress.
  • Personal Protective Equipment (PPE). (n.d.). AFNS Safety - University of Alberta.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • 2-Amino-2-cyclobutylethanol Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 2-Cyclobutylacetic Acid. (n.d.). PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.